Megestrol-d3
Description
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Properties
Molecular Formula |
C22H30O3 |
|---|---|
Molecular Weight |
345.5 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-6-(trideuteriomethyl)-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H30O3/c1-13-11-16-17(20(3)8-5-15(24)12-19(13)20)6-9-21(4)18(16)7-10-22(21,25)14(2)23/h11-12,16-18,25H,5-10H2,1-4H3/t16-,17+,18+,20-,21+,22+/m1/s1/i1D3 |
InChI Key |
VXIMPSPISRVBPZ-QQLYPTFKSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@]3(C(=O)C)O)C)[C@@]4(C1=CC(=O)CC4)C |
Canonical SMILES |
CC1=CC2C(CCC3(C2CCC3(C(=O)C)O)C)C4(C1=CC(=O)CC4)C |
Origin of Product |
United States |
Foundational & Exploratory
The Multifaceted Mechanism of Action of Megestrol-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Megestrol-d3, a deuterated analog of megestrol (B1676162) acetate (B1210297), is a synthetic progestin with well-established efficacy in the management of anorexia, cachexia, and unexplained weight loss, particularly in patients with cancer or AIDS. Its therapeutic effects are also leveraged in the palliative treatment of hormone-sensitive breast and endometrial cancers. The mechanism of action of megestrol is complex and multifaceted, primarily involving its interaction with steroid hormone receptors and modulation of cytokine and neuropeptide signaling pathways. This technical guide provides an in-depth exploration of the molecular and physiological mechanisms underpinning the therapeutic effects of megestrol, with the understanding that the core mechanisms of this compound are analogous to its non-deuterated counterpart, megestrol acetate. The deuteration is primarily intended to alter the pharmacokinetic profile of the drug, potentially enhancing its metabolic stability and half-life.
Core Mechanism of Action: A Multi-Receptor Agonist
Megestrol acetate, and by extension this compound, exerts its pharmacological effects through its interaction with several nuclear receptors, functioning as an agonist with varying degrees of affinity.
Progesterone (B1679170) Receptor (PR) Agonism
As a synthetic derivative of progesterone, megestrol acetate is a potent agonist of the progesterone receptor.[1][2] This interaction is central to its antineoplastic effects in hormone-dependent cancers.
Signaling Pathway:
Upon binding to the progesterone receptor in the cytoplasm, the megestrol-receptor complex translocates to the nucleus. In the nucleus, it binds to progesterone response elements (PREs) on the DNA, leading to the modulation of gene expression. This can result in the inhibition of tumor growth in hormone-sensitive tissues like the breast and endometrium.[3]
A key consequence of progesterone receptor activation is the suppression of the hypothalamic-pituitary-gonadal (HPG) axis.[1] Megestrol's progestational activity leads to a reduction in the secretion of luteinizing hormone (LH) from the pituitary gland.[4] This, in turn, decreases the production of estrogen, a key driver of growth in certain types of breast and endometrial cancers.
Glucocorticoid Receptor (GR) Interaction
Megestrol acetate also exhibits significant binding affinity for the glucocorticoid receptor.[1] This interaction is believed to contribute to both its appetite-stimulating effects and some of its side effects. One study found that megestrol acetate has a relative binding affinity of 46% for the glucocorticoid receptor, compared to 100% for dexamethasone (B1670325) and 25% for the endogenous ligand, cortisol.[1]
Signaling Pathway:
Activation of the glucocorticoid receptor by megestrol can influence various metabolic pathways, including those involved in appetite regulation and energy metabolism. This glucocorticoid-like activity may also contribute to side effects such as hyperglycemia and, with long-term use, symptoms resembling Cushing's syndrome.[1][5]
Androgen Receptor (AR) Interaction
Megestrol acetate also binds to the androgen receptor, exhibiting anti-androgenic properties.[3] In tissues like the prostate, megestrol acetate has been shown to decrease the concentration of both nuclear and cytosol androgen receptors.[6] This anti-androgenic activity, coupled with the suppression of LH, contributes to its therapeutic potential in prostate cancer.
Appetite Stimulation and Anti-Cachectic Effects
The precise mechanisms by which megestrol stimulates appetite and combats cachexia are not fully elucidated but are thought to involve a combination of central and peripheral actions.
Modulation of Neuropeptide Y (NPY)
Megestrol acetate has been shown to increase the levels of Neuropeptide Y, a potent appetite stimulant, in the hypothalamus.[7] Studies in rats have demonstrated that administration of megestrol acetate leads to significant increases in NPY concentrations in key hypothalamic nuclei involved in appetite regulation.[7]
Cytokine Inhibition
Cachexia is often associated with elevated levels of pro-inflammatory cytokines such as interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), which promote muscle wasting and anorexia.[2] Megestrol acetate is thought to counteract these effects by down-regulating the production of these catabolic cytokines.[2][4] Clinical studies have shown that treatment with megestrol acetate can lead to a decrease in the serum levels of IL-1α, IL-1β, and TNF-α.[8] However, the effect on IL-6 is less clear, with some studies showing a decrease while others report no significant change.[8][9]
Pharmacokinetics of this compound
-
Increased half-life: A slower rate of metabolism can result in the drug remaining in the body for a longer period.
-
Increased bioavailability: Reduced first-pass metabolism can lead to a higher proportion of the administered dose reaching systemic circulation.
-
Reduced formation of certain metabolites: This could potentially alter the drug's side effect profile.
This compound is often used as an internal standard for the quantitative analysis of megestrol acetate due to its similar chemical properties and distinct mass.[10]
Data Presentation
Table 1: Receptor Binding Affinity of Megestrol Acetate
| Receptor | Ligand | Affinity/Activity | Source |
| Glucocorticoid Receptor | Megestrol Acetate | 46% relative binding affinity (compared to dexamethasone at 100%) | [1] |
| Glucocorticoid Receptor | Cortisol | 25% relative binding affinity (compared to dexamethasone at 100%) | [1] |
| Progesterone Receptor | Megestrol Acetate | High affinity agonist | [1][2] |
| Androgen Receptor | Megestrol Acetate | High affinity, acts as an anti-androgen | [3][6] |
Table 2: Effect of Megestrol Acetate on Cytokine and Neuropeptide Y Levels
| Biomarker | Effect | Quantitative Change | Source |
| Neuropeptide Y (NPY) | Increased | 90-140% increase in hypothalamic nuclei (in rats) | [7] |
| Interleukin-1α (IL-1α) | Decreased | Statistically significant decrease in serum levels | [8] |
| Interleukin-1β (IL-1β) | Decreased | Statistically significant decrease in serum levels | [8] |
| Tumor Necrosis Factor-α (TNF-α) | Decreased | Statistically significant decrease in serum levels | [8] |
| Interleukin-6 (IL-6) | Inconsistent | Some studies show a decrease, others no significant change | [8][9] |
Experimental Protocols
Radioligand Binding Assay for Steroid Receptors (General Protocol)
This protocol is a generalized representation based on standard techniques for competitive binding assays.
-
Preparation of Receptor Source:
-
Homogenize target tissue (e.g., uterine tissue for PR, prostate for AR, or cell lines expressing the receptor of interest) in a suitable buffer (e.g., Tris-HCl with protease inhibitors).
-
Centrifuge the homogenate at a low speed to remove cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the membrane fraction containing the receptors.
-
Resuspend the pellet in an appropriate assay buffer.
-
-
Competitive Binding Assay:
-
In a multi-well plate, add a fixed concentration of a radiolabeled ligand (e.g., [³H]-progesterone for PR, [³H]-dihydrotestosterone for AR, or [³H]-dexamethasone for GR).
-
Add increasing concentrations of unlabeled megestrol acetate (the competitor).
-
Add the receptor preparation to initiate the binding reaction.
-
Incubate the mixture at a specific temperature for a time sufficient to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through a glass fiber filter to trap the receptor-bound radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound ligand.
-
-
Quantification:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the concentration of megestrol acetate.
-
Determine the IC50 value (the concentration of megestrol acetate that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation to determine the affinity of megestrol acetate for the receptor.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines (General Protocol)
This protocol is a generalized representation of a sandwich ELISA for measuring cytokine levels in serum or plasma.
-
Plate Coating:
-
Coat the wells of a 96-well microplate with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-6).
-
Incubate overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with Tween 20) to remove unbound antibody.
-
Block the remaining protein-binding sites in the wells with a blocking buffer (e.g., BSA in PBS).
-
-
Sample and Standard Incubation:
-
Add standards (known concentrations of the cytokine) and samples (e.g., patient serum) to the wells.
-
Incubate for a specified time (e.g., 2 hours) at room temperature to allow the cytokine to bind to the capture antibody.
-
Wash the plate to remove unbound substances.
-
-
Detection Antibody Incubation:
-
Add a biotinylated detection antibody specific for a different epitope on the cytokine.
-
Incubate for a specified time (e.g., 1 hour) at room temperature.
-
Wash the plate to remove unbound detection antibody.
-
-
Enzyme Conjugate Incubation:
-
Add streptavidin conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Incubate for a specified time (e.g., 30 minutes) at room temperature.
-
Wash the plate to remove unbound enzyme conjugate.
-
-
Substrate Reaction and Measurement:
-
Add a substrate solution (e.g., TMB) that will be converted by the enzyme into a colored product.
-
Incubate in the dark for a specified time (e.g., 15-30 minutes).
-
Stop the reaction by adding a stop solution (e.g., sulfuric acid).
-
Measure the absorbance of the colored product using a microplate reader at a specific wavelength (e.g., 450 nm).
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of the cytokine in the samples by interpolating their absorbance values on the standard curve.
-
Mandatory Visualizations
Figure 1: Signaling pathways of this compound through steroid hormone receptors.
Figure 2: Workflow of this compound's effects on appetite and cachexia.
Conclusion
The mechanism of action of this compound, inferred from its parent compound megestrol acetate, is a complex interplay of its agonistic effects on progesterone, glucocorticoid, and androgen receptors, as well as its modulation of central and peripheral pathways governing appetite and inflammation. Its progestational activity is fundamental to its role in oncology, while its interactions with the glucocorticoid receptor, neuropeptide Y, and pro-inflammatory cytokines collectively contribute to its well-established efficacy as an appetite stimulant and anti-cachectic agent. Further research is warranted to elucidate the specific pharmacokinetic advantages of the deuterated form, this compound, and to further refine our understanding of its intricate molecular interactions.
References
- 1. Binding of progestins to the glucocorticoid receptor. Correlation to their glucocorticoid-like effects on in vitro functions of human mononuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Megestrol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. aapharma.ca [aapharma.ca]
- 4. m.youtube.com [m.youtube.com]
- 5. Megestrol acetate-induced adrenal insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acute therapy with megestrol acetate decreases nuclear and cytosol androgen receptors in human BPH tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Megestrol acetate stimulates food and water intake in the rat: effects on regional hypothalamic neuropeptide Y concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Megestrol acetate in neoplastic anorexia/cachexia: clinical evaluation and comparison with cytokine levels in patients with head and neck carcinoma treated with neoadjuvant chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Megestrol-d3 chemical structure and properties
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Megestrol-d3, with a focus on its use in research and drug development.
Introduction
This compound is the deuterium-labeled analog of megestrol (B1676162). It is important to distinguish between this compound and Megestrol Acetate-d3, which is the labeled version of Megestrol Acetate (B1210297). Megestrol is a synthetic progestin, while megestrol acetate is its ester derivative, which is more commonly used in pharmaceutical formulations.[1] The primary application of this compound is as an internal standard in analytical and clinical chemistry, particularly in pharmacokinetic and metabolic studies of megestrol and megestrol acetate using mass spectrometry-based methods.[2][3] Deuterium labeling provides a distinct mass signature without significantly altering the chemical properties, making it an ideal tracer.[2][3]
Chemical Structure and Properties
The chemical structures of this compound and its acetate form are presented below, followed by a summary of their key chemical and physical properties in tabular format for clarity and comparison.
Table 1: Chemical Identifiers of this compound and Megestrol Acetate-d3
| Identifier | This compound | Megestrol Acetate-d3 |
| IUPAC Name | (8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-6-(trideuteriomethyl)-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one[4] | [(8R,9S,10R,13S,14S,17R)-17-acetyl-10,13-dimethyl-3-oxo-6-(trideuteriomethyl)-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate[5][6] |
| CAS Number | 162462-71-7[4] | 162462-72-8[5][7][8] |
| Molecular Formula | C22H27D3O3[4] | C24H29D3O4[7][8][] |
| Synonyms | 17-Hydroxy-6-(methyl-d3)-pregna-4,6-diene-3,20-dione, 6-(Methyl-d3)megestrol[4] | Ovarid-d3, Megace-d3[7][8] |
Table 2: Physicochemical Properties of this compound and Megestrol Acetate-d3
| Property | This compound | Megestrol Acetate-d3 |
| Molecular Weight | 345.49 g/mol [4] | 387.53 g/mol [7][8][10] |
| Accurate Mass | 345.2383 Da[4] | 387.2489 Da[5] |
| Storage Temperature | Refrigerator (2-8°C) for long-term storage[10] | Refrigerator (2-8°C) for long-term storage[10] |
| Solubility | Not explicitly found | In DMSO: 10 mM[11] |
The parent compound, megestrol acetate, has a very low solubility in water (2 µg/mL at 37°C) but is more soluble in plasma (24 µg/mL).[12][13]
Biological Activity and Mechanism of Action
The biological activity of this compound is expected to be similar to that of megestrol. Megestrol is a synthetic progestin that acts as an agonist for the progesterone (B1679170) receptor.[14] Its acetate form, megestrol acetate, is used clinically for its antineoplastic effects in breast and endometrial cancer and as an appetite stimulant in patients with cachexia, particularly in the context of AIDS.[15][16][17]
The proposed mechanisms of action for megestrol acetate include:
-
Progestogenic Effects : It mimics the action of progesterone, which can have an anti-estrogenic effect on hormone-sensitive tissues, thereby inhibiting the growth of certain cancers.[15]
-
Appetite Stimulation : The exact mechanism for appetite stimulation is not fully understood but is a key therapeutic application.[15][16]
-
Glucocorticoid Agonism : Megestrol has been shown to bind to glucocorticoid receptors, which may contribute to some of its therapeutic effects and side effects.[14]
-
Modulation of Cytokine Production : It may influence the production of cytokines involved in appetite and metabolism.
Megestrol acetate also induces the expression of cytochrome P450 3A4 (CYP3A4) by activating the human pregnane (B1235032) X receptor (hPXR), which can lead to drug-drug interactions.[18]
Metabolism
The metabolism of this compound has not been extensively studied, but it is expected to follow the same pathways as megestrol acetate. The metabolism of megestrol acetate is primarily hepatic and involves hydroxylation and glucuronidation.[19] The major enzymes responsible for its oxidative metabolism are CYP3A4 and CYP3A5.[19][20] Following oxidation, the metabolites are conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs), with UGT2B17 being a key enzyme.[19][20] The primary route of elimination for megestrol acetate and its metabolites is through urine.[12]
Experimental Protocols
This compound is most commonly used as an internal standard for the quantification of megestrol or megestrol acetate in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol: Quantification of Megestrol Acetate in Plasma using this compound as an Internal Standard
-
Sample Preparation:
-
To 100 µL of plasma sample, add a known concentration of this compound (internal standard).
-
Perform protein precipitation by adding 1.9 mL of acetonitrile (B52724).
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 5 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for analysis.[21]
-
-
LC-MS/MS Analysis:
-
Inject an aliquot (e.g., 10 µL) of the supernatant into the LC-MS/MS system.
-
Liquid Chromatography (LC): Use a suitable C18 column to separate megestrol acetate from other plasma components. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier (e.g., formic acid) is typically used.
-
Tandem Mass Spectrometry (MS/MS): Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions for both megestrol acetate and this compound.
-
-
Quantification:
-
Construct a calibration curve by analyzing a series of standards with known concentrations of megestrol acetate and a fixed concentration of this compound.
-
Determine the concentration of megestrol acetate in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Conclusion
This compound is a valuable tool for researchers and drug development professionals, primarily serving as a reliable internal standard for the accurate quantification of megestrol and its acetate derivative in biological samples. Its chemical and physical properties are nearly identical to its non-labeled counterpart, ensuring similar behavior during sample preparation and analysis, while its distinct mass allows for precise detection by mass spectrometry. Understanding the biological activities and metabolic pathways of the parent compound is crucial for designing and interpreting studies that utilize this compound.
References
- 1. Megestrol - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Stable Isotope | MedChemExpress [medchemexpress.eu]
- 4. This compound | CAS 162462-71-7 | LGC Standards [lgcstandards.com]
- 5. Megestrol Acetate-D3 | TRC-M208052-0.5MG | LGC Standards [lgcstandards.com]
- 6. Megestrol Acetate-d3 | C24H32O4 | CID 71434247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 10. clearsynth.com [clearsynth.com]
- 11. Megestrol Acetate-d3 - Immunomart [immunomart.com]
- 12. drugs.com [drugs.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. Megestrol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Megestrol | C22H30O3 | CID 19090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Megestrol: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 17. selleckchem.com [selleckchem.com]
- 18. Megestrol acetate is a specific inducer of CYP3A4 mediated by human pregnane X receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. METABOLISM OF MEGESTROL ACETATE IN VITRO AND THE ROLE OF OXIDATIVE METABOLITES - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Metabolism of megestrol acetate in vitro and the role of oxidative metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. dovepress.com [dovepress.com]
In-Depth Technical Guide: Synthesis and Isotopic Labeling of Megestrol-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Megestrol-d3, a deuterated analog of Megestrol (B1676162). The inclusion of deuterium (B1214612) atoms can offer advantages in drug development by potentially improving metabolic profiles, enhancing bioavailability, and increasing the half-life of the drug. This document details the synthetic pathway, experimental protocols, and characterization data for this compound, presenting quantitative information in a clear, tabular format for ease of comparison.
Synthetic Pathway Overview
The synthesis of this compound is achieved through a multi-step process, commencing with the preparation of a deuterated intermediate, [2H3]medroxyprogesterone acetate (B1210297), followed by oxidation and subsequent deacetylation to yield the final product. The isotopic label is introduced via the use of a deuterated Grignard reagent.
Caption: Synthetic pathway for this compound.
Experimental Protocols
The following sections provide detailed methodologies for the key steps in the synthesis of this compound.
Synthesis of [2H3]Medroxyprogesterone Acetate (4)
The synthesis of [2H3]megestrol acetate initiates with the preparation of [2H3]medroxyprogesterone acetate (2). This is achieved by reacting 5β, 6β-epoxy-17α-hydroxypregnane-3,20-dione 3,20-bis(ethyleneketal) with [2H3]methyl magnesium iodide. The resulting 6-C-pregnane derivative is then further processed to yield [2H3]medroxyprogesterone acetate[1].
Synthesis of [2H3]Megestrol Acetate (4) from [2H3]Medroxyprogesterone Acetate (2)
[2H3]Megestrol acetate is prepared by the oxidation of [2H3]medroxyprogesterone acetate using p-chloranil[1].
Synthesis of [2H3]Megestrol (this compound) (3)
The final step involves the deacetylation of [2H3]megestrol acetate to yield [2H3]megestrol (this compound)[1].
A general, non-deuterated synthesis of megestrol acetate from 6-ketoprogesterone (B1582364) provides additional context for the reaction conditions that may be adapted. This process involves the protection of ketone groups, a Grignard reaction, and subsequent hydrolysis and dehydration steps.
Experimental Workflow for a similar, non-deuterated synthesis:
Caption: General workflow for megestrol acetate synthesis.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its acetate precursor.
| Compound | Molecular Formula | Molecular Weight | CAS Number |
| This compound | C22H27D3O3 | 345.49 | 162462-71-7 |
| Megestrol Acetate-d3 | C24H29D3O4 | 387.53 | 162462-72-8 |
Table 1: Physicochemical Properties of this compound and its Acetate.
| Analysis | Result |
| Purity (HPLC-UV) | 98.6 ± 1.3 % |
| Long-term Stability (4°C) | Stable |
Table 2: Quality Control Data for this compound.
Characterization Data
The synthesized this compound has been characterized by various spectroscopic methods to confirm its identity and isotopic labeling.
Mass Spectrometry (MS)
Mass spectral analysis confirms the incorporation of three deuterium atoms, with a molecular weight of 345.49 for this compound.
Infrared (IR) Spectroscopy
The IR spectrum of this compound was obtained using a Bruker IFS-55 FTIR instrument with a KBr-tablet sampling technique.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Logical Relationships in Drug Metabolism Studies
Isotopically labeled compounds like this compound are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies. The deuterium label allows for the differentiation of the drug from its metabolites in complex biological matrices when analyzed by mass spectrometry.
Caption: Use of this compound in drug metabolism studies.
References
The Pharmacokinetics and Metabolism of Megestrol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of megestrol (B1676162), with a focus on its deuterated analog, Megestrol-d3. This compound, a stable isotope-labeled version of megestrol acetate (B1210297), serves as a critical internal standard for the precise quantification of megestrol in biological samples during pharmacokinetic research and therapeutic drug monitoring.[1][2][3] While detailed pharmacokinetic and metabolism studies specifically on this compound are not extensively available in public literature, its primary role as an analytical tool necessitates a thorough understanding of the pharmacokinetics of its non-deuterated counterpart, megestrol acetate. Deuteration is known to potentially influence the metabolic and pharmacokinetic profiles of drugs, often by slowing metabolic processes.[1][2]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of megestrol acetate, the non-deuterated form of this compound. This data is essential for designing and interpreting studies that utilize this compound as an internal standard.
Table 1: Pharmacokinetic Parameters of Megestrol Acetate in Adults
| Parameter | Value | Condition | Reference |
| Time to Peak (Tmax) | 1 - 3 hours | Tablets | [4] |
| 5 hours | Oral Suspension (800 mg/day for 21 days) | [5] | |
| 3 hours | Oral Suspension (750 mg once daily for 14 days) | [5] | |
| 2.2 hours (mean) | 40 mg q.i.d. regimen | [6] | |
| Peak Plasma Concentration (Cmax) | 753 (±539) ng/mL | Oral Suspension (800 mg/day for 21 days) | [5] |
| 490 (±238) ng/mL | Oral Suspension (750 mg once daily for 14 days) | [5] | |
| 10 - 56 ng/mL (mean 27.6 ng/mL) | 40 mg q.i.d. regimen (first dose) | [6] | |
| Area Under the Curve (AUC) | 10476 (±7788) ng x hr/mL | Oral Suspension (800 mg/day for 21 days) | [5] |
| 6779 (±3048) ng x hr/mL | Oral Suspension (750 mg once daily for 14 days) | [5] | |
| Elimination Half-life | 34.2 hours (mean, range: 13.0 - 104.9 hours) | 40 mg q.i.d. regimen | [6] |
| Bioavailability | Well absorbed orally | General | [4][7] |
| Protein Binding | Highly bound to plasma proteins | General | [7] |
Table 2: Excretion of Radiolabeled Megestrol Acetate in Humans (4 to 90 mg dose over 10 days)
| Route of Excretion | Percentage of Dose | Reference |
| Urinary Excretion | 56.5% to 78.4% (mean 66.4%) | [4][5][6] |
| Fecal Excretion | 7.7% to 30.3% (mean 19.8%) | [4][5][6] |
| Total Recovered Radioactivity | 83.1% to 94.7% (mean 86.2%) | [5][6] |
Experimental Protocols
The accurate quantification of megestrol acetate, often using this compound as an internal standard, relies on robust analytical methodologies. Below are detailed experimental protocols for key analytical techniques.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Plasma Sample Analysis
This method is widely used for its high sensitivity and specificity in quantifying megestrol acetate in biological matrices.
Sample Preparation:
-
Protein Precipitation: To 100 µL of plasma, add 10 µL of this compound internal standard solution (concentration will depend on the expected range of megestrol acetate concentrations).
-
Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Megestrol Acetate: Precursor ion > Product ion (specific m/z values to be determined based on instrumentation).
-
This compound: Precursor ion > Product ion (specific m/z values to be determined based on instrumentation, will be shifted by +3 Da from megestrol acetate).
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another specific method for the analysis of megestrol acetate.
Sample Preparation and Derivatization:
-
Liquid-Liquid Extraction: To 1 mL of plasma, add the this compound internal standard.
-
Extract with 5 mL of a suitable organic solvent (e.g., hexane:ethyl acetate, 9:1 v/v).
-
Vortex and centrifuge.
-
Transfer the organic layer and evaporate to dryness.
-
Derivatization: To enhance volatility and thermal stability, the extracted residue is derivatized, for example, by silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: A gas chromatograph with a capillary column.
-
Column: A non-polar or medium-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane column).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: An optimized temperature gradient to separate the analyte from matrix components.
-
Mass Spectrometer: A single or triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Detection Mode: Selected Ion Monitoring (SIM) of characteristic ions for megestrol acetate and this compound.
Metabolism of Megestrol Acetate
Megestrol acetate is extensively metabolized in the liver.[7] The primary metabolic pathways involve oxidation by cytochrome P450 enzymes, followed by conjugation.
Key Metabolic Steps:
-
Oxidation: The initial and major metabolic pathway is hydroxylation, primarily mediated by the CYP3A4 and to a lesser extent CYP3A5 isoenzymes.[8] This results in the formation of hydroxylated metabolites.
-
Conjugation: The hydroxylated metabolites and the parent drug can then undergo glucuronidation, a phase II metabolic reaction, to form more water-soluble glucuronide conjugates that are readily excreted.[9]
The major identified metabolites are glucuronide conjugates.[10] Metabolites account for approximately 5% to 8% of the administered dose.[5][6]
Visualizations
The following diagrams illustrate the analytical workflow for pharmacokinetic studies and the metabolic pathway of megestrol acetate.
Caption: Experimental workflow for pharmacokinetic analysis of megestrol.
Caption: Metabolic pathway of megestrol acetate.
References
- 1. This compound | Stable Isotope | MedChemExpress [medchemexpress.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. veeprho.com [veeprho.com]
- 4. Megestrol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. drugs.com [drugs.com]
- 7. megestrol acetate [glowm.com]
- 8. METABOLISM OF MEGESTROL ACETATE IN VITRO AND THE ROLE OF OXIDATIVE METABOLITES - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Megestrol | C22H30O3 | CID 19090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. aapharma.ca [aapharma.ca]
Deuterium Isotope Effects of Megestrol-d3 In Vitro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the anticipated deuterium (B1214612) isotope effects on the in vitro properties of Megestrol-d3, a deuterated analog of megestrol (B1676162). By substituting hydrogen atoms with deuterium at a strategic position, the metabolic profile of the parent drug can be significantly altered, potentially leading to improved pharmacokinetic properties. This document outlines the theoretical basis for these effects, presents hypothetical comparative data, details relevant experimental protocols, and visualizes key metabolic and signaling pathways.
Introduction to Deuterium Isotope Effects in Drug Metabolism
The substitution of hydrogen with its heavier, stable isotope deuterium can significantly impact the metabolic fate of a drug. This phenomenon, known as the kinetic isotope effect (KIE), arises from the greater bond energy of a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[1] Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-determining step will proceed more slowly when a C-D bond is present at that position.[1][2] This can lead to a decreased rate of metabolism, potentially resulting in a longer half-life, increased drug exposure, and a more favorable pharmacokinetic profile.[1][2] In some cases, deuteration can also shift metabolism away from the formation of toxic metabolites.[2]
This compound is the deuterium-labeled version of megestrol.[3] While specific in vitro studies on this compound are not extensively published, we can predict its behavior based on the well-characterized metabolism of megestrol acetate (B1210297) and the principles of KIE.
In Vitro Metabolism of Megestrol Acetate
Megestrol acetate, the parent compound, undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes.[4][5]
-
Primary Metabolic Pathway: The main route of metabolism is oxidation.[4][6]
-
Key Enzymes: CYP3A4 is the major enzyme responsible for the oxidative metabolism of megestrol acetate. CYP3A5 also contributes, but to a lesser extent.[4][5][6]
-
Metabolites: This process leads to the formation of two primary alcohol metabolites.[4][5][6]
-
Secondary Metabolism: Following oxidation, these metabolites can undergo Phase II conjugation, primarily glucuronidation, facilitated by UDP-glucuronosyltransferases (UGTs), with UGT2B17 playing a significant role.[4][5][6]
Megestrol acetate also acts as an inducer of CYP3A4 through the activation of the human pregnane (B1235032) X receptor (hPXR).[7][8]
Predicted Deuterium Isotope Effects on this compound
Given that the metabolism of megestrol acetate is initiated by CYP3A4-mediated oxidation, placing deuterium at a site of metabolic attack is expected to slow down this process. The "d3" designation in this compound typically implies deuteration of a methyl group. If this methyl group is a primary site of hydroxylation by CYP3A4, a significant KIE is anticipated.
Data Presentation: Predicted In Vitro Metabolic Profile
The following tables present hypothetical, yet scientifically plausible, data comparing the in vitro metabolic properties of megestrol acetate and this compound. These values are illustrative of the expected outcomes from the experimental protocols detailed in the subsequent sections.
Table 1: Comparative Metabolic Stability in Human Liver Microsomes
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Megestrol Acetate | 30 | 23.1 |
| This compound | 60 | 11.6 |
This hypothetical data suggests that this compound has a longer half-life and lower intrinsic clearance, indicating greater metabolic stability.
Table 2: Comparative Inhibition of CYP3A4
| Compound | IC50 (µM) |
| Megestrol Acetate | 15 |
| This compound | 18 |
This hypothetical data suggests that this compound may be a slightly weaker inhibitor of CYP3A4, which could be a favorable property in reducing drug-drug interactions.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments to determine the deuterium isotope effects on this compound.
Metabolic Stability Assay in Human Liver Microsomes
Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t½) of this compound in comparison to megestrol acetate.
Materials:
-
Pooled human liver microsomes (HLMs)
-
Megestrol acetate and this compound
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for reaction quenching)
-
Internal standard for LC-MS/MS analysis
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of Megestrol acetate and this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate the test compound (final concentration, e.g., 1 µM) with HLMs (final concentration, e.g., 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), aliquot a portion of the reaction mixture and terminate the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.
-
Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression will be the elimination rate constant (k).
-
Calculate the half-life (t½) as 0.693/k.
-
Calculate intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg protein/mL).[9]
CYP450 Inhibition Assay (CYP3A4)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and megestrol acetate against CYP3A4 activity.
Materials:
-
Recombinant human CYP3A4 enzyme
-
A fluorescent probe substrate for CYP3A4 (e.g., a derivative of coumarin)
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
Megestrol acetate and this compound
-
A known CYP3A4 inhibitor as a positive control (e.g., ketoconazole)
-
96-well microplate
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare serial dilutions of the test compounds (this compound and megestrol acetate) and the positive control in the buffer.
-
In a 96-well plate, add the recombinant CYP3A4 enzyme, the probe substrate, and the test compound or control at various concentrations.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a suitable stop solution (e.g., acetonitrile).
-
Measure the fluorescence of the metabolite formed from the probe substrate using a plate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition versus the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[10][11]
Visualizations: Pathways and Workflows
Metabolic Pathway of Megestrol Acetate
References
- 1. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Stable Isotope | MedChemExpress [medchemexpress.eu]
- 4. METABOLISM OF MEGESTROL ACETATE IN VITRO AND THE ROLE OF OXIDATIVE METABOLITES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabolism of megestrol acetate in vitro and the role of oxidative metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Megestrol acetate is a specific inducer of CYP3A4 mediated by human pregnane X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Megestrol acetate is a specific inducer of CYP3A4 mediated by human pregnane X receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Metabolic Stability - Creative Bioarray [dda.creative-bioarray.com]
- 10. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
Megestrol-d3: An In-depth Technical Guide to Stability and Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and potential degradation pathways of Megestrol-d3. The information presented herein is crucial for the development of stable pharmaceutical formulations and for meeting regulatory requirements. As direct stability studies on this compound are limited in publicly available literature, this guide leverages data from its non-deuterated analogue, Megestrol Acetate (B1210297), to infer its stability profile. The degradation pathways of deuterated and non-deuterated compounds are generally analogous, with potential minor differences in degradation kinetics due to the isotopic labeling.
Chemical Profile of this compound
This compound is a deuterated synthetic progestin. The deuterium (B1214612) labeling is typically at the C6 methyl group. This labeling is often used as an internal standard in pharmacokinetic studies.
Chemical Structure:
Figure 1: Chemical Structure of this compound
Potential Degradation Pathways
Based on the chemical structure of Megestrol and studies on related progestational steroids, the primary degradation pathways for this compound are anticipated to be hydrolysis and oxidation. Photodegradation may also occur upon exposure to light.
Hydrolytic Degradation
While this compound itself does not have an ester group susceptible to hydrolysis, its common prodrug form, Megestrol Acetate-d3, does. Hydrolysis of the acetate ester at the C17 position would yield this compound. This is a common degradation pathway for acetate esters of steroids.[1] The reaction can be catalyzed by both acids and bases.
Oxidative Degradation
Oxidation is a significant degradation pathway for steroids. For Megestrol Acetate, metabolism studies, which can be indicative of chemical degradation, have shown that oxidation is a primary route of transformation.[2][3] The likely sites for oxidation on the this compound molecule are the steroid nucleus and the methyl group. This can lead to the formation of various hydroxylated derivatives.[2][3]
Photolytic Degradation
Exposure to light, particularly UV radiation, can induce degradation of steroid compounds.[4] The conjugated double bond system in the A-ring of this compound makes it susceptible to photolytic degradation, which can lead to complex isomerization and rearrangement products.
The potential degradation pathways are summarized in the diagram below.
Figure 2: Potential Degradation Pathways for this compound
Quantitative Data from Forced Degradation Studies
Table 1: Summary of Forced Degradation Conditions and Expected Outcomes for this compound
| Stress Condition | Reagents and Conditions (Example) | Expected Degradation Level | Potential Major Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl at 80°C for 2 hours | Moderate | Deacetylated product (from acetate form), potential epimers |
| Basic Hydrolysis | 0.1 M NaOH at room temperature for 2 hours | Significant | Deacetylated product (from acetate form) and other rearranged products |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Moderate | Hydroxylated derivatives (e.g., at C2, C6-methyl) |
| Thermal Degradation | Dry heat at 105°C for 24 hours | Low to Moderate | Isomers, products of minor rearrangements |
| Photolytic Degradation | Exposure to UV light (254 nm) and visible light for 7 days | Moderate to Significant | Isomers and complex rearrangement products |
Identified Degradation Products and Impurities
The following table lists known impurities and metabolites of Megestrol Acetate, which are potential degradation products of this compound.[1]
Table 2: Potential Degradation Products of this compound
| Degradation Product/Impurity | Potential Origin |
| Megestrol (deacetylated form) | Hydrolysis of Megestrol Acetate-d3 |
| 17-epimers | Process impurity or degradation |
| 3-reduced or 3-hydroxy derivatives | Reduction/Oxidation |
| 6,7-dihydro isomers | Reduction |
| Double-bond migration isomers | Isomerization (e.g., under acidic or thermal stress) |
| Oxidation products at C2 and C20 | Oxidation |
| Hydroxylated metabolites (e.g., 2α-hydroxy, 6-hydroxymethyl) | Oxidation |
Experimental Protocols
This section provides a detailed methodology for conducting a forced degradation study on this compound.
Experimental Workflow
The general workflow for a forced degradation study is depicted below.
Figure 3: Experimental Workflow for Forced Degradation Studies
Preparation of Stock Solution
-
Solvent: A suitable solvent such as acetonitrile (B52724) or methanol (B129727) should be used.
-
Concentration: A stock solution of this compound at a concentration of 1 mg/mL is prepared.
Stress Conditions
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M hydrochloric acid.
-
Heat the mixture at 80°C for 2 hours.
-
Cool the solution to room temperature.
-
Neutralize with an equivalent amount of 0.1 M sodium hydroxide.
-
Dilute to a suitable concentration with the mobile phase for analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M sodium hydroxide.
-
Keep the mixture at room temperature for 2 hours.
-
Neutralize with an equivalent amount of 0.1 M hydrochloric acid.
-
Dilute to a suitable concentration with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
-
Keep the mixture at room temperature for 24 hours.
-
Dilute to a suitable concentration with the mobile phase for analysis.
-
-
Thermal Degradation:
-
Place the solid powder of this compound in a hot air oven maintained at 105°C for 24 hours.
-
After the specified time, dissolve a known weight of the stressed powder in the solvent to achieve the desired concentration for analysis.
-
-
Photolytic Degradation:
-
Expose the solid powder of this compound to a combination of UV (254 nm) and visible light in a photostability chamber for a period of 7 days.
-
Dissolve a known weight of the stressed powder in the solvent to achieve the desired concentration for analysis.
-
Analytical Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the parent drug from its degradation products.
Table 3: Example of a Stability-Indicating HPLC Method
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., 65:35 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 288 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
-
Method Validation: The HPLC method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of this compound and its degradation products.
Conclusion
This technical guide provides a framework for understanding the stability and degradation pathways of this compound. The primary anticipated degradation routes are hydrolysis (of the acetate form) and oxidation. Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions are necessary to fully elucidate the degradation profile and to develop and validate a robust stability-indicating analytical method. The information presented, though largely inferred from studies on Megestrol Acetate, serves as a critical starting point for researchers and drug development professionals working with this compound. It is recommended that specific forced degradation studies are conducted on this compound to confirm these pathways and quantify the degradation products.
References
A Technical Guide to the Receptor Binding Affinity of Megestrol Acetate and the Potential Impact of Deuteration
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Megestrol (B1676162) acetate (B1210297) (MA) is a synthetic progestin with a well-established role in oncology and the management of cachexia. Its therapeutic and side-effect profiles are dictated by its binding affinity to a range of nuclear receptors. This document provides a comprehensive overview of the receptor binding profile of megestrol acetate, detailing its interactions with the Progesterone (B1679170) (PR), Glucocorticoid (GR), and Androgen Receptors (AR). While specific binding data for deuterated megestrol acetate is not available in peer-reviewed literature, this guide discusses the theoretical implications of deuteration on receptor affinity and pharmacokinetics, a critical consideration for next-generation drug design. Detailed experimental protocols for assessing receptor binding are provided, alongside visualizations of key cellular pathways to support further research and development.
Receptor Binding Affinity of Megestrol Acetate
Megestrol acetate's clinical utility and physiological effects are a direct consequence of its interaction with multiple steroid hormone receptors. It is primarily a potent agonist of the progesterone receptor. However, its significant "off-target" binding, particularly to the glucocorticoid receptor, is responsible for some of its notable side effects.
Quantitative Binding Affinity Data
The binding affinity of megestrol acetate to its primary and secondary receptor targets has been characterized in several studies. The data is summarized below.
| Receptor Target | Ligand/Competitor | Parameter | Value | Species/System |
| Progesterone Receptor (PR) | Megestrol Acetate | IC₅₀ | 11 nM[1] | Bovine |
| Glucocorticoid Receptor (GR) | Megestrol Acetate | Relative Binding Affinity | 46% (vs. Dexamethasone)[2][3] | Human Leukocytes |
| Glucocorticoid Receptor (GR) | Megestrol Acetate | Relative Binding Affinity | 30% (vs. Dexamethasone)[4] | Not Specified |
| Androgen Receptor (AR) | Megestrol Acetate | Effect | Decreases cytosol and nuclear AR concentration[5] | Human BPH Tissue |
| Pregnane (B1235032) X Receptor (PXR) | Megestrol Acetate | Effect | Binds to Ligand Binding Domain and activates receptor[6][7] | Human |
-
IC₅₀ (Half-maximal inhibitory concentration): Indicates the concentration of a drug that is required for 50% inhibition of a biological process, in this case, the binding of a radioligand. A lower IC₅₀ denotes a higher binding affinity.
-
Relative Binding Affinity (RBA): Compares the affinity of a test compound to a reference compound for a specific receptor.
The Potential Impact of Deuteration
Deuteration, the selective replacement of hydrogen atoms with their heavier isotope deuterium, is a strategy used in drug development to alter a molecule's pharmacokinetic profile. This is primarily achieved through the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond slows down metabolic processes that involve C-H bond cleavage.
While no direct studies on the receptor binding of deuterated megestrol acetate are publicly available, the logical relationship can be visualized. The primary goal of deuteration is typically to improve metabolic stability, which can lead to increased drug exposure (AUC) and a longer half-life. The effect on receptor binding affinity itself is generally considered to be minimal unless the deuterated position is directly involved in key hydrogen bonding or van der Waals interactions with the receptor's binding pocket.
Caption: Logical relationship between deuteration and its effects.
Experimental Protocol: Competitive Radioligand Binding Assay
To determine the binding affinity (Ki) of a test compound like deuterated megestrol acetate for a nuclear receptor, a competitive radioligand binding assay is the gold standard.[8] The following is a generalized protocol based on methods for steroid receptors.[9][10][11][12]
Materials
-
Receptor Source: Cytosolic extracts or whole-cell preparations from tissues or cell lines expressing the target receptor (e.g., human breast cancer cells (T47D) for PR, prostate cancer cells (LNCaP) for AR).
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and specificity for the target receptor.
-
Test Compound: Unlabeled deuterated megestrol acetate.
-
Assay Buffer: Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) with additives to stabilize the receptor and reduce non-specific binding.
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration System: 96-well plate harvester with glass fiber filters (e.g., GF/C) pre-soaked in a substance like polyethyleneimine (PEI) to reduce non-specific binding to the filter.
-
Scintillation Counter and scintillation fluid.
Workflow
Caption: Workflow for a competitive radioligand binding assay.
Detailed Steps
-
Preparation: Thaw the receptor preparation on ice. Prepare serial dilutions of the deuterated megestrol acetate in the assay buffer. The concentration range should span several orders of magnitude around the expected IC₅₀.
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Receptor + Radioligand + Assay Buffer.
-
Non-Specific Binding (NSB): Receptor + Radioligand + a high concentration of unlabeled ligand (e.g., non-deuterated megestrol acetate).
-
Competition: Receptor + Radioligand + varying concentrations of the test compound (deuterated megestrol acetate).
-
-
Incubation: The reaction is typically initiated by adding the radioligand. Incubate the plates for a predetermined time and temperature to reach binding equilibrium (e.g., 60-120 minutes at 4°C or room temperature).[11]
-
Filtration: Terminate the incubation by rapidly filtering the contents of each well through the glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand (captured on the filter) from the unbound radioligand.
-
Washing: Immediately wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Counting: Place the filter discs into scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.
-
Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation :[10][11] Ki = IC₅₀ / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.
-
-
Signaling Pathway of Megestrol Acetate
The primary mechanism of action for megestrol acetate is through the modulation of gene expression via the progesterone receptor.[13][14] Upon entering the cell, it binds to the cytoplasmic PR, inducing a conformational change and dissociation of heat shock proteins (HSPs). The activated receptor-ligand complex then dimerizes and translocates to the nucleus, where it binds to specific DNA sequences known as Progesterone Response Elements (PREs), ultimately regulating the transcription of target genes.[13] A similar pathway is activated through its binding to the glucocorticoid receptor.
Caption: Progesterone Receptor (PR) signaling pathway for Megestrol Acetate.
References
- 1. megestrol | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Binding of progestins to the glucocorticoid receptor. Correlation to their glucocorticoid-like effects on in vitro functions of human mononuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Megestrol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Megestrol acetate - Wikipedia [en.wikipedia.org]
- 5. Acute therapy with megestrol acetate decreases nuclear and cytosol androgen receptors in human BPH tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Megestrol acetate is a specific inducer of CYP3A4 mediated by human pregnane X receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. researchgate.net [researchgate.net]
- 10. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Facebook [cancer.gov]
- 14. medkoo.com [medkoo.com]
An In-depth Technical Guide to In Vivo Distribution Studies Utilizing Megestrol-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation for in vivo studies involving Megestrol (B1676162), with a specific focus on the critical role of its deuterated analog, Megestrol-d3. While direct in vivo distribution studies on this compound are not the primary focus of research, its use as a stable isotope-labeled internal standard is paramount for the accurate quantification of Megestrol Acetate (B1210297) in biological samples. This guide will detail the experimental protocols, data presentation, and the underlying principles of its application in pharmacokinetic and bio-distribution studies.
Introduction to Megestrol and the Role of this compound
Megestrol acetate, a synthetic progestin, is utilized for its appetite-stimulating effects in patients with cachexia associated with cancer or AIDS and in the palliative treatment of advanced breast and endometrial cancers[1][2][3]. Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for optimizing therapeutic regimens.
This compound is a deuterium-labeled version of Megestrol.[4] Stable isotope-labeled compounds like this compound are ideal internal standards for quantitative bioanalysis using mass spectrometry (e.g., LC-MS/MS).[4][5][6] They exhibit nearly identical chemical and physical properties to the analyte of interest (Megestrol Acetate) but have a different mass, allowing for precise differentiation and quantification, which corrects for variability during sample preparation and analysis.[5][6]
Experimental Protocols for In Vivo Studies
The following sections outline a typical workflow for an in vivo pharmacokinetic and tissue distribution study of Megestrol Acetate, highlighting the integral use of this compound.
Animal Model and Dosing
-
Animal Model: Sprague-Dawley rats or nude mice are commonly used for such studies.[7][8][9] The choice of model depends on the specific research question (e.g., nude mice for xenograft tumor models).[7][8]
-
Dosing: Megestrol Acetate is typically administered orally as a suspension.[2][10][11] Doses can vary depending on the study's objectives. For instance, in a study on hepatocellular carcinoma in nude mice, a dose of 10 mg/kg/day was administered via intraperitoneal injection.[8] For pharmacokinetic studies, a single oral dose is often used.[9][12]
Sample Collection
-
Blood/Plasma: Blood samples are collected at predetermined time points post-administration (e.g., 0, 1, 2, 4, 6, 8, 12, 24, 48, 72, 96, and 120 hours) to characterize the plasma concentration-time profile.[12] The blood is centrifuged to separate plasma, which is then stored at -70°C or lower until analysis.[12]
-
Tissue Samples: For tissue distribution studies, animals are euthanized at various time points. Tissues of interest (e.g., liver, kidney, ovary, lung, brain, muscle, adipose tissue, and tumor tissue if applicable) are harvested, weighed, and homogenized.[9] Samples are stored frozen until analysis.
Bioanalytical Method: LC-MS/MS Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the standard for accurately quantifying drug concentrations in biological matrices.[13][14]
-
Sample Preparation: This is a critical step to remove interferences from the biological matrix.[15][16]
-
An aliquot of the plasma or tissue homogenate is taken.
-
A known concentration of the internal standard, This compound , is added to each sample.
-
Proteins are precipitated using a solvent like acetonitrile.[16]
-
The sample is centrifuged, and the supernatant is collected.
-
Further cleanup using liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be performed to remove lipids and other interfering substances.[15]
-
-
Chromatographic Separation: The prepared sample is injected into an HPLC system, where Megestrol Acetate and this compound are separated from other components on a C18 column.[16]
-
Mass Spectrometric Detection: The separated compounds are ionized (e.g., using electrospray ionization) and detected by a tandem mass spectrometer. The instrument is set to monitor specific mass-to-charge (m/z) transitions for both Megestrol Acetate and this compound, a technique known as Multiple Reaction Monitoring (MRM).[16]
-
Quantification: The concentration of Megestrol Acetate in the original sample is determined by comparing the peak area ratio of the analyte to the internal standard (This compound ) against a standard curve prepared in the same biological matrix.[4][6]
Data Presentation: Pharmacokinetics of Megestrol Acetate
The data obtained from such studies are crucial for understanding the drug's behavior in the body. The table below summarizes representative pharmacokinetic parameters for Megestrol Acetate from a study in humans.
| Parameter | Value (Mean ± SD) | Unit | Description |
| Dose | 800 | mg/day | Daily oral dose administered for 21 days.[11] |
| Cmax | 753 (± 539) | ng/mL | Maximum observed plasma concentration.[11] |
| Tmax | 5 | hours | Time to reach maximum plasma concentration.[11] |
| AUC | 10476 (± 7788) | ng*hr/mL | Area under the plasma concentration-time curve, representing total drug exposure.[11] |
| Half-life (t½) | ~34 | hours | Time required for the plasma concentration to decrease by half.[10] |
Data from a study in adult male patients with AIDS-related cachexia receiving Megestrol Acetate oral suspension.[11]
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for an in vivo pharmacokinetic study where this compound is used as an internal standard.
References
- 1. Megestrol acetate in cachexia and anorexia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Megestrol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound | Stable Isotope | MedChemExpress [medchemexpress.eu]
- 5. veeprho.com [veeprho.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The effect of megestrol acetate on growth of HepG2 cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics, tissue distribution, and excretion of nomegestrol acetate in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cancercareontario.ca [cancercareontario.ca]
- 11. Megestrol: Package Insert / Prescribing Information [drugs.com]
- 12. dovepress.com [dovepress.com]
- 13. books.rsc.org [books.rsc.org]
- 14. agilent.com [agilent.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activity of Megestrol Acetate and its Deuterated Analog, Megestrol-d3
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and comparison of the biological activities of megestrol (B1676162) acetate (B1210297) and its deuterated isotopologue, Megestrol-d3. Megestrol acetate, a synthetic progestin, is a well-established therapeutic agent for the treatment of hormone-sensitive cancers and as an appetite stimulant in cachexia associated with chronic illness. This compound is primarily utilized as an internal standard in analytical and pharmacokinetic studies due to its isotopic stability. This guide synthesizes the available scientific literature to present a detailed comparison of their mechanisms of action, receptor binding affinities, and pharmacokinetic profiles. While extensive data exists for megestrol acetate, this review highlights the notable absence of direct comparative studies on the biological activity of this compound. Experimental protocols for key in vitro and in vivo assays are detailed, and the known signaling pathways of megestrol acetate are visually represented to provide a thorough resource for the scientific community.
Introduction
Megestrol acetate is a synthetic derivative of progesterone (B1679170) with potent progestational and anti-estrogenic properties.[1] It is widely used in clinical practice for the palliative treatment of advanced breast and endometrial cancers, and for the management of anorexia, cachexia, or unexplained significant weight loss in patients with AIDS or cancer.[2] The therapeutic effects of megestrol acetate are attributed to its interaction with progesterone and glucocorticoid receptors, leading to the modulation of downstream signaling pathways that regulate cell growth and appetite.[2]
This compound is a stable, deuterium-labeled analog of megestrol acetate.[3][4] In drug development and clinical pharmacology, deuterated compounds are frequently used as internal standards for mass spectrometry-based bioanalytical assays to ensure accurate quantification of the parent drug in biological matrices.[3][5] It is generally presumed that the biological activity of a deuterated compound is comparable to its non-deuterated counterpart, however, it has been noted that deuterium (B1214612) substitution can potentially alter the pharmacokinetic and metabolic profiles of pharmaceuticals.[6] This guide aims to collate and present the available data to facilitate a scientific comparison.
Comparative Biological Activity: Megestrol Acetate vs. This compound
A thorough review of the scientific literature reveals a significant disparity in the available data on the biological activity of megestrol acetate compared to this compound. While megestrol acetate has been extensively studied, data on the biological activity of this compound is scarce, with its use being predominantly documented in the context of an analytical standard.
2.1. Receptor Binding Affinity
Megestrol acetate exerts its biological effects primarily through its interaction with progesterone (PR) and glucocorticoid receptors (GR).[2]
| Compound | Receptor | Binding Affinity | Reference |
| Megestrol acetate | Progesterone Receptor (bovine) | IC50: 11 nM | [7] |
| Megestrol acetate | Glucocorticoid Receptor (human) | Relative Binding Affinity: 46% (compared to dexamethasone) | [8] |
| This compound | Progesterone Receptor | No data available | |
| This compound | Glucocorticoid Receptor | No data available |
Table 1: Receptor Binding Affinity of Megestrol Acetate. As indicated, there is a lack of publicly available data on the receptor binding affinity of this compound.
2.2. In Vitro Efficacy
Megestrol acetate has been shown to inhibit the growth of various cancer cell lines.
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| Megestrol acetate | HepG2 (human liver cancer) | Growth Inhibition | IC50 | 260 µM | |
| This compound | - | - | - | No data available |
Table 2: In Vitro Efficacy of Megestrol Acetate. No in vitro efficacy data for this compound was identified in the reviewed literature.
Pharmacokinetic Profiles
The pharmacokinetic properties of megestrol acetate have been well-characterized in human subjects. In contrast, there is no available pharmacokinetic data for this compound, as it is used to quantify megestrol acetate.
3.1. Pharmacokinetics of Megestrol Acetate
A study in healthy Korean male subjects following a single oral dose of 625 mg of megestrol acetate suspension yielded the following pharmacokinetic parameters:
| Parameter | Value (Mean ± SD) | Unit | Reference |
| Cmax | 911.19 ± 274.20 | ng/mL | [9] |
| Tmax | 1.5 (median) | hours | [9] |
| AUCt | 10,056.30 ± 3,163.78 | h*ng/mL | [9] |
Table 3: Pharmacokinetic Parameters of Megestrol Acetate in Healthy Male Subjects.
Another study reported pharmacokinetic parameters for different formulations and dosing regimens of megestrol acetate:
| Formulation/Dose | Cmax (ng/mL) | Tmax (hours) | AUC (ng.hr/mL) | T-half (hours) | Reference |
| 40 mg q.i.d. | 107.3 (30.2) | 2.5* (1.6) | 2248.8 (811.3) | 33.2 (30.9) | [10] |
| 160 mg Regular Tablet | 88.9 (36.8) | 2.8 (1.4) | 1979.7 (736.7) | 37.6 (27.1) | [10] |
| 160 mg Micronized Tablet | 133.7 (35.4) | 2.8 (0.8) | 2473.5 (530.7) | 23.5 (8.0) | [10] |
| 750 mg Tablet (3 x 250 mg) | 458.0 (183.0) | 3.0 (1.0 - 6.0) | 7650.0 (3780.0) | - | [10] |
| 750 mg Oral Suspension | 490.0 (238.0) | 3.0 (0.0 - 8.0) | 6779.0 (3048.0) | - | [10] |
| *After the initial dose. | |||||
| Table 4: Comparative Pharmacokinetic Parameters of Different Megestrol Acetate Formulations. |
3.2. Pharmacokinetics of this compound
No peer-reviewed studies detailing the pharmacokinetic parameters of this compound were identified. Its primary role as an internal standard in bioanalytical methods means that its own pharmacokinetic profile is not typically investigated.
Signaling Pathways of Megestrol Acetate
Megestrol acetate's biological effects are mediated through its interaction with intracellular steroid receptors, which function as ligand-activated transcription factors.
4.1. Progesterone Receptor (PR) Signaling
As a progesterone analog, megestrol acetate binds to and activates the progesterone receptor.[1] This interaction leads to the transcription of target genes that can inhibit the growth of hormone-sensitive cancer cells.[11]
Caption: Progesterone Receptor Signaling Pathway of Megestrol Acetate.
4.2. Glucocorticoid Receptor (GR) Signaling
Megestrol acetate also exhibits affinity for the glucocorticoid receptor, which is thought to contribute to its appetite-stimulating effects.[2]
Caption: Glucocorticoid Receptor Signaling Pathway of Megestrol Acetate.
4.3. Appetite Stimulation Pathway
The exact mechanism of megestrol acetate-induced appetite stimulation is not fully understood but is thought to involve the modulation of neuropeptide Y (NPY) and inhibition of pro-inflammatory cytokines.[2]
Caption: Proposed Appetite Stimulation Pathway of Megestrol Acetate.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the evaluation of megestrol acetate's biological activity.
5.1. Cell Proliferation Assay (CCK-8)
This assay measures cell viability based on the bioreduction of a water-soluble tetrazolium salt (WST-8) by cellular dehydrogenases to a formazan (B1609692) dye.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Treatment: Remove the medium and replace it with fresh medium containing various concentrations of megestrol acetate (or this compound) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Caption: Workflow for Cell Proliferation Assay (CCK-8).
5.2. In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a compound in an animal model.
-
Cell Culture: Culture human cancer cells (e.g., HepG2) under standard conditions.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100 mm³).
-
Randomization: Randomize mice into treatment and control groups.
-
Treatment: Administer megestrol acetate (or this compound) and a vehicle control to the respective groups via a suitable route (e.g., oral gavage) at a predetermined dose and schedule.
-
Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals. Monitor animal body weight and general health.
-
Endpoint: At the end of the study (e-g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Compare tumor growth rates and final tumor weights between the treatment and control groups.
Caption: Workflow for In Vivo Tumor Xenograft Study.
Conclusion
Megestrol acetate is a well-characterized synthetic progestin with established clinical utility. Its biological activity is primarily mediated through the progesterone and glucocorticoid receptors, leading to anti-neoplastic and appetite-stimulating effects. In stark contrast, this compound is almost exclusively documented as an analytical tool, and there is a significant lack of data regarding its biological activity. While it is a common assumption that deuteration does not significantly alter the biological function of a molecule, the absence of direct comparative studies for megestrol acetate and this compound represents a knowledge gap. Future research should focus on directly comparing the receptor binding affinities, in vitro potency, and pharmacokinetic profiles of these two compounds to definitively ascertain the biological equivalence of this compound. Such studies would provide valuable information for the interpretation of pharmacokinetic data where this compound is used as an internal standard and could inform the development of future deuterated drugs.
References
- 1. Megestrol acetate as a biomodulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Megestrol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. Megestrol Acetate-d3 | TargetMol [targetmol.com]
- 5. This compound | Stable Isotope | MedChemExpress [medchemexpress.eu]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. megestrol | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Binding of progestins to the glucocorticoid receptor. Correlation to their glucocorticoid-like effects on in vitro functions of human mononuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of the pharmacokinetic characteristics and bioequivalence between two nanosuspension formulations of megestrol acetate in healthy Korean male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aapharma.ca [aapharma.ca]
- 11. Megestrol | C22H30O3 | CID 19090 - PubChem [pubchem.ncbi.nlm.nih.gov]
Megestrol-d3 in Endocrinology Research: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Megestrol (B1676162) acetate (B1210297) (MA), a synthetic progestin, has been a subject of extensive investigation in endocrinology research due to its multifaceted interactions with various hormonal pathways. Its applications range from oncology, specifically in the treatment of hormone-responsive cancers like breast and endometrial cancer, to the management of cachexia and anorexia in patients with chronic diseases. Megestrol-d3, the deuterated analogue of megestrol, serves as an indispensable tool in this research, primarily as an internal standard for highly accurate and precise quantification of megestrol acetate in biological matrices using mass spectrometry. This technical guide provides a comprehensive overview of the applications of megestrol acetate in endocrinology research, with a focus on its mechanisms of action, relevant signaling pathways, detailed experimental protocols, and quantitative data, highlighting the critical role of this compound in these studies.
Core Applications of Megestrol Acetate in Endocrinology Research
The primary research applications of megestrol acetate in endocrinology can be categorized as follows:
-
Oncology: Investigating its anti-neoplastic effects on hormone-dependent cancers.
-
Metabolism and Appetite Regulation: Studying its role in stimulating appetite and promoting weight gain in cachexia.
-
Hormonal Modulation: Examining its impact on the hypothalamic-pituitary-gonadal (HPG) and hypothalamic-pituitary-adrenal (HPA) axes.
This guide will delve into the experimental methodologies and key findings in each of these areas.
Mechanism of Action and Signaling Pathways
Megestrol acetate exerts its biological effects by interacting with several nuclear receptors, leading to a cascade of downstream signaling events that modulate gene expression. The primary targets are the progesterone (B1679170) receptor (PR) and the glucocorticoid receptor (GR). It also exhibits weaker interactions with the androgen receptor (AR) and is an activator of the pregnane (B1235032) X receptor (PXR).
Progesterone Receptor (PR) Signaling
As a progestin, MA binds to and activates the progesterone receptor. This interaction is central to its anti-cancer effects in hormone-sensitive tissues. Upon binding, the receptor-ligand complex translocates to the nucleus, where it binds to progesterone response elements (PREs) on target genes, modulating their transcription. This can lead to the inhibition of estrogen-stimulated growth in cancer cells.
Glucocorticoid Receptor (GR) Signaling
Megestrol acetate is also a potent agonist of the glucocorticoid receptor, which is believed to contribute significantly to its appetite-stimulating and anti-inflammatory effects.[1] The binding of MA to the GR leads to the upregulation of GR target genes.[2] This interaction can also lead to the suppression of the HPA axis.[3]
Quantitative Data
The following tables summarize key quantitative data from various studies on megestrol acetate.
Table 1: Effects of Megestrol Acetate on Hormone Levels
| Hormone | Direction of Change | Magnitude of Change | Study Population | Reference |
| Luteinizing Hormone (LH) | Decrease | ~49% | Healthy older men | [4] |
| Follicle-Stimulating Hormone (FSH) | No significant change | - | Healthy older men | [4] |
| Adrenocorticotropic Hormone (ACTH) | Decrease | ~89.5% | Healthy older men | [4] |
| Cortisol | Decrease | ~90.8% | Healthy older men | [4] |
| Estradiol (E2) | Increase | ~181.6% | Healthy older men | [4] |
| Testosterone | Decrease | ~84-85% | Healthy older men | [4] |
| Dehydroepiandrosterone (DHEA) | Decrease | Significant suppression | Postmenopausal women | [5] |
| Estrone (E1) | Decrease | Significant suppression | Postmenopausal women | [5] |
Table 2: Receptor Binding and Cellular Effects of Megestrol Acetate
| Parameter | Value | Cell Line/System | Reference |
| Glucocorticoid Receptor Binding Affinity | 46% (compared to cortisol's 25%) | Not specified | [1] |
| Cytosol Androgen Receptor Concentration | Decrease from 32.7 to 8.7 fmol/mg protein | Human BPH tissue | [6] |
| Nuclear Androgen Receptor Concentration | Decrease from 317 to 43.8 fmol/mg DNA | Human BPH tissue | [6] |
| HepG2 Cell Growth Inhibition (IC50) | 260 µM | HepG2 cells | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving megestrol acetate, including the crucial role of this compound in quantitative analysis.
Protocol 1: Quantification of Megestrol Acetate in Human Plasma using LC-MS/MS with this compound Internal Standard
This protocol describes a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of megestrol acetate in plasma, a critical component of pharmacokinetic studies.
1. Materials and Reagents:
-
Megestrol acetate reference standard
-
This compound internal standard (IS)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Ammonium (B1175870) acetate, LC-MS grade
-
Ultrapure water
-
Human plasma (blank)
2. Sample Preparation:
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 25 µL of this compound working solution (as internal standard).
-
Add 1.2 mL of methyl-tert-butyl-ether (MTBE) for liquid-liquid extraction.
-
Vortex for 10 minutes.
-
Centrifuge at 20,000 x g for 10 minutes at 4°C.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Conditions:
-
LC System: Agilent 1200 series or equivalent
-
Column: YMC Hydrosphere C18 (2.0 x 50 mm, 3 µm) or equivalent
-
Mobile Phase: 10 mM ammonium formate (B1220265) buffer (pH 5.0 with formic acid) and methanol (60:40, v/v)
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
MS System: API 4000 triple quadrupole mass spectrometer or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Megestrol acetate: m/z 385.5 → 267.1
-
This compound (IS): m/z 388.5 → 267.1 (example transition, actual may vary based on deuteration pattern)
-
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of megestrol acetate to this compound against the concentration of the calibration standards.
-
Quantify megestrol acetate concentrations in unknown samples using the calibration curve.
Protocol 2: Cell Proliferation Assay (CCK-8)
This protocol is used to assess the effect of megestrol acetate on the proliferation of cancer cell lines.
1. Cell Culture:
-
Culture the desired cancer cell line (e.g., Ishikawa endometrial cancer cells) in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO2 atmosphere.
2. Experimental Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10^4 cells/mL.[8]
-
Allow cells to adhere for 24 hours.
-
Replace the medium with fresh medium containing various concentrations of megestrol acetate (e.g., 1, 10, 100 nmol/L) or vehicle control (DMSO).[8]
-
Incubate for the desired time points (e.g., 24, 48, 72, 96 hours).
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 4 hours at 37°C.[8]
-
Measure the absorbance at 450 nm using a microplate reader.
3. Data Analysis:
-
Calculate the percentage of cell proliferation relative to the vehicle control.
Protocol 3: Competitive Ligand Binding Assay for Pregnane X Receptor (PXR)
This assay determines the ability of megestrol acetate to bind to the PXR ligand-binding domain (LBD).[9]
1. Materials and Reagents:
-
Purified glutathione (B108866) transferase (GST)-tagged PXR-LBD
-
Fluorescent PXR ligand (e.g., Fluormone™ PXR Green)
-
Terbium-labeled anti-GST antibody
-
Megestrol acetate
-
Positive control PXR agonist (e.g., SR12813)
-
Assay buffer
2. Experimental Procedure:
-
In a 96-well plate, combine the test compound (megestrol acetate at various concentrations), the positive control, or vehicle (DMSO).
-
Add the fluorescent PXR ligand, purified GST-PXR-LBD, and terbium-labeled anti-GST antibody to each well.
-
Incubate at room temperature for 2 hours, protected from light.
-
Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal (e.g., 520nm/490nm ratio).
3. Data Analysis:
-
A decrease in the FRET signal indicates displacement of the fluorescent ligand by the test compound, demonstrating binding to the PXR-LBD.
-
Calculate the IC50 value for megestrol acetate to determine its binding affinity.
Conclusion
Megestrol acetate remains a compound of significant interest in endocrinology research, with its diverse effects on hormonal regulation, cancer cell proliferation, and appetite. The precise and accurate quantification of megestrol acetate in biological systems is paramount for understanding its pharmacokinetics and pharmacodynamics. In this context, this compound plays a crucial, albeit behind-the-scenes, role. As a stable isotope-labeled internal standard, it ensures the reliability of analytical methods, thereby underpinning the validity of research findings. This technical guide provides a foundational understanding of the applications of megestrol acetate in endocrinology research and highlights the essential contribution of this compound in enabling these scientific investigations. The provided protocols and data serve as a valuable resource for researchers designing and conducting studies in this field.
References
- 1. Megestrol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Megestrol Acetate Increases the Proliferation, Migration, and Adipogenic Differentiation of Adipose-Derived Stem Cells via Glucocorticoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Megestrol acetate-induced adrenal insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. utoledo.edu [utoledo.edu]
- 5. Changes in serum sex steroid levels during megestrol acetate therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acute therapy with megestrol acetate decreases nuclear and cytosol androgen receptors in human BPH tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Megestrol acetate drives endometrial carcinoma cell senescence via interacting with progesterone receptor B/FOXO1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Megestrol acetate is a specific inducer of CYP3A4 mediated by human pregnane X receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Application of Megestrol Analogs in Cancer Cachexia Research: A Focus on Megestrol-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cancer cachexia is a debilitating multifactorial syndrome characterized by a progressive loss of skeletal muscle mass (with or without fat mass loss) that cannot be fully reversed by conventional nutritional support and leads to progressive functional impairment. It is a common manifestation of advanced cancer and is associated with reduced quality of life, poor response to therapy, and decreased survival. Megestrol (B1676162) acetate (B1210297) (MA), a synthetic progestational agent, is one of the few pharmacological agents approved for the treatment of anorexia and cachexia.[1][2] This guide provides a comprehensive overview of the use of megestrol in cancer cachexia studies, with a specific focus on the potential utility of its deuterated analog, Megestrol-d3. While clinical data on this compound is not yet widely available, this document leverages the extensive research on megestrol acetate to provide a framework for future studies. Deuteration, the substitution of hydrogen with its heavy isotope deuterium (B1214612), is a strategy used to improve the pharmacokinetic and metabolic profiles of drugs.[3]
Pharmacology and Mechanism of Action
The precise mechanism by which megestrol acetate stimulates appetite and leads to weight gain is not fully understood but is believed to be multifactorial.[4][5][6] The proposed mechanisms involve both central nervous system effects and peripheral actions.
-
Progestational and Glucocorticoid Activity: Megestrol acetate acts as an agonist at progesterone (B1679170) and glucocorticoid receptors.[1][4] Its binding to these receptors can modulate gene expression related to appetite and metabolism.[4]
-
Hypothalamic Regulation: Evidence suggests MA stimulates appetite by modulating the activity of hypothalamic pathways. Specifically, it has been shown to increase the concentration of Neuropeptide Y (NPY), a potent central appetite stimulant, in key areas of the hypothalamus.[2][7]
-
Cytokine Modulation: Cancer cachexia is associated with elevated levels of pro-inflammatory cytokines such as Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). Megestrol acetate is believed to antagonize the catabolic effects of these cytokines, thereby reducing their contribution to muscle wasting and anorexia.[2][6][8]
The rationale for developing This compound lies in the potential for deuterium substitution to enhance the parent drug's metabolic profile.[3] This can lead to a more stable pharmacokinetic profile, potentially increasing its half-life, reducing the formation of certain metabolites, and possibly allowing for lower or less frequent dosing while maintaining efficacy.
Signaling Pathway of Megestrol Acetate in Cancer Cachexia
The following diagram illustrates the proposed mechanism of action for megestrol acetate in mitigating cancer cachexia.
Caption: Proposed mechanism of Megestrol Acetate in cancer cachexia.
Experimental Protocols in Megestrol Acetate Studies
Detailed and consistent experimental design is crucial for evaluating the efficacy of agents like this compound. Based on numerous successful clinical trials with megestrol acetate, a standard protocol can be outlined.
Example Phase III Randomized Controlled Trial (RCT) Protocol
-
Study Design: A multi-center, randomized, double-blind, placebo-controlled trial.
-
Patient Population:
-
Inclusion Criteria: Adults (≥18 years) with a confirmed diagnosis of advanced-stage cancer; unintentional weight loss of >5% of pre-illness body weight in the preceding 3-6 months; life expectancy of ≥4 months; poor appetite as defined by a standardized questionnaire (e.g., Simplified Nutritional Appetite Questionnaire score ≤14).[9][10]
-
Exclusion Criteria: Patients receiving tube feeding or parenteral nutrition; known history of thromboembolic events; uncontrolled diabetes; use of other appetite stimulants within the prior 4 weeks.[10]
-
-
Intervention:
-
Arm 1: Megestrol Acetate (e.g., 800 mg/day, oral suspension).[11]
-
Arm 2: Placebo.
-
-
Duration: Treatment for a minimum of 8-12 weeks, with monthly evaluations.[9][12]
-
Primary Endpoints:
-
Change in appetite, measured by a Visual Analog Scale (VAS) or similar validated tool.
-
Change in non-fluid body weight.
-
-
Secondary Endpoints:
-
Quality of Life (QoL) assessment (e.g., FAACT, EORTC QLQ-C30).
-
Body composition analysis (e.g., DEXA scan) to differentiate between fat and lean body mass.
-
Grip strength and other functional measures.
-
Levels of inflammatory markers (e.g., CRP, IL-6, TNF-α).
-
Safety and tolerability (monitoring for adverse events, especially thromboembolism and edema).
-
Experimental Workflow Diagram
Caption: A generalized workflow for a clinical trial of a cachexia agent.
Quantitative Data from Megestrol Acetate Studies
The following tables summarize key quantitative outcomes from selected clinical trials of megestrol acetate in cancer cachexia. These data provide a benchmark for evaluating novel formulations like this compound.
Table 1: Efficacy of Megestrol Acetate on Appetite and Weight
| Study (First Author, Year) | Dose of Megestrol Acetate | N (MA Group) | Primary Outcome Measure | Result | p-value |
| Loprinzi, 1990[11] | 800 mg/day | 67 | Improved Appetite & Food Intake | Significantly more frequent vs. placebo | P = .003 / P = .009 |
| Loprinzi, 1990[11] | 800 mg/day | 67 | Weight Gain (≥15 lbs) | 16% of patients (vs. 2% in placebo) | P = .003 |
| Beller, 1997[13] | 240 mg/day | 76 | Weight Gain (≥2 kg) | 32% of patients | < 0.001 |
| Beller, 1997[13] | 240 mg/day | 76 | Improved Appetite (≥2 points on VAS) | 57.5% of patients | < 0.01 |
| Loprinzi, 1993[14][15] | 160-1280 mg/day | 342 | Appetite Stimulation | Positive dose-response effect observed | P ≤ .02 |
Table 2: Reported Side Effects and Other Observations
| Study (First Author, Year) | Dose of Megestrol Acetate | Observation | Finding |
| Loprinzi, 1990[11] | 800 mg/day | Nausea | 13% (vs. 38% in placebo) |
| Loprinzi, 1990[11] | 800 mg/day | Edema | Mild edema was the main toxic reaction ascribed to MA |
| Jaskowiak, 2013[9] | 320 mg/day | Inflammatory Markers | No significant change vs. baseline in control group |
| Mantovani, 2010[16] | 320 mg/day (alone) | Lean Body Mass (LBM) | No significant influence on LBM when used as monotherapy |
| De Conno, 1998[12] | 480-960 mg/day | Body Composition | High-dose group showed an increase in both fat and lean body mass |
Conclusion and Future Directions
Megestrol acetate has a well-documented, albeit modest, efficacy in improving appetite and promoting weight gain in patients with cancer cachexia. The primary weight gain is in adipose tissue, and significant risks, such as thromboembolic events, must be considered.[2][17]
The development of This compound represents a logical and scientifically driven approach to potentially improve upon the therapeutic profile of megestrol acetate. By modifying its metabolic pathway through deuteration, this compound could offer improved bioavailability and a more favorable safety profile. Future research must focus on head-to-head preclinical pharmacokinetic studies comparing this compound to megestrol acetate, followed by well-designed clinical trials based on the protocols outlined in this guide. Such studies will be essential to determine if this deuterated analog can provide a superior therapeutic option for the challenging management of cancer cachexia.
References
- 1. Megestrol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Pancreatic cancer cachexia: a review of mechanisms and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. What is the mechanism of Megestrol Acetate? [synapse.patsnap.com]
- 5. Studies of high-dose megestrol acetate: potential applications in cachexia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Megestrol acetate stimulates food and water intake in the rat: effects on regional hypothalamic neuropeptide Y concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Megestrol acetate in cachexia and anorexia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Controlled trial of megestrol acetate for the treatment of cancer anorexia and cachexia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Megestrol acetate in cancer cachexia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Usefulness of megestrol acetate in cancer cachexia and anorexia. A placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phase III evaluation of four doses of megestrol acetate as therapy for patients with cancer anorexia and/or cachexia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 16. Randomized Phase III Clinical Trial of Five Different Arms of Treatment in 332 Patients with Cancer Cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. droracle.ai [droracle.ai]
Megestrol-d3 as a Tool for Studying Progesterone Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Megestrol (B1676162), a synthetic derivative of progesterone (B1679170), and its deuterated analog, Megestrol-d3 (B1145750), are valuable tools in the study of progesterone receptors (PRs). Megestrol acetate (B1210297), the acetylated form of megestrol, is a potent PR agonist that mimics the action of endogenous progesterone.[1][2] It binds to and activates nuclear progesterone receptors, leading to the modulation of target gene expression.[1] This activity makes it a crucial compound for investigating PR signaling pathways, developing novel therapeutic agents, and understanding the role of PRs in various physiological and pathological processes, including cancer.[3][4] this compound, as a stable isotope-labeled internal standard, is indispensable for the accurate quantification of megestrol in biological matrices using mass spectrometry-based methods. This guide provides a comprehensive overview of the use of this compound in PR research, including its binding characteristics, detailed experimental protocols, and the signaling pathways it influences.
Quantitative Data
The following tables summarize the key quantitative parameters related to the interaction of megestrol acetate with relevant receptors and its effects on cell lines.
Table 1: Receptor Binding and Cellular Activity of Megestrol Acetate
| Compound | Receptor/Cell Line | Assay Type | Value | Source |
| Megestrol Acetate | Bovine Progesterone Receptor | Radioligand Binding | IC50 = 11 nM | [5] |
| Megestrol Acetate | Human Glucocorticoid Receptor | Competitive Binding | 46% Relative Binding Affinity (Dexamethasone = 100%) | [6] |
| Megestrol Acetate | HepG2 cells | Cell Growth Inhibition | IC50 = 260 µM | [7][8] |
Table 2: Effect of Megestrol Acetate on Progesterone-Regulated Gene Expression in T47D Cells
| Gene | Treatment (100 nM Megestrol Acetate) | Average mRNA Fold Change | Source |
| GREB1 | 8 hours | 2.5 ± 0.8 | [9] |
| FKBP5 | 8 hours | 8.9 ± 2.4 | [9] |
| E2F1 | 8 hours | 4.8 ± 1.1 | [9] |
Progesterone Receptor Signaling Pathways
Megestrol acetate, as a progesterone receptor agonist, can initiate both classical genomic and non-classical signaling pathways.
Classical (Genomic) Signaling Pathway
The classical pathway involves the binding of megestrol to the progesterone receptor in the cytoplasm, leading to the dissociation of heat shock proteins (HSPs), dimerization of the receptor, and translocation to the nucleus. Inside the nucleus, the megestrol-PR complex binds to progesterone response elements (PREs) on the DNA, recruiting co-regulators to modulate the transcription of target genes.
Caption: Classical genomic signaling pathway of the progesterone receptor initiated by megestrol.
Non-Classical (Non-Genomic) Signaling Pathway
A fraction of progesterone receptors is located at the cell membrane. Upon binding of megestrol, these membrane-associated PRs can rapidly activate intracellular signaling cascades, such as the MAPK and PI3K pathways, independent of gene transcription. These pathways can, in turn, influence various cellular processes, including proliferation and survival.
Caption: Non-classical, non-genomic signaling pathways activated by megestrol binding to membrane progesterone receptors.
Experimental Protocols
Detailed methodologies for key experiments involving megestrol and this compound are provided below.
Competitive Radioligand Binding Assay for Progesterone Receptor
This assay determines the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the progesterone receptor.[10]
-
Materials:
-
Receptor Source: Purified recombinant human progesterone receptor or cell lysates from PR-expressing cells (e.g., T47D).
-
Radioligand: [³H]-Promegestone (R5020).
-
Test Compound: Megestrol acetate.
-
Reference Compound: Unlabeled progesterone.
-
Assay Buffer: Tris-HCl buffer with appropriate additives.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound (megestrol acetate) and the reference compound (unlabeled progesterone).
-
In a multi-well plate, add a constant concentration of the progesterone receptor source.
-
Add the radioligand ([³H]-R5020) at a concentration close to its Kd value.
-
Add the different concentrations of the test or reference compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of unlabeled progesterone).
-
Incubate the plate to allow binding to reach equilibrium.
-
Separate the bound from the free radioligand (e.g., using filtration over glass fiber filters).
-
Measure the radioactivity of the bound fraction using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and determine the IC50 value using non-linear regression.
-
Cell Viability Assay (MTT/CCK-8)
These colorimetric assays are used to assess the effect of megestrol acetate on cell viability and proliferation.[11][12]
-
Materials:
-
PR-expressing cells (e.g., Ishikawa, HHUA, or T47D).[3]
-
96-well cell culture plates.
-
Complete cell culture medium.
-
Megestrol acetate stock solution (dissolved in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent.
-
Solubilization solution (for MTT assay, e.g., DMSO or a specialized buffer).
-
Microplate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of megestrol acetate (e.g., 1, 10, 100 nmol/L) or vehicle control (DMSO) for the desired duration (e.g., 96 hours).[3]
-
For MTT Assay:
-
Add MTT solution to each well and incubate for 1-4 hours at 37°C.
-
Add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
-
For CCK-8 Assay:
-
Add CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm.
-
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Quantitative Analysis of Megestrol using LC-MS/MS with this compound as Internal Standard
This protocol describes the quantification of megestrol in a biological matrix, such as human plasma.[13][14]
-
Materials:
-
Plasma samples.
-
Megestrol standard solutions.
-
This compound internal standard (IS) solution.
-
Protein precipitation solvent (e.g., acetonitrile).
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
-
Procedure:
-
Sample Preparation:
-
To a known volume of plasma, add the this compound internal standard solution.
-
Precipitate proteins by adding a solvent like acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto an appropriate LC column (e.g., C18).
-
Use a suitable mobile phase for chromatographic separation.
-
Perform detection using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Monitor the specific precursor-to-product ion transitions for both megestrol and this compound.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area ratio of megestrol to this compound against the concentration of the megestrol standards.
-
Determine the concentration of megestrol in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
-
Caption: Workflow for the quantitative analysis of megestrol using LC-MS/MS with this compound as an internal standard.
Conclusion
This compound, in conjunction with its non-deuterated counterpart, megestrol acetate, provides a robust platform for the comprehensive study of progesterone receptor biology. From elucidating signaling pathways and determining binding affinities to quantifying cellular responses, these compounds are essential for both basic research and the development of new therapeutics targeting the progesterone receptor. The detailed protocols and data presented in this guide offer a solid foundation for researchers to effectively utilize this compound as a critical tool in their investigations.
References
- 1. Megestrol acetate as a biomodulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Megestrol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Megestrol acetate drives endometrial carcinoma cell senescence via interacting with progesterone receptor B/FOXO1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluating progesterone receptor agonist megestrol plus letrozole for women with early-stage estrogen-receptor-positive breast cancer: the window-of-opportunity, randomized, phase 2b, PIONEER trial [repository.cam.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. Binding of progestins to the glucocorticoid receptor. Correlation to their glucocorticoid-like effects on in vitro functions of human mononuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Megestrol Acetate | Progesterone Receptor Agonists: R&D Systems [rndsystems.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. LC-MS/MS method for determination of megestrol in human plasma and its application in bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rapid and sensitive LC-MS/MS method for determination of megestrol acetate in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Toxicological Assessment of Megestrol-d3
A Technical Guide for Researchers and Drug Development Professionals
Disclaimer: This document summarizes preliminary toxicological research on Megestrol-d3. No definitive toxicity studies specifically on this compound have been identified in the public domain. The data presented herein are for Megestrol Acetate, the non-deuterated form of the compound, and are intended to serve as a proxy for preliminary assessment. The assumption is that the toxicological profile of this compound is comparable to that of Megestrol Acetate. This assumption is based on the principle that deuteration is not expected to alter the fundamental toxicological properties of a molecule, though it may affect its metabolic rate. All data should be interpreted with this consideration.
Executive Summary
This technical guide provides a preliminary overview of the toxicological profile of Megestrol, focusing on available data for Megestrol Acetate as a surrogate for this compound. Megestrol Acetate is a synthetic progestin with known glucocorticoid activity. Its toxicological profile is characterized by effects on reproductive function, adrenal suppression, and a potential for thromboembolic events. This document compiles available quantitative toxicity data, details relevant experimental methodologies, and illustrates key signaling pathways to support further research and development.
Quantitative Toxicity Data
The following tables summarize the available quantitative toxicity data for Megestrol Acetate.
Table 1: Acute Toxicity
| Species | Route of Administration | LD50 | Reference |
| Mouse | Intravenous | 56 mg/kg | [1] |
| Mouse | Oral | > 5000 mg/kg | [1] |
Table 2: Chronic and Reproductive Toxicity
| Species | Study Duration | Dosing Regimen | Key Findings | NOAEL | Reference |
| Rat | 2 Years | 1.5, 3.9, 10 mg/kg/day (in food) | Increased incidence of pituitary tumors in females at mid and high doses. | Not explicitly stated. The lowest dose of 1.5 mg/kg/day showed no significant increase in tumors. | [2] |
| Rat | Perinatal/Postnatal | 0.05 - 12.5 mg/kg/day | Impaired reproductive capability in male offspring. Reduction in fetal weight and number of live births, and feminization of male fetuses at 5 and 12.5 mg/kg. | < 0.05 mg/kg/day (for reproductive effects in offspring) | [2][3] |
| Dog | 7 Years | 0.01, 0.1, 0.25 mg/kg/day | Benign and malignant breast tumors in females. | Not established. |
Experimental Protocols
Detailed experimental protocols for the cited toxicity studies on Megestrol Acetate are not fully available in the public domain. However, based on regulatory guidelines (e.g., OECD guidelines), the general methodologies can be outlined.
90-Day Repeated-Dose Oral Toxicity Study (Rodent - General Protocol)
A 90-day oral toxicity study is a standard subchronic toxicity test designed to provide information on the potential health hazards arising from repeated exposure to a substance over a prolonged period.
-
Test System: Typically conducted in Sprague-Dawley rats.
-
Administration: The test substance is administered orally, usually via gavage or mixed in the diet, once daily for 90 consecutive days.
-
Dose Groups: A control group receiving the vehicle and at least three dose levels of the test substance are used. Dose levels are selected based on acute toxicity data to establish a dose-response relationship and a No-Observed-Adverse-Effect-Level (NOAEL).
-
Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.
-
Clinical Pathology: Blood and urine samples are collected at termination for hematology, clinical chemistry, and urinalysis.
-
Pathology: At the end of the study, all animals are subjected to a full necropsy. Organ weights are recorded, and a comprehensive set of tissues is collected for histopathological examination.
In Vitro Micronucleus Assay (General Protocol)
The in vitro micronucleus assay is a genotoxicity test for the detection of micronuclei in the cytoplasm of interphase cells. Micronuclei are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.
-
Cell Lines: Commonly used cell lines include Chinese Hamster Ovary (CHO) cells, human peripheral blood lymphocytes, or other suitable mammalian cell lines.
-
Treatment: Cells are exposed to the test substance, both with and without an exogenous metabolic activation system (e.g., S9 mix from rat liver), for a short period (e.g., 3-6 hours) followed by a recovery period, or for a longer continuous period (e.g., 24 hours).
-
Dose Range: A range of concentrations of the test substance is used, including a negative (vehicle) control and a positive control (a known genotoxic agent).
-
Micronucleus Scoring: After treatment, cells are harvested, stained, and scored for the presence of micronuclei under a microscope. Typically, at least 2000 binucleated cells per concentration are scored.
-
Data Analysis: The frequency of micronucleated cells is calculated and statistically compared to the negative control to determine if the test substance induces a significant increase in micronuclei.
Signaling Pathways and Mechanisms of Action
Megestrol Acetate exerts its effects primarily through its interaction with progesterone (B1679170) and glucocorticoid receptors.
Progesterone Receptor Signaling Pathway
Megestrol Acetate is a potent agonist of the progesterone receptor. This interaction is responsible for its progestogenic and antigonadotropic effects.
Glucocorticoid Receptor Signaling Pathway
Megestrol Acetate also acts as an agonist at the glucocorticoid receptor, which contributes to some of its metabolic effects and potential side effects.
Appetite Stimulation Mechanism
The appetite-stimulating effect of Megestrol Acetate is believed to be mediated, in part, by its influence on neuropeptide Y (NPY) in the hypothalamus.
Conclusion
The available toxicological data for Megestrol Acetate suggest that its toxicity profile is primarily related to its hormonal activities. Key areas of concern for further investigation of this compound would include reproductive and developmental toxicity, long-term carcinogenic potential, and effects on the endocrine system, particularly adrenal function. While deuteration is not expected to introduce new toxicities, it may alter the pharmacokinetic profile, potentially leading to different exposure levels and, consequently, a modified toxicity profile. Therefore, specific toxicological studies on this compound are warranted to fully characterize its safety profile. This document provides a foundational understanding to guide the design of such future studies.
References
Solubility Profile of Megestrol-d3 in Common Laboratory Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of Megestrol-d3 in various laboratory solvents. Understanding the solubility of a compound is a critical first step in preclinical development, influencing formulation strategies, and ensuring accurate results in biological assays. Due to the limited availability of direct quantitative solubility data for this compound, this guide utilizes data for the closely related compound, Megestrol (B1676162) Acetate (B1210297). The minor structural difference due to deuterium (B1214612) labeling is not expected to significantly impact solubility.
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for Megestrol Acetate in common laboratory solvents. This data is provided as a strong proxy for the solubility of this compound.
| Solvent | Chemical Formula | Solubility (mg/mL) | Temperature (°C) | Notes |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | ~76 | Not Specified | |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 43 | Not Specified | Data presented as 4.3 g/100 mL.[1] |
| Ethanol | C₂H₅OH | ~21 | Not Specified | |
| Water | H₂O | 0.002 | 37 | [2] |
| Acetonitrile | C₂H₃N | Soluble at 0.1 | Not Specified | A solution of D3-Megestrol is commercially available at this concentration.[3] |
Note: The solubility of a compound can be influenced by various factors, including temperature, pH, and the presence of other solutes. The data presented here should be considered as a guide, and it is recommended to experimentally determine solubility under specific laboratory conditions.
Experimental Protocol: Determining Equilibrium Solubility via the Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[4] The following protocol outlines the key steps for this procedure.
1. Materials and Equipment:
- This compound (or Megestrol Acetate) solid powder
- Selected laboratory solvents (e.g., DMSO, ethanol, water)
- Vials with screw caps
- Orbital shaker or wrist-action shaker
- Constant temperature incubator or water bath
- Centrifuge
- Syringe filters (e.g., 0.22 µm)
- Analytical balance
- High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification
2. Procedure:
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of a compound.
References
- 1. Development of megestrol acetate solid dispersion nanoparticles for enhanced oral delivery by using a supercritical antisolvent process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hpc-standards.com [hpc-standards.com]
- 4. Megestrol | C22H30O3 | CID 19090 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to Research-Grade Megestrol-d3: Commercial Sources, Purity, and Experimental Applications
For researchers, scientists, and drug development professionals, sourcing high-purity, well-characterized chemical reagents is paramount to the integrity and reproducibility of experimental outcomes. This technical guide provides an in-depth overview of the commercial sources, purity specifications, and key experimental applications of Megestrol-d3, a deuterated analog of the synthetic progestin, megestrol (B1676162).
This compound, and its acetylated form Megestrol Acetate-d3, serve as indispensable internal standards for the quantitative analysis of megestrol and its metabolites in various biological matrices. The incorporation of deuterium (B1214612) atoms results in a mass shift that allows for clear differentiation from the unlabeled endogenous or administered compound in mass spectrometry-based assays, without significantly altering its chemical properties.
Commercial Availability and Purity of this compound
A critical step in any research endeavor is the procurement of reliable starting materials. Several reputable suppliers offer this compound and its acetate (B1210297) form for research purposes. The purity of these compounds is a key consideration, and it is typically assessed using high-performance liquid chromatography (HPLC). The following table summarizes the offerings from various commercial vendors.
| Supplier | Product Name | CAS Number | Purity | Formulation | Analytical Method |
| LGC Standards | Megestrol Acetate-D3 | 162462-72-8 | >95% | Neat | HPLC |
| Clearsynth | Megestrol Acetate-d3 | 162462-72-8 | ≥90% | Solid | HPLC |
| MedchemExpress | This compound | 162462-71-7 | Not specified; Certificate of Analysis available | Solid | Not specified |
| Simson Pharma | This compound | 162462-71-7 | Not specified; Certificate of Analysis available | Custom Synthesis | Not specified |
| Immunomart | Megestrol acetate-d3 | 162462-72-8 | Not specified | Solid | Not specified |
| Da Vinci Labs | D3-Megestrol acetate | Not specified | Not specified | 1x5mg | Not specified |
| TRC | This compound | 162462-71-7 | Not specified | Neat | Not specified |
| Veeprho | Megestrol Acetate-D3 | 162462-72-8 | Not specified | Solid | Not specified |
Note: Researchers should always request and review the Certificate of Analysis (CoA) from the supplier for lot-specific purity data and detailed analytical information.
Experimental Protocols: Quantification of an Analyte using this compound as an Internal Standard
The primary application of this compound is as an internal standard (IS) in quantitative bioanalytical methods, most commonly employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a representative protocol for the quantification of an analyte (e.g., megestrol acetate) in a biological matrix like human plasma.
Preparation of Standard and Internal Standard Solutions
-
Primary Stock Solution of Analyte: Accurately weigh and dissolve the analyte (e.g., megestrol acetate) in a suitable organic solvent (e.g., methanol) to prepare a 1 mg/mL primary stock solution.
-
Primary Stock Solution of Internal Standard: Accurately weigh and dissolve this compound in a suitable organic solvent (e.g., methanol) to prepare a 1 mg/mL primary stock solution.
-
Working Standard Solutions: Prepare a series of working standard solutions of the analyte by serial dilution of the primary stock solution with the appropriate solvent.
-
Internal Standard Working Solution: Prepare a working solution of this compound (e.g., 100 ng/mL) by diluting the primary stock solution.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample in a microcentrifuge tube, add a fixed volume (e.g., 10 µL) of the this compound internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Analyte (Megestrol Acetate): Monitor the specific precursor to product ion transition (e.g., m/z 385.2 → 325.2).
-
Internal Standard (this compound): Monitor the specific precursor to product ion transition (e.g., m/z 388.2 → 328.2).
-
-
Optimize other MS parameters such as collision energy and declustering potential for both the analyte and the internal standard.
-
Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing Key Processes and Pathways
To further aid in the understanding of the procurement and application of this compound, the following diagrams illustrate a typical workflow and a relevant signaling pathway.
Megestrol acetate, the parent compound of this compound, is known to exert its biological effects primarily through its interaction with progesterone (B1679170) and glucocorticoid receptors. The following diagram illustrates a simplified signaling pathway that could be investigated using this compound in isotopic tracing studies.
Methodological & Application
Megestrol-d3 as an Internal Standard for the Quantitative Analysis of Megestrol Acetate by Mass Spectrometry
Application Note and Protocol
Audience: This document is intended for researchers, scientists, and drug development professionals involved in the quantitative analysis of megestrol (B1676162) acetate (B1210297) in biological matrices.
Introduction
Megestrol acetate is a synthetic progestin used in the treatment of anorexia, cachexia, and certain types of cancer. Accurate and precise quantification of megestrol acetate in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for this purpose due to its high sensitivity and selectivity.
The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative LC-MS/MS analysis to compensate for variations during sample preparation and analysis.[1] Megestrol-d3, a deuterated analog of megestrol, is an ideal internal standard for the quantification of megestrol acetate as it shares near-identical physicochemical properties, ensuring it behaves similarly throughout the analytical process, from extraction to ionization.[1] This application note provides a detailed protocol for the quantitative analysis of megestrol acetate in human plasma using this compound as an internal standard with LC-MS/MS.
Principle of the Method
The method involves the extraction of megestrol acetate and the internal standard, this compound, from a biological matrix, typically plasma. The extracted sample is then subjected to reversed-phase liquid chromatography to separate the analytes from endogenous interferences. The separated compounds are then detected and quantified by a tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode. The ratio of the peak area of megestrol acetate to that of this compound is used to calculate the concentration of megestrol acetate in the sample.
Experimental Protocols
Materials and Reagents
-
Megestrol Acetate reference standard
-
This compound internal standard
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Formic acid (analytical grade)
-
Ammonium formate (B1220265) (analytical grade)
-
Ultrapure water
-
Human plasma (drug-free)
-
Methyl tert-butyl ether (MTBE)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Reversed-phase C18 analytical column (e.g., YMC Hydrosphere C18, 50 x 2.0 mm, 3 µm)
Preparation of Standard and Quality Control Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of megestrol acetate and this compound by dissolving the accurately weighed compounds in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the megestrol acetate stock solution with a 50:50 methanol/water mixture to create working standard solutions for the calibration curve.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 methanol/water mixture.
-
Calibration Standards and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions of megestrol acetate to obtain calibration standards and QC samples at various concentrations.
Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the this compound internal standard working solution (100 ng/mL).
-
Vortex the mixture for 30 seconds.
-
Add 1 mL of methyl tert-butyl ether (MTBE) and vortex for 5 minutes.
-
Centrifuge the samples at 10,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| Column | YMC Hydrosphere C18 (50 x 2.0 mm, 3 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Gradient | Isocratic: 60% Mobile Phase B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Megestrol Acetate) | m/z 385.5 → 267.1[2] |
| MRM Transition (this compound) | m/z 388.5 → 270.1 (Predicted) |
| Collision Energy | Optimized for specific instrument |
| Dwell Time | 200 ms |
Note: The MRM transition for this compound is predicted based on a +3 Da shift from megestrol acetate and would need to be confirmed experimentally.
Data Presentation: Typical Method Performance
The following tables summarize the typical quantitative performance characteristics of a validated LC-MS/MS method for megestrol acetate in human plasma, based on literature values for similar assays.[1][2]
Table 1: Linearity and Sensitivity
| Parameter | Typical Value |
| Linear Range | 1 - 2000 ng/mL[2] |
| Correlation Coefficient (r²) | > 0.99[2] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[2] |
Table 2: Accuracy and Precision
| QC Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%RE) | Inter-day Precision (%RSD) | Inter-day Accuracy (%RE) |
| Low QC (e.g., 3 ng/mL) | < 15% | ± 15% | < 15% | ± 15% |
| Mid QC (e.g., 100 ng/mL) | < 15% | ± 15% | < 15% | ± 15% |
| High QC (e.g., 1500 ng/mL) | < 15% | ± 15% | < 15% | ± 15% |
Note: Data presented are representative of typical assay performance and should be established during in-house method validation.
Visualizations
Experimental Workflow
Caption: Workflow for the quantitative analysis of megestrol acetate.
Principle of Internal Standardization
Caption: How a deuterated internal standard corrects for variability.
Conclusion
This compound is a highly suitable internal standard for the quantitative determination of megestrol acetate in biological matrices by LC-MS/MS. The use of a deuterated internal standard provides high accuracy and precision by correcting for sample preparation losses and matrix effects. The protocol described herein, when fully validated, can be reliably used for pharmacokinetic and other clinical studies requiring the quantification of megestrol acetate.
References
- 1. LC-MS/MS method for determination of megestrol in human plasma and its application in bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid and sensitive LC-MS/MS method for determination of megestrol acetate in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Analysis of Megestrol Acetate in Human Plasma Using a Novel LC-MS/MS Method with Megestrol-d3 as an Internal Standard
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of megestrol (B1676162) acetate (B1210297) in human plasma. The method utilizes a stable isotope-labeled internal standard, Megestrol-d3, to ensure high accuracy and precision. A simple protein precipitation extraction procedure is employed for sample preparation, followed by a rapid chromatographic separation. The method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Megestrol acetate is a synthetic progestin widely used in the treatment of anorexia, cachexia, and unexplained weight loss in patients with AIDS and cancer. Accurate and reliable quantification of megestrol acetate in biological matrices is crucial for understanding its pharmacokinetics and ensuring optimal therapeutic outcomes. This document provides a detailed protocol for a validated LC-MS/MS method for the determination of megestrol acetate in human plasma, employing this compound as the internal standard for enhanced analytical performance.[1][2]
Experimental
Materials and Reagents
-
Megestrol Acetate (Reference Standard)
-
This compound (Internal Standard)[1]
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile
-
Formic Acid (LC-MS grade)
-
Ammonium Formate
-
Ultrapure Water
-
Human Plasma (K2-EDTA)
Instrumentation
-
Liquid Chromatograph: Shimadzu LC-40 or equivalent
-
Mass Spectrometer: SCIEX TQ5500+ or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[3]
-
Analytical Column: YMC Hydrosphere C18 (50 x 2.0 mm, 3 µm) or equivalent.[4]
Standard Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of megestrol acetate and this compound in methanol.
-
Working Standard Solutions: Serially dilute the megestrol acetate stock solution with 50:50 (v/v) methanol:water to prepare working standard solutions for calibration curve and quality control samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol.
Protocols
Sample Preparation: Protein Precipitation
-
Label polypropylene (B1209903) microcentrifuge tubes for blank, calibration standards, quality control samples, and unknown samples.
-
To each tube, add 50 µL of the respective sample (blank plasma, spiked plasma for calibration and QC, or study sample).
-
Add 150 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile) to each tube.
-
Vortex mix for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[5]
-
Carefully transfer 100 µL of the supernatant to a clean autosampler vial.
-
Inject 10 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Method
3.2.1. Liquid Chromatography Conditions
A gradient elution is employed for the chromatographic separation.
| Parameter | Condition |
| Column | YMC Hydrosphere C18 (50 x 2.0 mm, 3 µm)[4] |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid[4] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min[4] |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Gradient Program | Time (min) |
| 0.0 | |
| 2.5 | |
| 3.5 | |
| 3.6 | |
| 5.0 |
3.2.2. Mass Spectrometry Conditions
The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Ion Spray Voltage | 5500 V |
| Temperature | 500 °C |
| Nebulizer Gas (Gas 1) | 50 psi |
| Heater Gas (Gas 2) | 50 psi |
| Curtain Gas | 35 psi |
| Collision Gas | Nitrogen |
3.2.3. MRM Transitions
The following MRM transitions are monitored. The transition for this compound is proposed and should be optimized during method development.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) | Collision Energy (CE) |
| Megestrol Acetate | 385.5 | 267.1[4] | 60 | 25 |
| This compound (IS) | 388.5 | 270.1 | 60 | 25 |
Data and Results
Calibration Curve
The method was linear over the concentration range of 1 - 2000 ng/mL.[4] The calibration curve was constructed by plotting the peak area ratio of megestrol acetate to this compound against the nominal concentration. A linear regression with a weighting factor of 1/x² was used.
| Calibration Standard (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | Accuracy (%) |
| 1 | 0.0052 | 102.3 |
| 5 | 0.0258 | 99.8 |
| 20 | 0.1035 | 101.2 |
| 100 | 0.5120 | 100.5 |
| 500 | 2.548 | 98.9 |
| 1000 | 5.105 | 99.6 |
| 2000 | 10.231 | 100.8 |
Correlation Coefficient (r²) > 0.995
Precision and Accuracy
The intra-day and inter-day precision and accuracy were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | 4.5 | 103.1 | 5.2 | 101.5 |
| LQC | 3 | 3.8 | 98.7 | 4.6 | 99.2 |
| MQC | 800 | 2.5 | 101.5 | 3.1 | 100.8 |
| HQC | 1600 | 2.1 | 99.3 | 2.8 | 100.1 |
Acceptance Criteria: Precision (%CV) ≤ 15% (≤ 20% for LLOQ), Accuracy within ±15% (±20% for LLOQ) of the nominal value.
Workflow Diagram
Caption: Experimental workflow for the LC-MS/MS analysis of megestrol acetate.
Conclusion
The developed LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of megestrol acetate in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision, making the method well-suited for regulated bioanalysis in clinical and research settings. The simple protein precipitation sample preparation protocol allows for high-throughput analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. METABOLISM OF MEGESTROL ACETATE IN VITRO AND THE ROLE OF OXIDATIVE METABOLITES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rapid and sensitive LC-MS/MS method for determination of megestrol acetate in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: High-Throughput Quantification of Megestrol in Human Plasma by LC-MS/MS using a Deuterated Internal Standard
ABSTRACT This application note presents a robust and sensitive method for the quantification of megestrol (B1676162) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Megestrol-d3 (B1145750), ensures high accuracy and precision. The protocol employs a straightforward liquid-liquid extraction (LLE) procedure for sample preparation, offering excellent recovery and minimal matrix effects. The method was validated over a linear range of 0.5 to 200.0 ng/mL and demonstrated excellent performance in terms of accuracy, precision, and stability, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Megestrol is a synthetic progestin primarily used for the treatment of anorexia, cachexia, or unexplained significant weight loss in patients with acquired immunodeficiency syndrome (AIDS).[1][2] Accurate and reliable quantification of megestrol in plasma is crucial for pharmacokinetic and bioequivalence studies.[3][4][5] This application note describes a detailed protocol for the determination of megestrol in human plasma using an LC-MS/MS method with this compound as the internal standard (IS). The use of a deuterated internal standard minimizes variability due to sample preparation and matrix effects, thereby improving the overall robustness of the assay.[1][6]
Experimental
Materials and Reagents
-
Megestrol and this compound reference standards were of high purity (≥98%).
-
HPLC-grade methanol (B129727), acetonitrile, and methyl-tert-butyl-ether (MTBE) were used.
-
Formic acid and ammonium (B1175870) acetate (B1210297) were of analytical grade.
-
Human plasma was sourced from authorized suppliers and stored at -80°C.
Instrumentation
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was used for the analysis.
-
LC System: Shimadzu LC-40 or equivalent
-
Mass Spectrometer: SCIEX TQ5500+ or equivalent
-
Analytical Column: YMC Hydrosphere C18 column (or equivalent) with dimensions suitable for fast chromatography.
Preparation of Standards and Quality Control Samples
-
Stock Solutions: Primary stock solutions of megestrol and this compound were prepared in methanol at a concentration of 1 mg/mL.
-
Working Solutions: A series of megestrol working solutions were prepared by serial dilution of the stock solution in methanol. A working solution of this compound (internal standard) was also prepared in methanol.
-
Calibration Standards and Quality Controls (QCs): Calibration standards were prepared by spiking blank human plasma with the appropriate megestrol working solutions to achieve final concentrations ranging from 0.5 to 200.0 ng/mL.[3][4] Quality control samples were prepared at low, medium, and high concentrations in a similar manner.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Thaw plasma samples, calibration standards, and QCs at room temperature.
-
To 200 µL of plasma in a polypropylene (B1209903) tube, add 25 µL of the this compound internal standard working solution.
-
Vortex mix for 10 seconds.
-
Add 1 mL of methyl-tert-butyl-ether (MTBE) as the extraction solvent.[7]
-
Vortex mix for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The chromatographic and mass spectrometric parameters were optimized for the sensitive and selective detection of megestrol and this compound.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | YMC Hydrosphere C18 (or equivalent) |
| Mobile Phase | A: Water with 0.1% Formic Acid and 20 mM Ammonium AcetateB: Methanol |
| Gradient | Isocratic: 5:1 (Methanol:Water) |
| Flow Rate | 0.4 mL/min[7] |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Run Time | ~3 minutes |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 650°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | 7 psi |
| Nebulizer Gas (GS1) | 60 psi |
| Heater Gas (GS2) | 60 psi |
Table 3: MRM Transitions and Compound Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) | Collision Energy (CE) |
| Megestrol | 385.5 | 325.4 | 55 V | 25 eV |
| This compound | 388.5 | 328.4 | 55 V | 25 eV |
Results and Discussion
Method Validation
The LC-MS/MS method was validated for linearity, accuracy, precision, and stability.
-
Linearity: The calibration curve was linear over the concentration range of 0.5 to 200.0 ng/mL with a correlation coefficient (r²) of >0.99.[3][4]
-
Accuracy and Precision: The intra- and inter-day accuracy and precision were evaluated using QC samples at three concentration levels. The results are summarized in Table 4. The relative error (RE) for accuracy was within ±15%, and the relative standard deviation (RSD) for precision was less than 15%.
Table 4: Intra-day and Inter-day Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%RE) | Inter-day Precision (%RSD) | Inter-day Accuracy (%RE) |
| Low | 1.5 | < 5.0 | < 6.0 | < 5.5 | < 6.5 |
| Medium | 75 | < 4.5 | < 5.0 | < 5.0 | < 5.5 |
| High | 150 | < 4.0 | < 4.5 | < 4.5 | < 5.0 |
Data is representative and based on typical method performance.
-
Recovery and Matrix Effect: The extraction recovery of megestrol was determined to be consistently high across the different QC levels. The matrix effect was found to be negligible, demonstrating the efficiency of the LLE sample preparation method.
Workflow Diagrams
Caption: Experimental workflow for the quantification of megestrol in plasma.
Conclusion
This application note provides a detailed and validated LC-MS/MS method for the quantification of megestrol in human plasma. The use of a deuterated internal standard, this compound, coupled with a simple and efficient liquid-liquid extraction protocol, ensures high accuracy, precision, and robustness. This method is well-suited for high-throughput analysis in clinical and research settings for pharmacokinetic and bioequivalence studies of megestrol.
References
- 1. This compound | Stable Isotope | MedChemExpress [medchemexpress.eu]
- 2. Megestrol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. LC-MS/MS method for determination of megestrol in human plasma and its application in bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC-MS/MS method for determination of megestrol in human plasma and its application in bioequivalence study [journal.hep.com.cn]
- 5. Comparison of the pharmacokinetic characteristics and bioequivalence between two nanosuspension formulations of megestrol acetate in healthy Korean male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Rapid and sensitive LC-MS/MS method for determination of megestrol acetate in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Using Megestrol-d3 in pharmacokinetic drug interaction studies
Application Notes & Protocols
Topic: The Strategic Use of Megestrol-d3 in Pharmacokinetic Drug Interaction Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Megestrol (B1676162) acetate (B1210297), a synthetic progestin, is utilized for its appetite-stimulant effects in patients with cachexia and as an antineoplastic agent.[1][2] Given its therapeutic applications, it is often co-administered with other drugs, necessitating a thorough understanding of its pharmacokinetic profile and potential for drug-drug interactions. Stable isotope-labeled internal standards are crucial for accurate bioanalysis in pharmacokinetic studies. This compound, a deuterium-labeled analog of megestrol, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based quantification of megestrol in biological matrices. Its use ensures high precision and accuracy by compensating for variability during sample preparation and analysis.
These application notes provide a comprehensive overview and detailed protocols for conducting pharmacokinetic drug interaction studies using this compound as an internal standard.
Mechanism of Action and Drug Interaction Potential
Megestrol acetate primarily acts as an agonist for the progesterone (B1679170) and glucocorticoid receptors.[3] Its mechanism for appetite stimulation is not fully elucidated but is thought to be related to its metabolic effects rather than its glucocorticoid-like properties.[4]
Megestrol acetate has been shown to be a specific inducer of Cytochrome P450 3A4 (CYP3A4) mediated by the human pregnane (B1235032) X receptor (PXR).[5] This induction potential is a key consideration in drug interaction studies, as it can lead to decreased plasma concentrations of co-administered drugs that are substrates of CYP3A4. For instance, a study demonstrated that megestrol acetate reduced the Cmax and AUC of Indinavir, a CYP3A4 substrate, by 32% and 21%, respectively.[6] In vitro studies have also indicated that megestrol acetate can moderately inhibit CYP2C9 and CYP2C19 and mildly inhibit CYP2A6 and CYP2D6.[6]
Experimental Protocols
Protocol 1: Bioanalytical Method for Megestrol Quantification in Human Plasma using LC-MS/MS with this compound Internal Standard
This protocol outlines the procedure for the quantitative analysis of megestrol in human plasma, a critical component of any pharmacokinetic study.
1. Materials and Reagents:
-
Megestrol acetate reference standard
-
This compound internal standard (IS)
-
Human plasma (with appropriate anticoagulant)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
96-well plates or polypropylene (B1209903) tubes
2. Preparation of Stock and Working Solutions:
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve megestrol acetate and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the megestrol acetate stock solution with a 50:50 mixture of acetonitrile and water to prepare working standard solutions for the calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water.
3. Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of plasma samples (calibration standards, QCs, and study samples) into a 96-well plate or polypropylene tubes.
-
Add 200 µL of the this compound internal standard working solution (100 ng/mL in acetonitrile) to each well to precipitate proteins.
-
Vortex the plate/tubes for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or vials for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to ensure separation from endogenous interferences.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
-
Mass Spectrometry (Tandem Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Megestrol: m/z 385.5 → 325.4
-
This compound: m/z 388.5 → 328.4
-
-
Optimize collision energy and other MS parameters for maximum signal intensity.
-
5. Method Validation:
-
The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA), including assessments of selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[7][8]
Protocol 2: A Representative Pharmacokinetic Drug Interaction Study Design
This protocol provides a general framework for a clinical study to evaluate the effect of a new chemical entity (NCE) on the pharmacokinetics of megestrol acetate.
1. Study Design:
-
An open-label, two-period, fixed-sequence study in healthy volunteers.
-
Period 1: Administration of a single oral dose of megestrol acetate.
-
Washout Period: Sufficient duration to ensure complete elimination of megestrol acetate.
-
Period 2: Administration of the NCE for a specified duration to reach steady-state, followed by co-administration of a single oral dose of megestrol acetate.
2. Study Population:
-
Healthy adult male and/or female volunteers.
-
Inclusion/exclusion criteria should be clearly defined.
3. Dosing Regimen:
-
Megestrol Acetate: A single oral dose (e.g., 160 mg).
-
NCE: Dosing regimen as per the investigational plan.
4. Pharmacokinetic Sampling:
-
Collect serial blood samples at predefined time points (e.g., pre-dose, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 48, 72, 96, and 120 hours post-dose) in both periods.
-
Process blood samples to obtain plasma and store at -70°C or below until analysis.
5. Bioanalysis:
-
Analyze plasma samples for megestrol concentrations using the validated LC-MS/MS method with this compound as the internal standard (as described in Protocol 1).
6. Pharmacokinetic and Statistical Analysis:
-
Calculate pharmacokinetic parameters for megestrol acetate including Cmax, AUC0-t, AUC0-inf, Tmax, and t1/2 using non-compartmental analysis.
-
Statistically compare the pharmacokinetic parameters of megestrol acetate with and without the co-administered NCE to assess the presence and magnitude of any drug interaction.
Data Presentation
The following tables summarize pharmacokinetic data for megestrol acetate from published studies.
Table 1: Pharmacokinetic Parameters of Megestrol Acetate Formulations
| Formulation | Dose | Cmax (ng/mL) | AUCt (h*ng/mL) | Tmax (h) |
| Reference Nanosuspension | 625 mg | 911.19 ± 274.20 | 10,056.30 ± 3,163.78 | 1.5 (median) |
| Test Nanosuspension | 625 mg | 925.95 ± 283.41 | 9,868.35 ± 3,674.01 | 1.5 (median) |
| Data from a bioequivalence study in healthy Korean male subjects.[9] |
Table 2: Effect of Food on the Pharmacokinetics of a Megestrol Acetate Nano-Crystallized Formulation
| Condition | Parameter | Geometric Mean Ratio (%) | 90% Confidence Interval |
| Fed vs. Fasting | Cmax | 154 | >125% (upper limit) |
| Fed vs. Fasting | AUC0-t | 139 | >125% (upper limit) |
| Fed vs. Fasting | AUC∞ | 141 | >125% (upper limit) |
| Data from a food-effect study.[6] |
Table 3: Drug Interaction between Megestrol Acetate and Indinavir
| Parameter | Reduction with Megestrol Acetate (%) |
| Indinavir Cmax | 32 |
| Indinavir AUC | 21 |
| Megestrol acetate (675 mg daily) was co-administered with Indinavir (800 mg daily).[6] |
Visualizations
Below are diagrams illustrating key pathways and workflows relevant to the use of this compound in pharmacokinetic studies.
Caption: Bioanalytical Workflow for Megestrol Quantification.
Caption: Signaling Pathways of Megestrol Acetate.
References
- 1. Quantitative Assessment of Food Effect on the Pharmacokinetics of Nano-Crystallized Megestrol Acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. METABOLISM OF MEGESTROL ACETATE IN VITRO AND THE ROLE OF OXIDATIVE METABOLITES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Megestrol Acetate Increases the Proliferation, Migration, and Adipogenic Differentiation of Adipose-Derived Stem Cells via Glucocorticoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Megestrol acetate is a specific inducer of CYP3A4 mediated by human pregnane X receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Comparison of the pharmacokinetic characteristics and bioequivalence between two nanosuspension formulations of megestrol acetate in healthy Korean male subjects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Utilizing Megestrol-d3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing Megestrol-d3 in various cell-based assays. While this compound is primarily employed as a deuterated internal standard for analytical purposes, these protocols outline its use as a research tool to investigate the biological effects of a deuterated progestin in comparison to its non-deuterated counterpart, Megestrol (B1676162) acetate (B1210297). The methodologies described are foundational and can be adapted for specific research questions and cell lines.
Introduction
Megestrol acetate, a synthetic progestin, exerts its biological effects primarily through interaction with progesterone (B1679170) receptors (PR), though it is also known to interact with androgen and glucocorticoid receptors.[1] Its deuterated analog, this compound, offers a valuable tool for researchers. In cell-based assays, this compound can be used to explore potential kinetic isotope effects on receptor binding, downstream signaling, and cellular fate. These protocols provide a framework for assessing the cytotoxic, apoptotic, and receptor-binding activities of this compound.
Data Presentation
The following tables summarize the quantitative data for the non-deuterated form, Megestrol acetate, in various cancer cell lines. This data can serve as a reference for designing dose-response experiments with this compound.
Table 1: IC50 Values of Megestrol Acetate in Cancer Cell Lines
| Cell Line | Assay Type | Incubation Time | IC50 (µM) | Reference |
| HepG2 (Hepatocellular Carcinoma) | Colorimetric Method | 24 hours | 260 | [2][3] |
| MCF-7/ADR (Doxorubicin-Resistant Breast Cancer) | Sulforhodamine B Assay | Not Specified | 48.7 | [4] |
Table 2: Effects of Megestrol Acetate on Apoptosis in Liver Cancer Cell Lines
| Cell Line | Treatment | Concentration (µM) | Incubation Time | % Apoptotic Cells | Reference |
| HepG2 | Megestrol Acetate | 75 | 24 hours | 4.53 ± 0.24 | [5] |
| BEL-7402 | Megestrol Acetate | 75 | 24 hours | 5.91 ± 0.89 | [5] |
Experimental Protocols
Protocol 1: Cell Viability Assay using CellTiter-Glo®
This protocol determines the number of viable cells in culture based on the quantitation of ATP, which is an indicator of metabolically active cells.
Materials:
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Opaque-walled 96-well plates suitable for luminescence readings
-
Cell line of interest (e.g., HepG2, MCF-7)
-
Complete culture medium
-
Vehicle control (e.g., DMSO)
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well opaque-walled plate at a predetermined optimal density in 100 µL of complete culture medium per well.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle control and untreated cells.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Assay Execution:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[6]
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[6]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[6]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[6]
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Protocol 2: Apoptosis Assay using Annexin V Staining
This protocol detects apoptosis by identifying the externalization of phosphatidylserine (B164497) on the cell membrane using fluorochrome-conjugated Annexin V.
Materials:
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Cell line of interest
-
Complete culture medium
-
Vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Binding Buffer
-
Propidium Iodide (PI) or 7-AAD
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Cell Harvesting and Staining:
-
Harvest the cells (including floating cells) and wash them once with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[1]
-
Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension.[1]
-
Incubate for 10-15 minutes at room temperature in the dark.[1]
-
Add 5 µL of PI or 7-AAD staining solution and incubate for 5-15 minutes on ice or at room temperature.[1]
-
Add 400 µL of 1X Binding Buffer to each tube before analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately using a flow cytometer.
-
Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), and late apoptotic/necrotic cells (Annexin V+ and PI+).
-
Protocol 3: Progesterone Receptor Competitive Binding Assay
This protocol measures the ability of this compound to compete with a fluorescently labeled progesterone ligand for binding to the progesterone receptor ligand-binding domain (PR-LBD).
Materials:
-
This compound
-
Progesterone Receptor Competitor Assay Kit (containing PR-LBD, fluorescent progesterone ligand, and assay buffer)
-
Progesterone (as a positive control)
-
Vehicle control (e.g., DMSO)
-
Black, low-volume 384-well plates
-
Fluorescence polarization plate reader
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound and progesterone in the assay buffer.
-
-
Assay Setup:
-
In a 384-well plate, add the assay buffer, fluorescent progesterone ligand, and either this compound, progesterone, or vehicle control to the appropriate wells.
-
Initiate the binding reaction by adding the PR-LBD to all wells.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a duration specified by the kit manufacturer (typically 1-4 hours), protected from light.
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the fluorescent ligand.
-
-
Data Analysis:
-
Calculate the millipolarization (mP) values.
-
Plot the mP values against the log of the competitor concentration.
-
Determine the IC50 value for this compound, which represents the concentration required to inhibit 50% of the fluorescent ligand binding.
-
Visualizations
Caption: Experimental workflow for a cell-based assay with this compound.
Caption: Progesterone receptor signaling pathway activated by this compound.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. The effect of megestrol acetate on growth of HepG2 cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Sensitization to doxorubicin resistance in breast cancer cell lines by tamoxifen and megestrol acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhanced antitumor activity of combined megestrol acetate and arsenic trioxide treatment in liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
Application Notes and Protocols for Studying CYP3A4 Induction Mechanisms Using Megestrol-d3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Megestrol-d3 to investigate the induction mechanisms of Cytochrome P450 3A4 (CYP3A4), a critical enzyme in drug metabolism. The protocols and data presented are based on studies of megestrol (B1676162) acetate (B1210297), the non-deuterated form, which is a known specific inducer of CYP3A4. This compound, as a deuterated analog, is expected to exhibit the same biological activity and can be used as a research tool to study these pathways. It is also an ideal internal standard for precise quantification in analytical studies.[1][2][3]
Introduction
Megestrol acetate, a synthetic progestogen, has been identified as a specific inducer of CYP3A4.[4][5] This induction is primarily mediated by the activation of the human pregnane (B1235032) X receptor (hPXR), a key ligand-activated transcription factor that regulates the expression of genes involved in drug metabolism and transport.[4][5][6] Understanding the induction of CYP3A4 by compounds like megestrol is crucial for predicting and avoiding potential drug-drug interactions, especially when co-administering drugs that are substrates of CYP3A4.[4][6] this compound can be employed in these studies to elucidate the intricate signaling pathways and quantify changes in gene and protein expression.
Mechanism of Action: CYP3A4 Induction by Megestrol
The primary mechanism by which megestrol induces CYP3A4 expression involves the activation of the nuclear receptor hPXR.[4][6] The proposed signaling pathway is as follows:
-
Ligand Binding: Megestrol enters the cell and binds to the ligand-binding domain (LBD) of hPXR located in the cytoplasm.[4][6]
-
Nuclear Translocation: Upon ligand binding, hPXR undergoes a conformational change and translocates to the nucleus.
-
Heterodimerization: In the nucleus, the activated hPXR forms a heterodimer with the retinoid X receptor (RXR).
-
DNA Binding: This hPXR/RXR heterodimer binds to specific DNA sequences known as PXR response elements (PXREs) located in the promoter region of the CYP3A4 gene.
-
Recruitment of Coactivators: The DNA-bound heterodimer recruits coactivators, such as steroid receptor coactivator-1 (SRC-1).[4][6]
-
Gene Transcription: The assembly of this transcriptional complex initiates the transcription of the CYP3A4 gene, leading to increased CYP3A4 mRNA levels.
-
Protein Expression and Enzyme Activity: The subsequent translation of CYP3A4 mRNA results in higher levels of the CYP3A4 enzyme, leading to increased metabolic activity towards its substrates.[4]
Experimental Protocols
The following protocols are adapted from established methods for studying CYP3A4 induction by megestrol acetate.
Cell Culture and Treatment
This protocol describes the maintenance of primary human hepatocytes and HepG2 cells and their treatment with this compound.
-
Cell Lines:
-
Primary human hepatocytes (from at least three different donors to account for inter-individual variability).
-
HepG2 (human liver cancer cell line).
-
-
Culture Conditions:
-
Maintain primary human hepatocytes in Hepatocyte Culture Medium supplemented with appropriate growth factors.
-
Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
-
Treatment Protocol:
-
Seed cells in appropriate culture plates (e.g., 6-well plates for RNA/protein extraction, 96-well plates for activity assays).
-
Allow cells to attach and reach approximately 70-80% confluency.
-
Prepare stock solutions of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO). The final solvent concentration in the culture medium should not exceed 0.2%.
-
Treat cells with varying concentrations of this compound (e.g., 1-50 µM). Include a vehicle control (solvent only) and a positive control (e.g., 10 µM Rifampicin).
-
Incubate cells for the desired time points (e.g., 48 hours for mRNA analysis, 72 hours for protein and activity assays).
-
CYP3A4 mRNA Expression Analysis (RT-qPCR)
This protocol details the quantification of CYP3A4 mRNA levels.
-
RNA Isolation: After 48 hours of treatment, lyse the cells and extract total RNA using a commercially available RNA isolation kit.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop).
-
Reverse Transcription: Synthesize cDNA from the total RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR):
-
Perform qPCR using a real-time PCR system with TaqMan or SYBR Green chemistry.
-
Use specific primers for CYP3A4 and a housekeeping gene (e.g., 28S rRNA or GAPDH) for normalization.
-
The reaction mixture should contain cDNA, forward and reverse primers, and the appropriate master mix.
-
Cycling conditions should be optimized according to the polymerase and instrument used.
-
-
Data Analysis: Calculate the fold change in CYP3A4 mRNA expression relative to the vehicle control using the ΔΔCt method.
CYP3A4 Protein Expression Analysis (Western Blot)
This protocol describes the detection of CYP3A4 protein levels.
-
Protein Extraction: After 72 hours of treatment, lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for CYP3A4 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Include a loading control, such as β-actin or GAPDH, to ensure equal protein loading.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
CYP3A4 Enzyme Activity Assay (Nifedipine Oxidation)
This protocol measures the catalytic activity of the CYP3A4 enzyme.[4]
-
Cell Treatment: Treat cells in culture plates for 72 hours as described in Protocol 1.
-
Substrate Incubation:
-
Replace the culture medium with a fresh medium containing a known concentration of a CYP3A4 substrate, such as nifedipine.
-
Incubate for a specific period (e.g., 1-2 hours) at 37°C.
-
-
Sample Collection: Collect the culture medium (supernatant) and add an internal standard (e.g., nitrendipine).[7]
-
Metabolite Extraction: Extract the substrate and its metabolite (oxidized nifedipine) from the medium using a suitable organic solvent (e.g., ethyl acetate).
-
HPLC Analysis:
-
Evaporate the organic solvent and reconstitute the residue in the mobile phase.
-
Analyze the samples using a High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Separate the substrate and metabolite on a C18 column.
-
-
Data Analysis: Quantify the amount of metabolite formed and normalize it to the total protein concentration in the corresponding cell lysate. Calculate the fold increase in activity relative to the vehicle control.
Quantitative Data Summary
The following tables summarize the expected quantitative results from studies on CYP3A4 induction by megestrol, based on published data for megestrol acetate.
Table 1: Induction of CYP3A4 mRNA Expression
| Cell Type | Treatment (48h) | Fold Induction (vs. Vehicle) |
| Primary Human Hepatocytes (Donor 1) | 25 µM Megestrol | ~2-4 fold |
| Primary Human Hepatocytes (Donor 2) | 25 µM Megestrol | >4 fold |
| Primary Human Hepatocytes (Donor 3) | 25 µM Megestrol | ~2-4 fold |
| HepG2 Cells | 25 µM Megestrol | ~2-4 fold |
| All Cell Types | 10 µM Rifampicin (Positive Control) | Strong Induction |
Note: Data is generalized from published findings and may vary between experiments and hepatocyte donors.[4]
Table 2: Induction of CYP3A4 Protein Expression and Enzyme Activity
| Cell Type | Treatment (72h) | Protein Induction | Enzyme Activity Induction |
| Primary Human Hepatocytes (Donor 1) | 25 µM Megestrol | Moderate | Moderate |
| Primary Human Hepatocytes (Donor 2) | 25 µM Megestrol | Strong | Strong |
| Primary Human Hepatocytes (Donor 3) | 25 µM Megestrol | Moderate | Moderate |
| HepG2 Cells | 25 µM Megestrol | Moderate | Moderate |
Note: "Moderate" and "Strong" induction are qualitative descriptions based on Western blot and HPLC data from the literature.[4][7]
Conclusion
This compound serves as a valuable tool for investigating the mechanisms of CYP3A4 induction. By following the detailed protocols provided, researchers can accurately quantify the effects of megestrol on CYP3A4 gene expression, protein levels, and enzyme activity. The primary induction pathway involves the activation of the hPXR nuclear receptor, a critical mechanism to consider in drug development for predicting potential drug-drug interactions. These application notes provide a solid foundation for researchers to design and execute robust studies in this area.
References
- 1. This compound | Stable Isotope | MedChemExpress [medchemexpress.eu]
- 2. veeprho.com [veeprho.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Megestrol acetate is a specific inducer of CYP3A4 mediated by human pregnane X receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Megestrol acetate is a specific inducer of CYP3A4 mediated by human pregnane X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Absolute Quantification of Megestrol Acetate Using Isotope Dilution Mass Spectrometry with Megestrol-d3
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the absolute quantification of megestrol (B1676162) acetate (B1210297) in biological matrices, such as human plasma, using an isotope dilution assay coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs Megestrol-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision.
Introduction
Megestrol acetate is a synthetic progestin used in the treatment of breast and endometrial cancers, as well as for the management of anorexia, cachexia, and unexplained weight loss in patients with AIDS.[1] Accurate quantification of megestrol acetate in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. Isotope dilution mass spectrometry is the gold standard for quantitative bioanalysis, offering high specificity and accuracy by correcting for matrix effects and variations in sample processing.[2][3] This method utilizes a stable isotope-labeled internal standard, this compound, which is chemically identical to the analyte but has a different mass, allowing for precise quantification.
Principle of the Method
The principle of this assay is based on the addition of a known amount of this compound to a biological sample containing an unknown amount of megestrol acetate. The analyte and the internal standard are co-extracted and analyzed by LC-MS/MS. The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of the analyte in the original sample, based on a calibration curve prepared with known concentrations of megestrol acetate and a fixed concentration of this compound.
Experimental Protocols
Materials and Reagents
-
Megestrol Acetate (analytical standard)
-
This compound (internal standard)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) acetate (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Human plasma (drug-free)
-
Methyl-tert-butyl-ether (MTBE)
Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve megestrol acetate and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the megestrol acetate stock solution with methanol to create working standard solutions at various concentrations.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.
-
-
Calibration Standards:
-
Spike drug-free human plasma with the megestrol acetate working standard solutions to prepare calibration standards at concentrations ranging from 1 to 2000 ng/mL.
-
-
Quality Control (QC) Samples:
-
Prepare QC samples in drug-free human plasma at low, medium, and high concentrations (e.g., 3, 70, and 1600 ng/mL).
-
Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma sample (calibration standard, QC, or unknown sample), add 25 µL of the 100 ng/mL this compound internal standard working solution.
-
Vortex mix for 30 seconds.
-
Add 1 mL of MTBE and vortex for 5 minutes for extraction.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., YMC Hydrosphere C18, 50 x 2.0 mm, 3 µm) is suitable.
-
Mobile Phase: An isocratic or gradient elution can be used. A common mobile phase is a mixture of methanol and water containing 0.1% formic acid and 10 mM ammonium acetate.
-
Flow Rate: A typical flow rate is 0.4 mL/min.
-
Column Temperature: 40°C.
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Megestrol Acetate: m/z 385.5 → 267.1
-
This compound: m/z 388.5 → 267.1 (hypothetical, based on a 3-deuterium label on the acetyl methyl group, fragmentation would be similar to the unlabeled compound).
-
Data Presentation
The following tables summarize the typical quantitative performance of an isotope dilution LC-MS/MS assay for megestrol acetate.
Table 1: Linearity and Lower Limit of Quantification
| Parameter | Value |
| Linearity Range | 1 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
Table 2: Precision and Accuracy
| QC Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Accuracy (%RE) |
| Low (e.g., 3) | < 15% | < 15% | ± 15% | ± 15% |
| Medium (e.g., 70) | < 15% | < 15% | ± 15% | ± 15% |
| High (e.g., 1600) | < 15% | < 15% | ± 15% | ± 15% |
Note: The values presented are typical acceptance criteria for bioanalytical method validation.
Table 3: Recovery and Matrix Effect
| QC Concentration (ng/mL) | Mean Extraction Recovery (%) | Matrix Effect (%) |
| Low (e.g., 3) | > 70% | 85 - 115% |
| Medium (e.g., 70) | > 70% | 85 - 115% |
| High (e.g., 1600) | > 70% | 85 - 115% |
Note: The values presented are typical acceptance criteria for bioanalytical method validation.
Visualizations
Experimental Workflow
References
Application Notes and Protocols for Megestrol-d3 Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Megestrol-d3 (B1145750), a deuterated analog of megestrol (B1676162) acetate (B1210297), is commonly employed as an internal standard (IS) in the bioanalytical quantification of megestrol acetate in various biological matrices.[1][2] Accurate and reliable quantification of megestrol acetate is crucial in pharmacokinetic, bioequivalence, and toxicokinetic studies.[3][4][5] This document provides detailed application notes and protocols for the sample preparation of biological matrices, primarily human plasma, for the analysis of this compound and megestrol acetate using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following sections detail various extraction techniques, including Liquid-Liquid Extraction (LLE), Protein Precipitation (PP), and Solid-Phase Extraction (SPE), providing comparative data and step-by-step protocols.
Sample Preparation Techniques
The choice of sample preparation technique is critical for removing interfering substances from the biological matrix, concentrating the analyte, and ensuring the accuracy and precision of the analytical method.[6] The most common techniques for the analysis of megestrol acetate and its deuterated internal standard include Liquid-Liquid Extraction and Protein Precipitation.
Liquid-Liquid Extraction (LLE)
LLE is a widely used technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. It is effective in removing non-soluble matrix components and concentrating the analyte of interest.
Protein Precipitation (PP)
Protein precipitation is a simpler and faster technique that involves adding a precipitating agent, such as a water-miscible organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid), to the biological sample.[7][8] This denatures and precipitates proteins, which are then removed by centrifugation, leaving the analyte in the supernatant.
Solid-Phase Extraction (SPE)
SPE is a more selective sample preparation technique that utilizes a solid sorbent to retain the analyte of interest while interfering compounds are washed away.[9][10] The analyte is then eluted with a small volume of solvent. A specialized form, Molecularly Imprinted Polymer-Solid Phase Extraction (MIP-SPE), offers even higher selectivity for the target analyte.
Quantitative Data Summary
The following tables summarize the performance characteristics of different sample preparation methods for megestrol acetate analysis, where this compound would be used as an internal standard.
Table 1: Liquid-Liquid Extraction (LLE) Performance Data
| Parameter | Method 1[3] | Method 2[4][11] | Method 3[12] |
| Analyte | Megestrol Acetate | Megestrol | Megestrol Acetate |
| Internal Standard | Tolbutamide | Medrysone | 2,3-diphenyl-1-indenone |
| Matrix | Human Plasma | Human Plasma | Human Plasma |
| Extraction Solvent | Methyl-tert-butyl-ether | Not specified | Hexane |
| Linearity Range | 1 - 2000 ng/mL | 0.5 - 200.0 ng/mL | 10 - 600 ng/mL |
| LLOQ | 1 ng/mL | 0.5 ng/mL | 5 ng/mL |
| Intra-day Precision | Not specified | < 5.2% (RSD) | 4% (RSD) |
| Inter-day Precision | Not specified | < 5.2% (RSD) | 6% (RSD) |
| Intra-day Accuracy | Not specified | < 6.4% (RE) | Within 3% of actual |
| Inter-day Accuracy | Not specified | < 6.4% (RE) | Within 3% of actual |
| Recovery | Not specified | Not specified | Not specified |
Table 2: Protein Precipitation (PP) Performance Data
| Parameter | Method 1[13] |
| Analyte | Megestrol Acetate |
| Internal Standard | Medroxyprogesterone acetate |
| Matrix | Plasma |
| Precipitating Agent | Acetonitrile |
| Linearity Range | Not specified |
| LLOQ | Not specified |
| Precision | Not specified |
| Accuracy | Not specified |
| Recovery | Not specified |
Table 3: Molecularly Imprinted Polymer-Solid Phase Extraction (MIP-SPE) Performance Data
| Parameter | Method 1 |
| Analyte | Megestrol |
| Matrix | Human Fluid Samples (Urine, Blood) |
| Linearity Range | 0.02 - 2.0 µg/L |
| Detection Limit | 0.02 µg/L |
| RSD | ± 2.0% |
| Recovery | ~97.0% |
| Max Adsorption | 6.8 mg/g |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound Analysis in Human Plasma
This protocol is adapted from a validated method for the determination of megestrol acetate in human plasma.[3]
Materials:
-
Human plasma samples
-
This compound internal standard (IS) working solution
-
Methyl-tert-butyl-ether (MTBE)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Reconstitution solution (e.g., mobile phase)
-
LC-MS/MS system
Procedure:
-
Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of this compound IS working solution.
-
Add 1 mL of MTBE.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of reconstitution solution.
-
Vortex for 1 minute.
-
Inject an aliquot into the LC-MS/MS system.
Protocol 2: Protein Precipitation (PP) for this compound Analysis in Plasma
This protocol is based on a method used for the analysis of megestrol acetate in plasma.[13]
Materials:
-
Plasma samples
-
This compound internal standard (IS) working solution
-
Acetonitrile, chilled
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of this compound IS working solution.
-
Add 300 µL of chilled acetonitrile.
-
Vortex the mixture vigorously for 1 minute to precipitate the proteins.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
Visualizations
Caption: Liquid-Liquid Extraction (LLE) Workflow.
Caption: Protein Precipitation (PP) Workflow.
Conclusion
The selection of an appropriate sample preparation technique is paramount for the successful analysis of this compound and its non-deuterated counterpart, megestrol acetate, in biological matrices. Liquid-Liquid Extraction offers clean extracts and good recovery, while Protein Precipitation provides a simpler and high-throughput alternative. For highly complex matrices or when enhanced selectivity is required, Solid-Phase Extraction, particularly MIP-SPE, can be a powerful tool. The provided protocols and performance data serve as a comprehensive guide for researchers to develop and validate robust bioanalytical methods for megestrol analysis. Method validation should always be performed to ensure the chosen protocol meets the specific requirements of the study in terms of accuracy, precision, selectivity, and sensitivity.[14][15][16]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Stable Isotope | MedChemExpress [medchemexpress.eu]
- 3. Rapid and sensitive LC-MS/MS method for determination of megestrol acetate in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC-MS/MS method for determination of megestrol in human plasma and its application in bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the pharmacokinetic characteristics and bioequivalence between two nanosuspension formulations of megestrol acetate in healthy Korean male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Precipitation Procedures [sigmaaldrich.com]
- 8. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. LC-MS/MS method for determination of megestrol in human plasma and its application in bioequivalence study [journal.hep.com.cn]
- 12. Liquid chromatographic procedure for the quantitative analysis of megestrol acetate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of megestrol acetate solid dispersion nanoparticles for enhanced oral delivery by using a supercritical antisolvent process - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ema.europa.eu [ema.europa.eu]
- 15. ema.europa.eu [ema.europa.eu]
- 16. Bioanalytical method validation | Semantic Scholar [semanticscholar.org]
Megestrol-d3 in Preclinical Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Megestrol (B1676162) acetate (B1210297) (MA), a synthetic progestin, is a well-established therapeutic agent for the management of cachexia, a complex metabolic syndrome characterized by severe weight loss and muscle wasting, often associated with chronic diseases such as cancer and AIDS.[1][2] Megestrol-d3, a deuterated analog of megestrol, serves as a critical tool in the preclinical and clinical development of megestrol acetate, primarily as an internal standard for highly sensitive and accurate quantification in bioanalytical assays.[3]
These application notes provide an overview of the use of this compound in preclinical animal studies, with a focus on its role in pharmacokinetic (PK) analysis. Furthermore, detailed protocols for inducing and evaluating cachexia in animal models and for the subsequent analysis using this compound are presented.
Application Notes
Use of this compound as an Internal Standard
This compound is the preferred internal standard for the quantification of megestrol acetate in biological matrices (e.g., plasma, tissue homogenates) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5] Its utility stems from its near-identical chemical and physical properties to megestrol acetate, while its increased mass due to the deuterium (B1214612) atoms allows for its distinct detection by the mass spectrometer.
Key Advantages of Using this compound:
-
Improved Accuracy and Precision: Co-elution with the analyte of interest during chromatography allows this compound to compensate for variations in sample preparation, injection volume, and ionization efficiency, leading to more reliable and reproducible results.
-
Mitigation of Matrix Effects: Biological samples are complex matrices that can interfere with the ionization of the analyte. As this compound is similarly affected by these matrix components, its inclusion allows for accurate correction of any signal suppression or enhancement.
-
Enhanced Sensitivity: The use of a stable isotope-labeled internal standard can improve the signal-to-noise ratio, thereby enhancing the sensitivity of the assay.
Preclinical Animal Models for Megestrol Acetate Efficacy Studies
The efficacy of megestrol acetate in combating cachexia is typically evaluated in rodent models that mimic the human condition. Common models include:
-
Yoshida AH-130 Ascites Hepatoma Model in Rats: This is a widely used model for studying cancer cachexia.[1][6] Inoculation of rats with Yoshida AH-130 ascites hepatoma leads to a rapid and significant loss of body weight, muscle mass, and adipose tissue, accompanied by anorexia.[1][3][7]
-
Tumor Necrosis Factor-alpha (TNF-α)-Induced Cachexia in Mice: TNF-α is a pro-inflammatory cytokine implicated in the pathogenesis of cachexia. Administration of TNF-α to mice induces weight loss and anorexia, providing a model to study the mechanisms of cytokine-induced wasting.[8][9]
-
MAC16 Tumour-Induced Cachexia in Mice: The MAC16 adenocarcinoma is a transplantable murine tumor that induces profound cachexia, characterized by significant weight loss and specific depletion of lean body mass.[8][9]
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative findings from preclinical studies investigating the effects of megestrol acetate in animal models of cachexia.
Table 1: Effect of Megestrol Acetate on Body Weight and Muscle Mass in Tumor-Bearing Rats (Yoshida AH-130 Model)
| Parameter | Control (Tumor-Bearing) | Megestrol Acetate (100 mg/kg) | Reference |
| Body Weight Change | Significant Loss | Reversal of Weight Loss | [1] |
| Gastrocnemius Muscle Weight | Decreased by 13% | Significant Increase | [1][3] |
| Extensor Digitorum Longus Muscle Weight | Decreased by 18% | Significant Increase | [1][3] |
| Tibialis Muscle Weight | Decreased by 12% | Significant Increase | [1][3] |
Table 2: Effect of Megestrol Acetate on Food and Water Intake in Cachectic Mice
| Parameter | Control (Cachectic) | Megestrol Acetate-Treated | Reference |
| Food Intake | Reduced | Increased | [8][9] |
| Water Intake | Reduced | Increased | [8][9] |
Experimental Protocols
Protocol 1: Induction of Cancer Cachexia using the Yoshida AH-130 Ascites Hepatoma Rat Model
Objective: To induce a state of cancer-associated cachexia in rats for the evaluation of therapeutic agents like megestrol acetate.
Materials:
-
Male Wistar rats (specific pathogen-free)
-
Yoshida AH-130 ascites hepatoma cells
-
Sterile phosphate-buffered saline (PBS)
-
Syringes and needles (25-gauge)
-
Animal balance
-
Standard laboratory chow and water
Procedure:
-
Animal Acclimatization: House rats in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week prior to the experiment, with ad libitum access to food and water.
-
Tumor Cell Preparation: Harvest Yoshida AH-130 ascites hepatoma cells from a donor rat. Wash the cells with sterile PBS and resuspend them to a final concentration of 1 x 10^8 cells/mL.
-
Tumor Inoculation: Inject each rat intraperitoneally with 1 mL of the tumor cell suspension. A control group should be injected with sterile PBS.
-
Monitoring: Monitor the rats daily for body weight, food intake, and general health status. Cachexia typically develops within 7-10 days, characterized by a progressive decline in body weight.[10]
-
Initiation of Treatment: Once cachexia is established (e.g., a 5-10% loss of initial body weight), begin treatment with megestrol acetate or vehicle control.
Protocol 2: Pharmacokinetic Analysis of Megestrol Acetate in Rat Plasma using LC-MS/MS with this compound as an Internal Standard
Objective: To determine the concentration of megestrol acetate in rat plasma over time to characterize its pharmacokinetic profile.
Materials:
-
Rat plasma samples collected at various time points after megestrol acetate administration
-
Megestrol acetate analytical standard
-
This compound internal standard
-
Formic acid
-
Water (LC-MS grade)
-
LC-MS/MS system (e.g., Agilent, Sciex, Waters)
-
C18 analytical column
Procedure:
-
Preparation of Standard and Quality Control (QC) Samples:
-
Prepare stock solutions of megestrol acetate and this compound in a suitable organic solvent (e.g., methanol).
-
Prepare a series of calibration standards by spiking blank rat plasma with known concentrations of megestrol acetate.
-
Prepare QC samples at low, medium, and high concentrations in blank rat plasma.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, standard, or QC, add 20 µL of the this compound internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Chromatographic Conditions (Example):
-
Column: C18 (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: A suitable gradient to separate megestrol acetate from endogenous plasma components.
-
-
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Megestrol acetate: e.g., m/z 385.2 -> 267.1[4]
-
This compound: e.g., m/z 388.2 -> 270.1 (hypothetical, exact transition depends on the position of the deuterium labels)
-
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of megestrol acetate to this compound against the nominal concentration of the calibration standards.
-
Determine the concentration of megestrol acetate in the unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.
-
Use the concentration-time data to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
-
Visualizations
Caption: Proposed Signaling Pathway of Megestrol Acetate in Cachexia.
Caption: General Experimental Workflow for Preclinical Evaluation.
References
- 1. Megestrol acetate: its impact on muscle protein metabolism supports its use in cancer cachexia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Megestrol acetate for cachexia–anorexia syndrome. A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rapid and sensitive LC-MS/MS method for determination of megestrol acetate in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC-MS/MS method for determination of megestrol in human plasma and its application in bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. IGF-1 treatment reduces weight loss and improves outcome in a rat model of cancer cachexia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anabolic deficits and divergent unfolded protein response underlie skeletal and cardiac muscle growth impairments in the Yoshida hepatoma tumor model of cancer cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of megestrol acetate on weight loss induced by tumour necrosis factor alpha and a cachexia-inducing tumour (MAC16) in NMRI mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of megestrol acetate on weight loss induced by tumour necrosis factor alpha and a cachexia-inducing tumour (MAC16) in NMRI mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A flow cytometric study of the rat Yoshida AH-130 ascites hepatoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Separation of Megestrol-d3 from its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical separation of Megestrol-d3 from its primary metabolites. The methodologies outlined are based on established techniques for Megestrol (B1676162) Acetate (B1210297) (MA), the non-deuterated form of the compound. This compound and its metabolites are expected to exhibit nearly identical chromatographic behavior to their corresponding non-deuterated analogues, with differentiation achieved through mass spectrometry. This compound is commonly utilized as an internal standard in quantitative analyses of Megestrol Acetate due to its similar extraction and ionization properties.
Introduction
Megestrol Acetate is a synthetic progestin used in the treatment of anorexia, cachexia, and certain types of cancer.[1] Its metabolism is a critical aspect of its pharmacokinetic and pharmacodynamic profile. The primary metabolic pathways involve oxidation and glucuronidation.[2][3][4][5] Understanding and quantifying the parent drug and its metabolites in biological matrices is essential for drug development and clinical monitoring. The use of a stable isotope-labeled internal standard like this compound is crucial for accurate quantification by correcting for matrix effects and variations in sample processing.[1]
Metabolic Pathway of Megestrol
Megestrol Acetate undergoes Phase I and Phase II metabolism. The primary oxidative metabolites are two hydroxylated forms, M1 and M2.[2][3] These reactions are catalyzed by cytochrome P450 enzymes, predominantly CYP3A4 and CYP3A5.[2][3][4][5] Following oxidation, Megestrol Acetate and its oxidative metabolites can undergo Phase II metabolism, forming glucuronide conjugates (MG1 and MG2) through the action of UDP-glucuronosyltransferases (UGTs), with UGT2B17 being a key enzyme.[2][3][4][5]
Analytical Methods
The separation and quantification of this compound and its metabolites can be achieved using High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Tandem Mass Spectrometry (MS/MS) detection. LC-MS/MS is the preferred method due to its superior sensitivity and selectivity.[6][7][8]
Experimental Workflow
The general workflow for the analysis of this compound and its metabolites in biological samples involves sample preparation, chromatographic separation, and detection.
Protocol 1: HPLC with UV Detection
This method is suitable for the quantification of Megestrol and its primary oxidative metabolites.
Sample Preparation (Liquid-Liquid Extraction)
-
To 0.5 mL of plasma, add an internal standard.
-
Extract the sample with hexane (B92381).[9]
-
Evaporate the hexane layer to dryness.[9]
-
Reconstitute the residue in methanol (B129727) for injection.[9]
Chromatographic Conditions
| Parameter | Value |
| Column | µ-Bondapak C18[9] |
| Mobile Phase | Acetonitrile/Water/Acetic Acid (60/39/1, v/v/v)[2] |
| Flow Rate | 1 mL/min[2] |
| Detection | UV at 280 nm[2][9] |
| Run Time | 25 min[2] |
Expected Retention Times [2]
| Compound | Retention Time (min) |
| Metabolite M3 | 4.0 |
| Metabolite M1 | 5.2 |
| Metabolite M2 | 6.7 |
| Megestrol Acetate | 11.5 |
| Internal Standard | 24.0 |
Protocol 2: LC-MS/MS for Quantification in Human Plasma
This method provides high sensitivity and selectivity for the quantification of Megestrol Acetate (and by extension, this compound) in human plasma.
Sample Preparation (Liquid-Liquid Extraction)
-
Use a one-step liquid-liquid extraction with methyl-tert-butyl-ether.[6]
Chromatographic Conditions
| Parameter | Value |
| Column | YMC Hydrosphere C18[6] |
| Mobile Phase | 10 mM Ammonium Formate Buffer (pH 5.0 with formic acid)-Methanol (60:40, v/v)[6] |
| Flow Rate | 0.4 mL/min[6] |
| Injection Volume | Not specified, typically 5-20 µL |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[6][7] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[6][7] |
| MRM Transitions | Megestrol Acetate: m/z 385.5 → 267.1[6] or 385.5 → 325.4[7] |
| This compound (Internal Standard): m/z 388.5 → 270.1 (projected) |
Quantitative Data
| Parameter | Value |
| Linear Range | 1 - 2000 ng/mL[6] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[6] |
| Intra-day Precision (RSD) | < 4%[9] |
| Inter-day Precision (RSD) | < 6%[9] |
| Accuracy | Within 3% of actual values[9] |
Protocol 3: HPLC Method for Glucuronide Metabolites
This method is designed for the separation of the more polar glucuronide conjugates of Megestrol.
Sample Preparation
-
Sample preparation may involve solid-phase extraction (SPE) to enrich the glucuronide metabolites and remove interfering substances.
Chromatographic Conditions
| Parameter | Value |
| Column | C18 Reversed-Phase[2] |
| Mobile Phase A | 1% Acetic Acid in Water[2] |
| Mobile Phase B | 1% Acetic Acid in Acetonitrile[2] |
| Gradient | 0-55 min: 25% B; 55-95 min: ramp to 75% B; 95-105 min: 75% B; 105-115 min: return to 25% B[2] |
| Flow Rate | Not specified, typically 0.5-1.0 mL/min |
| Detection | UV at 280 nm[2] |
| Run Time | 115 min[2] |
Expected Retention Times [2]
| Compound | Retention Time (min) |
| Metabolite MG1 | 27.3 |
| Metabolite MG2 | 49.9 |
| Megestrol Acetate | 86.9 |
Data Presentation and Interpretation
Quantitative data should be summarized in tables for easy comparison of concentrations across different samples or time points. The use of an internal standard, such as this compound, is critical for accurate quantification. The peak area ratio of the analyte to the internal standard is used to construct a calibration curve from which the concentration of the analyte in unknown samples can be determined.
Conclusion
The analytical methods described provide robust and reliable approaches for the separation and quantification of this compound and its metabolites. The choice of method will depend on the specific requirements of the study, including the desired sensitivity, the complexity of the biological matrix, and the availability of instrumentation. For high-sensitivity and high-throughput analysis, LC-MS/MS is the recommended technique. The provided protocols offer a solid foundation for researchers to develop and validate their own assays for pharmacokinetic and drug metabolism studies of Megestrol.
References
- 1. This compound | Stable Isotope | MedChemExpress [medchemexpress.eu]
- 2. METABOLISM OF MEGESTROL ACETATE IN VITRO AND THE ROLE OF OXIDATIVE METABOLITES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolism of megestrol acetate in vitro and the role of oxidative metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Rapid and sensitive LC-MS/MS method for determination of megestrol acetate in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC-MS/MS method for determination of megestrol in human plasma and its application in bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis Of Drug Metabolites in Biological Samples: Techniques And Applications - Blogs - News [alwsci.com]
- 9. Liquid chromatographic procedure for the quantitative analysis of megestrol acetate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Megestrol-d3 in Drug Transport Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Megestrol-d3 is the deuterated form of megestrol (B1676162), a synthetic progestin. In drug transport studies, deuterated compounds like this compound serve as invaluable internal standards for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. Their near-identical physicochemical properties to the parent drug, Megestrol Acetate (B1210297) (MA), allow for precise quantification by correcting for variability during sample processing and analysis. Megestrol Acetate itself has been shown to interact with drug transporters, notably P-glycoprotein (P-gp or ABCB1), a key player in multidrug resistance in cancer and in limiting drug absorption and distribution.[1][2] This makes the study of its transport mechanisms, and by extension the use of this compound, highly relevant in drug development.
These application notes provide protocols for utilizing this compound as an internal standard in common in vitro assays designed to investigate the interaction of Megestrol Acetate with efflux transporters such as P-gp and Breast Cancer Resistance Protein (BCRP or ABCG2).
Data Presentation
Table 1: Interaction of Megestrol Acetate with P-glycoprotein (P-gp)
| Parameter | Cell Line | Substrate | Concentration of Megestrol Acetate | Observed Effect |
| Binding Inhibition | MDR human neuroblastic SH-SY5Y/VCR | Vinca alkaloid photoaffinity analog | 100 µM | Inhibition of substrate binding to P-gp.[2] |
| Sensitization to Doxorubicin (B1662922) | MCF-7/ADR (doxorubicin-resistant) | Iodoarylazidoprazosin | 1 µM or 5 µM (in combination with Tamoxifen) | Inhibition of substrate binding to P-gp and increased doxorubicin accumulation.[3] |
Table 2: Interaction of Megestrol Acetate with Breast Cancer Resistance Protein (BCRP)
| Parameter | Cell Line | Observation |
| Gene Expression | Primary human hepatocytes | ~2-fold increase in ABCG2 gene expression after treatment.[4] |
Note: The available data pertains to gene expression and not direct inhibition of BCRP function (e.g., IC50). Further studies are needed to characterize the inhibitory potential of Megestrol Acetate against BCRP.
Experimental Protocols
Protocol 1: Bidirectional Caco-2 Permeability Assay
This assay is used to determine if a test compound is a substrate of efflux transporters like P-gp and BCRP, which are endogenously expressed in Caco-2 cells.
1. Cell Culture:
-
Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.
-
Seed Caco-2 cells at a density of approximately 6 x 10^4 cells/cm^2 onto permeable Transwell® inserts (e.g., 12-well plates, 1.12 cm^2 surface area).
-
Maintain the cell cultures for 21-25 days to allow for differentiation and the formation of a confluent monolayer. Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
2. Transport Experiment:
-
On the day of the experiment, wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS) at pH 7.4.
-
Apical to Basolateral (A-B) Transport: Add the test compound (Megestrol Acetate) at the desired concentration (e.g., 10 µM) to the apical (upper) chamber. Add fresh HBSS to the basolateral (lower) chamber.
-
Basolateral to Apical (B-A) Transport: Add the test compound to the basolateral chamber and fresh HBSS to the apical chamber.
-
To investigate the involvement of specific transporters, perform the transport experiment in the presence and absence of known inhibitors (e.g., verapamil (B1683045) for P-gp, Ko143 for BCRP).
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from both the donor and receiver chambers.
3. Sample Analysis (LC-MS/MS):
-
To each collected sample, add an equal volume of a solution containing the internal standard, this compound (e.g., in acetonitrile), to precipitate proteins.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis to quantify the concentration of Megestrol Acetate.
4. Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of permeation of the drug across the cells, A is the surface area of the filter membrane, and C0 is the initial concentration of the drug in the donor chamber.
-
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B)
-
An efflux ratio greater than 2 suggests that the compound is a substrate for an active efflux transporter. A reduction in the efflux ratio in the presence of a specific inhibitor confirms the involvement of that transporter.
-
Protocol 2: P-glycoprotein (P-gp) Inhibition Assay
This assay determines the potential of a test compound to inhibit the P-gp-mediated efflux of a known fluorescent substrate, such as Rhodamine 123.
1. Cell Culture:
-
Use a cell line that overexpresses P-gp, such as MDR1-MDCK or MCF-7/ADR, alongside the parental cell line (MDCK or MCF-7) as a control.
-
Culture the cells in the appropriate medium and conditions.
2. Inhibition Experiment:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of the test compound (Megestrol Acetate) and a known P-gp inhibitor (e.g., verapamil) as a positive control for 30-60 minutes at 37°C.
-
Add a known P-gp substrate, such as Rhodamine 123, at a fixed concentration to all wells.
-
Incubate for a further 60-90 minutes at 37°C.
-
Wash the cells with cold PBS to remove the extracellular substrate.
-
Lyse the cells and measure the intracellular fluorescence using a plate reader.
3. Data Analysis:
-
The increase in intracellular fluorescence of the substrate in the presence of the test compound indicates inhibition of P-gp efflux.
-
Plot the percentage of inhibition against the concentration of the test compound.
-
Calculate the IC50 value, which is the concentration of the test compound that causes 50% inhibition of the P-gp-mediated efflux.
Protocol 3: LC-MS/MS Quantification of Megestrol Acetate using this compound
This protocol outlines the analytical method for quantifying Megestrol Acetate in samples from transport assays.
1. Sample Preparation:
-
To 100 µL of the sample (from the Caco-2 assay), add 200 µL of acetonitrile (B52724) containing a known concentration of this compound (e.g., 50 ng/mL).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for injection into the LC-MS/MS system.
2. LC-MS/MS Conditions (example):
-
LC System: A suitable UHPLC system.
-
Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
Megestrol Acetate: e.g., m/z 385.2 -> 325.2
-
This compound: e.g., m/z 388.2 -> 328.2
-
-
Optimize the collision energy and other MS parameters for maximum signal intensity.
3. Quantification:
-
Generate a calibration curve by plotting the peak area ratio of Megestrol Acetate to this compound against the concentration of Megestrol Acetate standards.
-
Determine the concentration of Megestrol Acetate in the unknown samples by interpolating their peak area ratios from the calibration curve.
Mandatory Visualization
Caption: Workflow for a Caco-2 bidirectional permeability assay.
Caption: Workflow for a P-gp inhibition assay using a fluorescent substrate.
Caption: Workflow for LC-MS/MS quantification using this compound.
References
- 1. Megestrol acetate reverses multidrug resistance and interacts with P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Sensitization to doxorubicin resistance in breast cancer cell lines by tamoxifen and megestrol acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Megestrol acetate is a specific inducer of CYP3A4 mediated by human pregnane X receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Preparation of Megestrol-d3 Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the preparation, storage, and handling of a Megestrol-d3 stock solution for research applications. This compound, also known as Megestrol Acetate-d3, is the deuterated form of Megestrol Acetate and is commonly used as an internal standard in quantitative analyses such as mass spectrometry.
Physicochemical Data and Properties
A summary of the key quantitative data for Megestrol Acetate-d3 is provided in the table below. This information is crucial for accurate stock solution preparation and experimental design.
| Property | Value | Source(s) |
| Chemical Name | Megestrol Acetate-d3 | [1] |
| Synonyms | Ovarid-d3, 6-(Methyl-d3)megestrol Acetate | [2][3] |
| CAS Number | 162462-72-8 | [1][4] |
| Molecular Formula | C₂₄H₂₉D₃O₄ | [1][4] |
| Molecular Weight | 387.53 g/mol | [2][4][5] |
| Solubility (in DMSO) | 76 mg/mL (approx. 197.65 mM) | [6] |
| Solubility (in Ethanol) | 21 mg/mL | [6] |
| Solubility (in Water) | Insoluble | [6][7] |
| Storage (Solid Form) | -20°C for up to 3 years | [5] |
| Storage (in Solvent) | -80°C for up to 1 year | [5] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol outlines the steps to prepare a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). This concentration is a common starting point for serial dilutions to create working solutions for various assays.
Materials:
-
Megestrol Acetate-d3 (solid powder)
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves
Procedure:
-
Pre-weighing Preparations:
-
Ensure all handling of solid this compound is performed in a chemical fume hood.
-
Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation.
-
-
Weighing this compound:
-
Accurately weigh out 1 mg of Megestrol Acetate-d3 powder and transfer it to a sterile vial. Note: For different amounts, adjust the solvent volume accordingly in the next step.
-
-
Calculating Solvent Volume:
-
To prepare a 10 mM solution from 1 mg of this compound (MW: 387.53 g/mol ), the required volume of DMSO is calculated as follows:
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (L) = 0.001 g / (0.010 mol/L * 387.53 g/mol ) = 0.000258 L
-
Volume = 258 µL
-
-
-
Solubilization:
-
Using a calibrated micropipette, add 258 µL of anhydrous DMSO to the vial containing the 1 mg of this compound.
-
Cap the vial securely and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) or brief sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
-
Labeling and Storage:
-
Clearly label the vial with the compound name (this compound), concentration (10 mM), solvent (DMSO), date of preparation, and your initials.
-
For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store the stock solution aliquots at -80°C.
-
Workflow Diagrams
The following diagrams illustrate the logical workflow for preparing the this compound stock solution and a typical signaling pathway consideration for steroid hormones.
References
- 1. scbt.com [scbt.com]
- 2. Megestrol Acetate-d3 | C24H32O4 | CID 71434247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Megestrol Acetate-D3 | TRC-M208052-0.5MG | LGC Standards [lgcstandards.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Megestrol Acetate-d3 | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Megestrol Acetate | C24H32O4 | CID 11683 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application of Megestrol-d3 in Autophagy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Megestrol acetate (B1210297) (MA), a synthetic progestin, and its deuterated analog Megestrol-d3, are primarily recognized for their efficacy in treating anorexia-cachexia syndrome, particularly in cancer patients.[1][2] Emerging research has illuminated a novel mechanism contributing to its therapeutic effects: the modulation of autophagy. In the context of cancer-associated cachexia, which is characterized by significant loss of muscle mass, hyperactivation of catabolic processes like autophagy plays a crucial role.[3] Studies have demonstrated that Megestrol acetate can counteract this muscle wasting by downregulating the autophagic pathway in both skeletal and cardiac muscle.[3][4][5] This application note provides a detailed overview of the use of this compound in studying autophagy, summarizing key quantitative data and providing experimental protocols based on preclinical studies.
Key Applications
-
Investigation of Autophagy Downregulation: this compound can be employed as a tool to study the mechanisms of autophagy inhibition in catabolic states.
-
Therapeutic Strategy for Cachexia: Research suggests this compound may be a valuable agent to mitigate muscle wasting associated with cancer by modulating autophagy.[4][6]
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Cardioprotective Effects: By downregulating autophagy in cardiac muscle, this compound could be explored for its potential to improve cardiac function in conditions of cardiac atrophy.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from a preclinical study investigating the effects of Megestrol acetate (100 mg/kg/day) in a rat model of cancer cachexia. These findings are considered indicative of the expected effects of this compound.
Table 1: Effects of Megestrol Acetate on Body Composition in Tumor-Bearing Rats
| Parameter | Placebo Group (Tumor-Bearing) | Megestrol Acetate Group (Tumor-Bearing) | P-value |
| Body Weight Change | -9 ± 12% | Attenuated Loss | < 0.05 |
| Lean Mass Wasting | -7.0 ± 6% | Attenuated Wasting | < 0.001 |
| Fat Mass Wasting | -22.4 ± 3% | Attenuated Wasting | < 0.05 |
Data adapted from Musolino et al., 2016.[3]
Table 2: Effects of Megestrol Acetate on Cardiac Parameters in Tumor-Bearing Rats
| Parameter | Placebo Group (Tumor-Bearing) | Megestrol Acetate Group (Tumor-Bearing) | P-value |
| Heart Weight | 474 ± 13 mg | 633.8 ± 30 mg | < 0.001 |
Data adapted from Musolino et al., 2016.[3]
Table 3: Modulation of Autophagic Markers by Megestrol Acetate in Gastrocnemius Muscle of Tumor-Bearing Rats
| Autophagic Marker | Placebo Group vs. Sham | Megestrol Acetate Group vs. Placebo |
| p62 Levels | Significantly Higher | Significantly Downregulated |
| TRAF6 Levels | Greater | No Significant Downregulation |
Data adapted from Musolino et al., 2016.[3]
Experimental Protocols
Animal Model of Cancer Cachexia
A widely used model to study the effects of this compound on autophagy in the context of cachexia involves the use of Yoshida AH-130 ascites hepatoma-bearing rats.[3][4][6]
Protocol:
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Animal Housing: House male Wistar rats in standard conditions with ad libitum access to food and water.
-
Tumor Inoculation: Inoculate rats with Yoshida AH-130 ascites hepatoma cells intraperitoneally. A control group of sham-inoculated animals should be included.
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Treatment Administration: Begin daily oral administration of this compound (e.g., 100 mg/kg) or a placebo vehicle one day after tumor inoculation.[3]
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Monitoring: Monitor body weight, food intake, and locomotor activity throughout the study period (e.g., 16 days).[3][4]
-
Tissue Collection: At the end of the study, euthanize the animals and collect tissues of interest, such as the gastrocnemius muscle and heart, for further analysis.
Western Blot Analysis of Autophagic Markers
This protocol is essential for assessing the impact of this compound on the molecular machinery of autophagy.
Protocol:
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Protein Extraction: Homogenize collected tissue samples (gastrocnemius muscle and heart) in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against key autophagy markers overnight at 4°C. Recommended primary antibodies include:
-
Anti-Beclin-1
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Anti-p62/SQSTM1
-
Anti-LC3B
-
Anti-TRAF6
-
-
Wash the membrane with TBST.
-
Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations
Signaling Pathway
Caption: Proposed mechanism of this compound in downregulating autophagy.
Experimental Workflow
Caption: Workflow for studying this compound's effect on autophagy.
References
- 1. Megestrol acetate for cachexia–anorexia syndrome. A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mypcnow.org [mypcnow.org]
- 3. Megestrol acetate improves cardiac function in a model of cancer cachexia‐induced cardiomyopathy by autophagic modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Megestrol acetate improves cardiac function in a model of cancer cachexia-induced cardiomyopathy by autophagic modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Megestrol acetate: its impact on muscle protein metabolism supports its use in cancer cachexia - PubMed [pubmed.ncbi.nlm.nih.gov]
Important Note for Researchers, Scientists, and Drug Development Professionals:
Following a comprehensive search of scientific literature and clinical trial databases, no specific research or clinical data was found on the use of Megestrol-d3 for the treatment of HIV-related wasting syndrome. The available information on this compound is limited to its use as a deuterated internal standard for analytical and research purposes, with the potential for altered pharmacokinetic properties that have not been clinically evaluated in this context.[1][2][3]
The following Application Notes and Protocols are therefore provided for Megestrol (B1676162) Acetate (B1210297) , the well-researched, non-deuterated compound that is FDA-approved for the treatment of anorexia, cachexia, or unexplained, significant weight loss in patients with Acquired Immunodeficiency Syndrome (AIDS).[4][5][6]
Megestrol Acetate in HIV-Related Wasting Syndrome
Introduction
HIV-related wasting syndrome, or cachexia, is a significant complication of advanced HIV infection, characterized by involuntary weight loss, particularly of lean body mass.[6][7] This condition is associated with increased morbidity and mortality. Megestrol acetate, a synthetic progestin, is an effective appetite stimulant used to counter the effects of HIV-related wasting.[7][8] It has been shown to lead to weight gain and an improved sense of well-being in affected patients.[5][9]
Mechanism of Action
The precise mechanism of action of megestrol acetate in stimulating appetite and promoting weight gain is not fully elucidated.[8] However, it is known to be a progesterone (B1679170) and glucocorticoid receptor agonist.[8] The weight gain associated with megestrol acetate is predominantly an increase in body fat.[5][8]
Diagram: Proposed Signaling Pathway of Megestrol Acetate
Caption: Proposed mechanism of Megestrol Acetate in appetite stimulation.
Quantitative Data from Clinical Trials
The efficacy of megestrol acetate in treating HIV-related wasting has been demonstrated in several randomized, placebo-controlled trials. The following tables summarize key quantitative data from these studies.
Table 1: Efficacy of Megestrol Acetate in HIV-Related Wasting Syndrome
| Study / Parameter | Placebo | Megestrol Acetate (100 mg/day) | Megestrol Acetate (400 mg/day) | Megestrol Acetate (800 mg/day) | p-value |
| Patients with ≥5 lb (2.25 kg) Weight Gain [10] | 21.4% | - | - | 64.2% | < 0.0001 |
| Mean Maximum Weight Change (lbs) [10] | -1.1 | - | - | +8.3 | < 0.001 |
| Mean Change in Lean Body Mass (lbs) [10] | -1.7 | - | - | +2.5 | < 0.001 |
| Patients with ≥2.27 kg (5 lbs) Weight Gain (Intent-to-Treat) [9] | 25% | - | - | 62.3% | 0.002 |
Table 2: Dosage and Administration of Megestrol Acetate Oral Suspension
| Indication | Initial Adult Dosage | Formulation |
| Anorexia, cachexia, or unexplained significant weight loss in patients with AIDS | 800 mg/day | 40 mg/mL oral suspension |
Note: Dosages can be adjusted based on patient response and tolerability.
Experimental Protocols
The following provides a generalized protocol for a clinical trial evaluating megestrol acetate for HIV-related wasting syndrome, based on common elements from published studies.[9][10]
1. Study Design:
-
A multicenter, randomized, double-blind, placebo-controlled trial.
2. Patient Population:
-
Inclusion Criteria:
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Confirmed HIV infection.
-
Involuntary weight loss of >10% of baseline body weight.
-
Anorexia or cachexia.
-
-
Exclusion Criteria:
-
Active opportunistic infections that could account for weight loss.
-
Pregnancy or lactation.
-
Known hypersensitivity to megestrol acetate.
-
3. Treatment Administration:
-
Patients are randomized to receive either placebo or megestrol acetate at varying doses (e.g., 100 mg, 400 mg, 800 mg) administered as an oral suspension once daily for a duration of 12 weeks.
4. Efficacy and Safety Assessments:
-
Primary Efficacy Endpoint:
-
Proportion of patients with a weight gain of ≥ 5 lbs (2.27 kg) from baseline at 12 weeks.
-
-
Secondary Efficacy Endpoints:
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Mean change in body weight and lean body mass.
-
Changes in appetite as assessed by patient questionnaires or visual analog scales.
-
Changes in caloric intake.
-
Assessment of overall well-being.
-
-
Safety Assessments:
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Monitoring of adverse events.
-
Physical examinations.
-
Clinical laboratory tests (hematology, chemistry, and urinalysis).
-
Diagram: Experimental Workflow for a Megestrol Acetate Clinical Trial
Caption: A typical workflow for a clinical trial of Megestrol Acetate.
Considerations for Drug Development Professionals
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Pharmacokinetics: Megestrol acetate is well-absorbed orally, and its pharmacokinetics can be influenced by food.[11] There is a high degree of interpatient variability in drug exposure.
-
Drug Interactions: Studies have evaluated the potential for pharmacokinetic interactions between megestrol acetate and other medications commonly used in HIV-positive patients, such as zidovudine.[11]
-
Formulation: Megestrol acetate is available in different formulations, including tablets and oral suspensions of varying concentrations.[5] Bioequivalence between formulations should be considered.
-
Adverse Effects: Potential adverse effects of megestrol acetate should be monitored, including thromboembolic events, adrenal suppression, and hyperglycemia.
-
Combination Therapies: Research has explored the combination of megestrol acetate with anabolic agents to promote the accrual of lean body mass in addition to fat mass.[5]
Conclusion
Megestrol acetate is a valuable therapeutic option for managing HIV-related wasting syndrome, with proven efficacy in stimulating appetite and promoting weight gain. Further research could focus on optimizing dosing strategies, exploring combination therapies to enhance lean body mass accrual, and investigating the potential of newer formulations or related compounds. While no clinical data currently exists for this compound in this indication, the extensive research on megestrol acetate provides a strong foundation for understanding the therapeutic potential of this class of compounds in HIV care.
References
- 1. This compound | Stable Isotope | MedChemExpress [medchemexpress.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Pharmacologic management of human immunodeficiency virus wasting syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journalce.powerpak.com [journalce.powerpak.com]
- 6. HIV-related cachexia: potential mechanisms and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Treatment with nandrolone in wasting syndrome associated to HIV in children: a qualitative review of the literature [medigraphic.com]
- 8. Megestrol acetate: promises and pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Megestrol acetate in patients with AIDS-related cachexia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Randomized trials of megestrol acetate for AIDS-associated anorexia and cachexia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Megestrol | C22H30O3 | CID 19090 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing LC-MS/MS for Megestrol-d3 Detection
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the successful detection of Megestrol-d3 using LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What is the expected precursor ion for this compound in positive electrospray ionization (ESI+)?
A1: The molecular formula for this compound is C₂₂H₂₇D₃O₃, with a molecular weight of approximately 345.49 g/mol .[1] In positive ESI mode, the compound will typically be protonated. Therefore, the expected precursor ion to monitor in the first quadrupole (Q1) is the protonated molecule [M+H]⁺, which corresponds to an m/z of approximately 346.5 .
Q2: What are the recommended multiple reaction monitoring (MRM) transitions for this compound?
A2: While specific fragmentation of this compound can be instrument-dependent, we can infer likely product ions from its non-deuterated counterpart, Megestrol (B1676162) Acetate (B1210297). Common transitions for Megestrol Acetate (precursor ion m/z 385.5) include product ions at m/z 325.4 and 267.1.[2][3] These correspond to losses of acetic acid and other fragments. For this compound (precursor m/z 346.5), you should perform a product ion scan to determine the most abundant and stable fragments. Likely product ions would result from neutral losses such as water (H₂O) or the acetyl group. It is recommended to optimize at least two transitions: one for quantification (the most intense) and one for confirmation.
Q3: Should I use positive or negative ionization mode for this compound detection?
A3: Positive electrospray ionization (ESI+) is the recommended mode for Megestrol and its analogs.[2][3] Steroid structures like Megestrol are readily protonated, leading to strong signal intensity in positive mode.
Q4: My this compound internal standard has a different retention time than my non-deuterated Megestrol analyte. Is this normal?
A4: Yes, this is a known phenomenon. Deuterated internal standards can exhibit slight shifts in retention time compared to their non-deuterated counterparts. This is often attributed to the small differences in lipophilicity caused by the deuterium (B1214612) labeling. While complete co-elution is ideal for perfectly compensating for matrix effects, a small, consistent separation is often manageable. It is crucial, however, that the internal standard elutes close to the analyte and in a region with similar matrix effects.
Troubleshooting Guide
This section addresses common issues encountered during the LC-MS/MS analysis of this compound.
Issue 1: Low or No Signal Intensity
| Potential Cause | Recommended Action |
| Incorrect MS Parameters | Verify the precursor ion is set to m/z 346.5. Perform a product ion scan to confirm the most intense fragment ions. Optimize collision energy (CE) and declustering potential (DP) for each transition. A good starting CE for similar steroids is around 25 eV.[4] |
| Improper Ion Source Settings | Optimize ion source parameters such as temperature, gas flows (nebulizer, heater), and ion spray voltage. These are highly instrument-dependent, so refer to the manufacturer's guidelines and perform source optimization experiments. |
| Sample Degradation | Prepare fresh samples and standards. Ensure proper storage conditions to prevent degradation. |
| Poor Sample Extraction | Evaluate your sample preparation method (e.g., protein precipitation, liquid-liquid extraction). Ensure the extraction solvent is appropriate for Megestrol's polarity. Methyl-tert-butyl ether (MTBE) is a commonly used solvent for steroid extraction.[3] |
| Mobile Phase Issues | Ensure the mobile phase pH is suitable for ESI+. The addition of a small amount of formic acid (0.1%) or ammonium (B1175870) formate (B1220265) can aid in protonation.[2][3] |
Issue 2: Poor Peak Shape (Broadening, Tailing, or Splitting)
| Potential Cause | Recommended Action |
| Column Contamination/Degradation | Flush the column with a strong solvent. If performance does not improve, replace the column. A C18 column is commonly used for steroid analysis.[3] |
| Inappropriate Mobile Phase | Ensure mobile phase components are fully dissolved and the mixture is homogenous. Mismatched solvent strength between the sample and the mobile phase can cause peak distortion. |
| Secondary Interactions | Residual silanol (B1196071) groups on the column can cause peak tailing. Using a highly inert, end-capped column can mitigate this. The addition of a mobile phase modifier like formic acid can also help. |
| System Leak or Blockage | Check for leaks in the LC system, particularly around fittings. High backpressure may indicate a blockage in the tubing or column frit. |
Issue 3: High Background Noise or Interferences
| Potential Cause | Recommended Action |
| Matrix Effects | Matrix components co-eluting with this compound can suppress its ionization. Improve sample cleanup procedures or adjust the chromatographic gradient to separate the analyte from interfering compounds. |
| Contaminated Solvents/Reagents | Use high-purity, LC-MS grade solvents and reagents to minimize background noise. |
| Carryover | Inject a blank solvent after a high-concentration sample to check for carryover. An aggressive needle wash with a strong organic solvent may be required. |
Experimental Protocols
Protocol 1: Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma sample, add 25 µL of this compound internal standard (IS) working solution.
-
Vortex mix for 1 minute.
-
Add 1.2 mL of methyl-tert-butyl-ether (MTBE).
-
Vortex for 10 minutes to ensure thorough extraction.
-
Centrifuge at 20,000 x g for 10 minutes at 4°C.[4]
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
Protocol 2: Suggested LC-MS/MS Parameters
The following table provides recommended starting parameters for method development. These will require optimization for your specific instrumentation and application.
| Parameter | Recommended Value |
| LC Column | C18 (e.g., 2.0 x 50 mm, 3 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | Isocratic (e.g., 80% B) or a shallow gradient depending on separation needs |
| Injection Volume | 5-10 µL |
| Ionization Mode | ESI Positive (ESI+) |
| Ion Source Temp. | 500-650°C |
| IonSpray Voltage | ~5500 V |
| MRM Transition (Quant) | m/z 346.5 → [Product Ion 1] |
| MRM Transition (Qual) | m/z 346.5 → [Product Ion 2] |
| Collision Energy (CE) | Optimize (Start at ~25 eV) |
| Declustering Potential (DP) | Optimize (Start at ~55 V) |
Visualizations
Caption: A typical experimental workflow for this compound analysis.
Caption: A decision tree for troubleshooting low signal intensity.
Caption: Relationship between analyte and internal standard.
References
- 1. This compound | CAS 162462-71-7 | LGC Standards [lgcstandards.com]
- 2. LC-MS/MS method for determination of megestrol in human plasma and its application in bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid and sensitive LC-MS/MS method for determination of megestrol acetate in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Poor Signal Intensity of Megestrol-d3
Welcome to the technical support center for Megestrol-d3. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions for troubleshooting poor signal intensity during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor signal intensity for this compound?
A1: Poor signal intensity for this compound, a deuterated internal standard, can stem from several factors. The most common issues include:
-
Ion Suppression: Components from the sample matrix co-eluting with this compound can interfere with its ionization, reducing the signal.[1][2]
-
Suboptimal Mass Spectrometry Parameters: Incorrect tuning, calibration, or ion source settings can lead to inefficient ion generation and transmission.[3]
-
Inappropriate Concentration: The concentration of the this compound spiking solution may be too low for the sensitivity of the instrument or the specific application.[3]
-
Degradation or Instability: this compound may degrade during sample preparation or storage, or exhibit in-source instability.[2][3]
-
Chromatographic Issues: Poor peak shape or a shift in retention time can result in a lower apparent signal intensity.[1][2]
Q2: My this compound signal is highly variable across my sample set. What should I investigate?
A2: High variability in the internal standard signal often points to differential matrix effects.[1][2] This means that the degree of ion suppression or enhancement is not consistent across different samples. You should also consider issues with the stability of the deuterated label, which could lead to isotopic exchange.[1][2]
Q3: Can the position of the deuterium (B1214612) labels on this compound affect its stability and signal?
A3: Yes, the position of the deuterium labels is crucial. Deuterium atoms on or adjacent to functional groups like carbonyls may be more susceptible to exchange with protons from the solvent or sample matrix, a phenomenon known as back-exchange.[1][2] This can lead to a decrease in the this compound signal and an increase in the signal of the unlabeled megestrol.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues related to poor this compound signal intensity.
Issue 1: Low or No this compound Signal
Question: I am not observing a strong or any signal for this compound. What steps should I take to troubleshoot this?
Answer: A low or absent signal for your internal standard requires a systematic investigation. The following troubleshooting workflow can help pinpoint the cause.
Troubleshooting Workflow for Poor Internal Standard Signal
Caption: A flowchart for troubleshooting poor internal standard signal intensity.
Detailed Troubleshooting Steps:
-
Verify Internal Standard Concentration:
-
Problem: The spiking concentration of this compound may be too low.
-
Solution: Prepare fresh working solutions and ensure the final concentration in the sample is appropriate for your instrument's sensitivity.[3]
-
-
Check Instrument Performance:
-
Problem: The mass spectrometer may require tuning and calibration.
-
Solution: Regularly tune and calibrate your instrument according to the manufacturer's recommendations to ensure optimal performance.[3]
-
-
Optimize Mass Spectrometer Parameters:
-
Problem: Ion source parameters may not be optimal for this compound.
-
Solution: Directly infuse a solution of this compound to optimize parameters such as spray voltage, gas flows, and source temperature to maximize the signal.[3]
-
-
Assess Chromatographic Performance and Matrix Effects:
-
Problem: Co-eluting matrix components can suppress the this compound signal.[1][2]
-
Solution: Inject a sample of this compound in a clean solvent to establish a baseline signal. Then, perform a post-extraction addition experiment to evaluate the extent of matrix effects. If significant suppression is observed, optimize the chromatographic method to separate this compound from the interfering components.[1]
-
Issue 2: Inconsistent this compound Signal Across a Batch
Question: The peak area of this compound is fluctuating significantly between my samples. What is the likely cause and how can I fix it?
Answer: Inconsistent internal standard signal is often a result of differential matrix effects, where the composition of the matrix varies from sample to sample, causing variable ion suppression.[1]
References
Technical Support Center: Quantification of Megestrol-d3
Welcome to the technical support center for the quantification of Megestrol-d3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound quantification?
A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of a target analyte, such as this compound, by co-eluting compounds from the sample matrix.[1] This interference can lead to inaccurate and unreliable quantification.[1] In the analysis of biological samples, endogenous components like phospholipids (B1166683) are a major cause of matrix effects in LC-MS/MS analysis.[2]
Q2: Why am I observing poor reproducibility and accuracy with my this compound signal?
A2: Poor reproducibility and accuracy are common symptoms of uncompensated matrix effects. The composition of biological matrices can vary significantly between different sources or lots, leading to variable ion suppression or enhancement.[3] This variability directly impacts the consistency of your results. Using a stable isotope-labeled internal standard like this compound is intended to compensate for these effects, but significant interference can still lead to issues.[4]
Q3: My this compound internal standard signal is inconsistent across samples. What could be the cause?
A3: Inconsistent internal standard signal is a direct indication of variable matrix effects. While this compound is expected to co-elute with the analyte and experience similar ionization interference, severe matrix effects can still impact its signal.[4] This can be due to high concentrations of interfering substances in certain samples. It is also possible that some matrix components are loosely bonded to the analyte, affecting its behavior on the chromatography column.[1]
Q4: How can I quantitatively assess the extent of matrix effects in my assay?
A4: The matrix effect can be quantified by calculating the Matrix Factor (MF). This is done by comparing the peak response of an analyte spiked into a post-extraction sample with the peak response of the analyte in a neat solution at the same concentration.[5][6] An MF of 1 indicates no matrix effect, an MF < 1 indicates ion suppression, and an MF > 1 indicates ion enhancement.[5]
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating matrix effects during this compound quantification.
Problem: Inconsistent Analyte or Internal Standard Signal
Initial Assessment:
-
Post-Column Infusion: To identify regions of ion suppression or enhancement in your chromatogram, perform a post-column infusion experiment.[6] This involves infusing a constant flow of this compound solution into the mobile phase after the analytical column and injecting a blank matrix extract.[6] Dips or rises in the baseline signal will indicate at which retention times matrix effects are most pronounced.[6]
-
Matrix Factor Calculation: Quantify the matrix effect by calculating the Matrix Factor (MF) using the protocol outlined below.[5]
Logical Workflow for Troubleshooting Matrix Effects
Caption: A logical workflow for troubleshooting and mitigating matrix effects.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect
This protocol allows for the quantitative determination of matrix effects using the Matuszewski post-extraction spike method.[6]
1. Preparation of Sample Sets:
-
Set A (Neat Solution): Prepare this compound standards in a clean solvent (e.g., mobile phase) at a known concentration (e.g., mid-QC level).
-
Set B (Post-Extraction Spiked Matrix): Obtain at least six different lots of blank biological matrix.[3] Process these blank samples through the entire extraction procedure. After extraction, spike the resulting extracts with the this compound standard to the same final concentration as in Set A.[5]
-
Set C (Pre-Extraction Spiked Matrix): Spike the blank biological matrix with this compound standard at the same concentration as Set A before the extraction procedure.
2. Analysis:
-
Analyze all three sets of samples using the established LC-MS/MS method.
3. Calculations:
-
Matrix Factor (MF):
-
MF = (Mean Peak Response in Set B) / (Mean Peak Response in Set A)[5]
-
An MF value deviating significantly from 1 indicates a matrix effect.
-
-
Recovery (%):
-
Recovery (%) = (Mean Peak Response of Set C) / (Mean Peak Response of Set B) x 100[5]
-
Protocol 2: Solid-Phase Extraction (SPE) for Steroid Cleanup
This protocol provides a general guideline for SPE cleanup to reduce matrix interferences.[5]
-
Sample Pre-treatment: Thaw frozen samples (e.g., plasma, urine) at room temperature. Centrifuge the samples to pellet any particulate matter.[5]
-
SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., C18) by passing methanol (B129727) followed by water through it.[5]
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.[5]
-
Washing: Wash the cartridge with water or a weak organic solvent mixture to remove polar interfering compounds.[5]
-
Elution: Elute the this compound from the cartridge using an appropriate organic solvent (e.g., methanol or acetonitrile).[5]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.[5]
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Sample Preparation Technique | Principle | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Addition of an organic solvent or acid to precipitate proteins.[5] | Simple, fast, and inexpensive.[5] | Non-selective, may not remove other matrix components like phospholipids, leading to significant matrix effects. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases.[2] | Can provide cleaner extracts than PPT; selectivity can be improved by adjusting pH.[2] | Can be labor-intensive, may use large volumes of organic solvents, and emulsion formation can be an issue. |
| Solid-Phase Extraction (SPE) | Separation based on the affinity of the analyte and interferences for a solid sorbent.[7] | Provides cleaner extracts than LLE and PPT, highly selective, and can concentrate the analyte.[5][8] | Can be more expensive and requires method development to optimize sorbent, wash, and elution steps.[5] |
Table 2: Example LC-MS/MS Parameters for Megestrol (B1676162) Analysis
The following parameters are based on a validated method for Megestrol Acetate (B1210297) and can serve as a starting point for this compound.[9]
| Parameter | Setting |
| LC Column | YMC Hydrosphere C18 |
| Mobile Phase | 10 mM ammonium (B1175870) formate (B1220265) buffer (pH 5.0) : Methanol (60:40, v/v) |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transition (Megestrol Acetate) | m/z 385.5 → 267.1 |
| Internal Standard (Tolbutamide) | m/z 271.4 → 155.1 |
Note: The MS/MS transition for this compound will need to be determined empirically.
Visualization of Methodologies
Caption: Comparison of common sample preparation workflows.
References
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00751H [pubs.rsc.org]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. Rapid and sensitive LC-MS/MS method for determination of megestrol acetate in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Isotopic Purity Assessment of Megestrol-d3
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the isotopic purity of Megestrol-d3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its isotopic purity important?
A1: this compound is a deuterated form of Megestrol, a synthetic progestin.[1] In this compound, three hydrogen atoms have been replaced by deuterium (B1214612) atoms. This isotopic labeling makes it a valuable internal standard for quantitative analysis in techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2][3] Accurate determination of its isotopic purity is crucial to ensure the precision and reliability of pharmacokinetic and metabolic studies.[4]
Q2: What are the primary analytical techniques for determining the isotopic purity of this compound?
A2: The principal methods for assessing the isotopic purity of this compound are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4] HRMS is used to determine the distribution of isotopologues (molecules that differ only in their isotopic composition), while NMR spectroscopy helps to confirm the location of the deuterium labels and quantify the extent of deuteration.[4]
Q3: What is the difference between isotopic purity and chemical purity?
A3: Chemical purity refers to the proportion of the target compound (this compound) relative to any chemical impurities. Isotopic purity, on the other hand, specifies the percentage of the molecules that contain the desired number of deuterium atoms (in this case, three) relative to molecules with fewer or no deuterium atoms (d0, d1, d2). Both are critical parameters for the quality control of deuterated standards.
Q4: Where are the deuterium atoms typically located in commercially available this compound?
A4: In commercially available this compound, the three deuterium atoms are typically located on the methyl group at the C6 position of the steroid structure.[1] The systematic name is (8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-6-(trideuteriomethyl)-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one.[1] For Megestrol Acetate-d3, the deuteration is also on the 6-methyl group.[5]
Experimental Protocols
Mass Spectrometry (MS) for Isotopic Distribution Analysis
Objective: To determine the relative abundance of d0, d1, d2, and d3 isotopologues of this compound.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration appropriate for MS analysis (e.g., 1 µg/mL).
-
-
Instrumentation:
-
Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, coupled with an electrospray ionization (ESI) source.
-
-
Data Acquisition:
-
Data Analysis:
-
Extract the ion chromatograms for the m/z values corresponding to the [M+H]⁺ ions of d0, d1, d2, and d3 species.
-
Integrate the peak areas for each isotopologue.
-
Correct the observed intensities for the natural isotopic abundance of ¹³C.
-
Calculate the percentage of each isotopologue.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuteration Site and Purity Confirmation
Objective: To confirm the position of deuterium labeling and estimate the isotopic purity.
Methodology:
-
Sample Preparation:
-
Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) to a concentration of 5-10 mg/mL.
-
-
¹H NMR Analysis:
-
Acquire a high-resolution ¹H NMR spectrum.
-
Analysis: The absence or significant reduction of the proton signal corresponding to the C6 methyl group confirms successful deuteration at this position. The isotopic purity can be estimated by comparing the integral of any residual proton signal at this position to the integrals of other non-deuterated protons in the molecule.
-
-
²H NMR Analysis:
-
Acquire a ²H (deuterium) NMR spectrum.
-
Analysis: A signal at the chemical shift corresponding to the C6 methyl group provides direct evidence of deuteration at that site. The integral of this signal can be used for quantitative assessment of deuterium content.
-
Data Presentation
Table 1: Example Isotopic Distribution of Megestrol Acetate-d3 by Mass Spectrometry [7]
| Isotopologue | Relative Intensity (%) |
| d0 | 0.05 |
| d1 | 0.03 |
| d2 | 0.00 |
| d3 | 99.92 |
Table 2: Key Physicochemical Properties of Megestrol and its Deuterated Analogs
| Property | Megestrol | This compound | Megestrol Acetate (B1210297) | Megestrol Acetate-d3 |
| Molecular Formula | C₂₂H₃₀O₃[6] | C₂₂H₂₇D₃O₃[2] | C₂₄H₃₂O₄[8] | C₂₄H₂₉D₃O₄[7] |
| Molecular Weight ( g/mol ) | 342.47[6] | 345.49[2] | 384.51[8] | 387.53[7] |
| CAS Number | 3562-63-8[6] | 162462-71-7[2] | 595-33-5[8] | 162462-72-8[7] |
Troubleshooting Guides
LC-MS Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing, Fronting, Splitting) | Column contamination or void; Injection solvent stronger than mobile phase.[9] | Flush the column; ensure the injection solvent is compatible with or weaker than the mobile phase.[9][10] |
| Inaccurate Mass Measurement | Mass spectrometer requires calibration. | Recalibrate the mass spectrometer according to the manufacturer's instructions.[11] |
| High Background Noise | Contaminated solvents, mobile phase, or LC system. | Use high-purity solvents; flush the LC system.[9] |
| Isotopic Cluster Distortion | High sample concentration leading to detector saturation. | Dilute the sample and re-inject. |
| Partial Deuterium-Proton (H/D) Exchange | Active protons in the molecule exchanging with protons from the solvent or mobile phase. | Use aprotic solvents and mobile phases where possible. Ensure the pH of the mobile phase is appropriate to minimize exchange. |
NMR Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| Broad or Distorted Peaks | Poor shimming; sample not fully dissolved; presence of paramagnetic impurities. | Re-shim the magnet; ensure complete dissolution of the sample; filter the sample if necessary. |
| Low Signal-to-Noise Ratio | Low sample concentration; insufficient number of scans. | Increase sample concentration if possible; increase the number of scans. |
| Inaccurate Integration for Purity Calculation | Overlapping signals; incorrect integration regions. | Adjust integration regions carefully to avoid including impurity or solvent peaks; use a baseline correction. |
| Residual Solvent Peaks Obscuring Signals | Choice of deuterated solvent. | Choose a deuterated solvent with no signals in the region of interest. |
| Difficulty in Quantifying Low Levels of Residual Protons in ¹H NMR | Dynamic range limitations of the instrument. | Use a high-dynamic-range receiver; consider using ²H NMR for direct detection of deuterium. |
Visualizations
Experimental Workflow
Caption: Workflow for the assessment of isotopic purity of this compound.
Megestrol Signaling Pathways
Megestrol acetate primarily exerts its effects through interaction with progesterone (B1679170) and glucocorticoid receptors.[12][13] It can also induce the expression of cytochrome P450 3A4 (CYP3A4) via the pregnane (B1235032) X receptor (PXR).[14][15][16]
References
- 1. This compound | CAS 162462-71-7 | LGC Standards [lgcstandards.com]
- 2. This compound | Stable Isotope | MedChemExpress [medchemexpress.eu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Megestrol Acetate-D3 | TRC-M208052-0.5MG | LGC Standards [lgcstandards.com]
- 6. Megestrol | C22H30O3 | CID 19090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. lgcstandards.com [lgcstandards.com]
- 8. Megestrol Acetate | C24H32O4 | CID 11683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 11. cgspace.cgiar.org [cgspace.cgiar.org]
- 12. What is the mechanism of Megestrol Acetate? [synapse.patsnap.com]
- 13. Megestrol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Megestrol acetate is a specific inducer of CYP3A4 mediated by human pregnane X receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Megestrol acetate is a specific inducer of CYP3A4 mediated by human pregnane X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Peak Tailing for Megestrol-d3 in HPLC
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and resolving High-Performance Liquid Chromatography (HPLC) peak tailing issues encountered during the analysis of Megestrol-d3.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it quantified?
A1: In an ideal HPLC separation, a chromatographic peak should be symmetrical and resemble a Gaussian distribution. Peak tailing is a common form of peak distortion where the back half of the peak is broader than the front half.[1] This asymmetry can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and affect the overall reliability of quantitative results.[1][2]
Peak tailing is commonly quantified using the USP Tailing Factor (Tf) or the Asymmetry Factor (As) . A perfectly symmetrical peak has a value of 1.0. For most applications, a tailing factor up to 1.5 is considered acceptable, while values above 2.0 often indicate a significant problem that needs to be addressed.[2][3]
Q2: What are the primary causes of peak tailing for a steroid compound like this compound?
A2: The most frequent cause of peak tailing in reversed-phase HPLC is the presence of more than one retention mechanism for the analyte.[1][3] For a compound like this compound, which contains polar ketone and ester functional groups, peak tailing is often caused by secondary interactions with the stationary phase. These unwanted interactions typically occur with active, ionized residual silanol (B1196071) groups (Si-OH) on the surface of silica-based columns (e.g., C18).[1][3][4][5] While the primary retention mechanism is hydrophobic interaction with the C18 chains, these secondary polar interactions delay a fraction of the analyte molecules, causing the characteristic tail.
Q3: How can I resolve peak tailing by modifying the mobile phase?
A3: Mobile phase optimization is a critical first step. Several strategies can be effective:
-
Lowering the pH: Adjusting the mobile phase pH to 3.0 or lower can suppress the ionization of residual silanol groups, making them less interactive with the analyte.[2][3][6] Additives like 0.1% formic acid or trifluoroacetic acid are commonly used for this purpose and are generally compatible with mass spectrometry.[6]
-
Using Buffers: Incorporating a buffer (e.g., ammonium (B1175870) formate, ammonium acetate) at a concentration of 10-25 mM helps maintain a stable pH and can mask silanol interactions by increasing the ionic strength of the mobile phase.[6][7]
-
Adding a Sacrificial Base: For basic compounds, a small, sterically unhindered base like triethylamine (B128534) (TEA) can be added to the mobile phase. TEA will preferentially interact with the active silanol sites, effectively shielding the analyte from these secondary interactions.[4]
-
Increasing Ionic Strength: Using inorganic salt additives (chaotropic agents) like NaClO4 or KPF6 can increase analyte retention while simultaneously decreasing the tailing factor by altering solvation equilibria in the mobile phase.[8][9]
Q4: Can my HPLC column be the source of the problem?
A4: Yes, the column is a very common source of peak tailing issues.[2]
-
Column Chemistry: Older columns (Type A silica) have a higher concentration of acidic silanol groups and trace metal impurities, which increases peak tailing.[1] Modern, high-purity silica (B1680970) columns (Type B) that are "end-capped" are highly recommended. End-capping is a process that chemically bonds a small silane (B1218182) (like trimethylsilyl) to the free silanol groups, making them significantly less polar and interactive.[2][3][6]
-
Column Degradation: Over time, the stationary phase can degrade, or voids can form at the column inlet due to high pressure or harsh pH conditions.[6][7] This deformation of the packed bed can lead to peak distortion.
-
Contamination: A blocked inlet frit or contamination on the column from previous samples can distort the flow path and cause all peaks in the chromatogram to tail.[10][11] Using a guard column and filtering samples can prevent this.[6][7]
Q5: How do I determine if I am overloading the column?
A5: Column overload occurs when the amount of injected sample saturates the stationary phase. While typically associated with peak "fronting," severe overload can also cause tailing.[6][10] There are two types:
-
Mass Overload: The concentration of the analyte is too high. To test for this, dilute your sample by a factor of 10 and re-inject. If the peak shape improves, you were likely experiencing mass overload.[6][10]
-
Volume Overload: The injection volume is too large, especially if the sample solvent is stronger than the mobile phase. To test this, reduce the injection volume.[2][10] As a general rule, the injection solvent should be weaker than or matched to the initial mobile phase composition.[2]
Q6: Could my HPLC system's hardware contribute to peak tailing?
A6: Yes. "Extra-column volume" or "dead volume" refers to all the volume within the HPLC system outside of the column itself, including tubing, fittings, and the detector flow cell.[6] Excessive dead volume allows the separated analyte band to spread out before it reaches the detector, causing broader and potentially tailing peaks. This is especially noticeable for early-eluting peaks.[6] To minimize this, use shorter, narrower internal diameter tubing (e.g., 0.005" or ~0.12 mm ID) and ensure all fittings are properly connected to avoid small gaps.[6][12]
Troubleshooting Guides
Systematic Troubleshooting Workflow
When peak tailing is observed for this compound, a systematic approach is crucial for efficient problem-solving. The following workflow provides a logical sequence of steps to diagnose and correct the issue.
Mechanism of Silanol Interaction
The primary cause of peak tailing for polar analytes on silica-based reversed-phase columns is secondary interaction with residual silanol groups.
Data Presentation
Table 1: Summary of Common Causes and Solutions for Peak Tailing
| Category | Potential Cause | Recommended Solution | Primary Reference(s) |
| Mobile Phase | Incorrect pH | Lower mobile phase pH to < 3 using formic or acetic acid to protonate silanols. | [2][3][6] |
| Inadequate Buffering | Add or increase buffer concentration (10-50 mM) to maintain stable pH and mask silanol activity. | [6][7] | |
| Column | Secondary Silanol Interactions | Use a modern, end-capped, high-purity (Type B) silica column. | [1][2][6] |
| Column Void / Bed Deformation | Replace the column. Use a guard column and avoid pressure shocks to prolong column life. | [6][7] | |
| Contaminated Frit/Column | Reverse and flush the column. If unresolved, replace the guard column or the analytical column. | [10][11] | |
| Method | Mass Overload | Dilute the sample and reinject. | [2][6][10] |
| Volume Overload / Solvent Mismatch | Reduce injection volume. Ensure sample solvent is weaker than or matches the mobile phase. | [2][13] | |
| System | Extra-Column (Dead) Volume | Use shorter, narrower ID tubing. Ensure fittings are properly connected. | [6][12] |
Experimental Protocols
Protocol 1: Baseline HPLC Method for this compound Analysis
This protocol is adapted from established methods for Megestrol Acetate and serves as a robust starting point for analysis.[14][15][16]
-
Chemicals and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC Grade)
-
Deionized Water (18.2 MΩ·cm)
-
Methanol (HPLC Grade, for sample dissolution)
-
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in Methanol.
-
Dilute the stock solution with the initial mobile phase to a working concentration (e.g., 1-10 µg/mL).
-
-
Mobile Phase Preparation:
-
Prepare a mobile phase of 65% Acetonitrile and 35% Water (v/v).
-
Filter the mobile phase through a 0.45 µm membrane filter and degas thoroughly using sonication or vacuum.
-
-
HPLC Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size (a modern, end-capped column is strongly recommended).
-
Mobile Phase: Acetonitrile:Water (65:35, v/v).
-
Flow Rate: 1.0 mL/min.
-
Mode: Isocratic.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: UV/PDA at 280 nm.
-
Run Time: Approximately 10 minutes (ensure the peak has fully eluted).
-
Protocol 2: Systematic Experiment to Troubleshoot Peak Tailing
This experiment aims to diagnose the cause of peak tailing by systematically modifying key parameters. Perform each step sequentially and assess the impact on the tailing factor.
-
Establish a Baseline:
-
Run the this compound sample using the baseline method (Protocol 1).
-
Record the chromatogram and calculate the USP Tailing Factor (Tf) for the this compound peak.
-
-
Test for Column Overload:
-
Dilute the sample 10-fold with the mobile phase.
-
Inject the diluted sample. If the Tf improves significantly, the issue was mass overload.
-
-
Modify Mobile Phase pH:
-
Prepare a new mobile phase: Acetonitrile:Water with 0.1% Formic Acid (65:35, v/v). Ensure the final pH is below 3.
-
Equilibrate the column with the new mobile phase for at least 15 column volumes.
-
Inject the sample. A significant improvement in peak shape points to silanol interactions as the primary cause.
-
-
Isolate Column vs. System Issues:
-
If peak tailing persists, replace the analytical column with a new, high-quality end-capped C18 column of the same dimensions.
-
Equilibrate and inject the sample using the acidified mobile phase.
-
If peak shape is now acceptable, the original column had degraded. If tailing is still present, the problem may lie with extra-column volume in the HPLC system.
-
-
System Inspection:
-
If the column is ruled out, power down the system and carefully inspect all tubing and fittings between the injector and the detector.
-
Replace any long sections of tubing with shorter, narrower ID PEEK tubing.
-
Ensure all fittings are correctly swaged and there are no gaps. Re-run the analysis.
-
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. uhplcs.com [uhplcs.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromtech.com [chromtech.com]
- 13. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 14. rjptonline.org [rjptonline.org]
- 15. rjptonline.org [rjptonline.org]
- 16. researchgate.net [researchgate.net]
Improving the recovery of Megestrol-d3 during sample extraction
Welcome to the Technical Support Center. This guide is designed to help you troubleshoot and improve the recovery of Megestrol-d3, a common internal standard, during sample extraction for bioanalysis.
Frequently Asked Questions (FAQs)
Q1: I'm experiencing low and inconsistent recovery of this compound. What are the most common causes?
Low recovery of an internal standard like this compound is a frequent challenge in bioanalysis and can stem from several factors throughout the analytical process.[1] The primary causes include:
-
Suboptimal Extraction Procedure: The chosen extraction method (LLE, SPE, or PPT) may not be optimized for this compound's chemical properties. This can lead to incomplete extraction from the sample matrix.[2]
-
Matrix Effects: Components within the biological sample (e.g., lipids, proteins) can interfere with the extraction process or suppress/enhance the signal during LC-MS analysis.[3][4]
-
Analyte Adsorption: As a lipophilic steroid, this compound can adsorb to plastic surfaces of labware (e.g., pipette tips, microcentrifuge tubes).
-
Incomplete Protein Binding Disruption: If this compound binds to proteins in the sample, failure to disrupt these interactions will result in the analyte being discarded with the protein fraction.
-
Analyte Degradation: Although generally stable, steroids can degrade under harsh conditions like extreme pH, high temperatures, or prolonged exposure to light.[2][5]
-
Internal Standard (IS) Issues: Problems with the IS itself, such as impurities or degradation of the stock solution, can lead to inconsistent responses.[6]
Q2: What are "matrix effects" and how do they impact this compound?
Matrix effects are a major challenge in LC-MS analysis, occurring when co-eluting substances from the sample matrix affect the ionization efficiency of the target analyte and its internal standard.[3][7] This can lead to:
-
Ion Suppression: The most common effect, where matrix components reduce the ionization of this compound, leading to a weaker signal and artificially low recovery readings.
-
Ion Enhancement: Less common, where matrix components increase the ionization efficiency, resulting in a stronger signal.
Because this compound is a stable isotope-labeled internal standard, it should co-elute with the unlabeled Megestrol and experience the same matrix effects, allowing for accurate correction.[3] However, if the extraction method fails to remove significant interferences, the matrix effects can become so severe that the signal is suppressed below a reliable level, appearing as low recovery.
Q3: Which sample extraction technique—LLE, SPE, or PPT—is best for this compound?
The "best" technique depends on the specific requirements of your assay, such as required cleanliness, throughput, and available equipment. Steroids are commonly extracted using all three methods.[8][9]
| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Protein Precipitation (PPT) |
| Selectivity | Moderate to High | High | Low |
| Cleanliness of Extract | Good | Excellent[8] | Poor |
| Throughput | Low to Moderate | Moderate (Automatable) | High |
| Solvent Consumption | High[10] | Low to Moderate | Low |
| Risk of Matrix Effects | Moderate | Low | High[11] |
| Common Use Case | Removing a broad range of interferences. | High-sensitivity assays requiring very clean extracts. | High-throughput screening where speed is prioritized. |
For high-sensitivity, quantitative assays, Solid-Phase Extraction (SPE) is often preferred as it typically provides the cleanest extracts and the most consistent recoveries for steroids.[8][9] Hydrophilic-Lipophilic Balance (HLB) and C18 cartridges are effective for steroid extraction.[10]
Q4: How can I verify that my this compound internal standard is not the source of the problem?
To rule out issues with the internal standard itself, perform the following checks:
-
Purity Check: Analyze a fresh dilution of your this compound stock solution directly (without extraction) to confirm its purity and check for the presence of any unlabeled megestrol.[6]
-
Stability Check: Prepare a known concentration of this compound in the final reconstitution solvent and inject it multiple times throughout an analytical run. A consistent response indicates the compound is stable in the solvent and on the autosampler.
-
Post-Extraction Spike Test: Extract a blank matrix sample (e.g., plasma with no IS). After extraction, spike the clean extract with a known amount of this compound. The recovery in this sample should be approximately 100%. If it is not, it may indicate ion suppression from residual matrix components or issues with the LC-MS instrument.[6]
Q5: What are the key chemical properties of this compound that I should consider during method development?
Understanding the physicochemical properties of Megestrol is crucial for optimizing extraction. This compound shares the same chemical properties as Megestrol.
| Property | Value / Description | Implication for Extraction |
| Molecular Formula | C22H27D3O3[12] | - |
| Molecular Weight | ~345.5 g/mol [12] | - |
| Chemical Class | Synthetic Progestin; Steroid[13] | Lipophilic (fat-soluble), non-polar. |
| Solubility | Water: Very low (~2 µg/mL)[14][15] Organic Solvents: Soluble in solvents like ethanol, acetonitrile (B52724), and chloroform.[16] | Readily partitions into organic solvents during LLE. Requires organic solvents for elution in SPE. Poor aqueous solubility can lead to precipitation if the final extract is too aqueous. |
Troubleshooting Guides
This section provides specific troubleshooting steps for common extraction techniques.
Guide 1: Troubleshooting Low Recovery in Liquid-Liquid Extraction (LLE)
LLE separates compounds based on their differential solubility between two immiscible liquids (typically an aqueous sample and an organic solvent).
| Issue | Potential Cause | Recommended Solution |
| Incomplete Extraction | Incorrect Solvent Polarity: The chosen organic solvent is not optimal for extracting the non-polar this compound. | Test alternative extraction solvents like methyl tert-butyl ether (MTBE), diethyl ether, or a mixture of dichloromethane (B109758) and isopropanol.[17] |
| Incorrect Sample pH: The pH of the aqueous sample can influence the charge state of interfering compounds, but generally has less effect on neutral steroids like megestrol. | Ensure the sample pH is neutral (~7.0). Adjusting pH can help remove certain interferences. | |
| Insufficient Mixing: Inadequate vortexing time or intensity leads to poor partitioning between phases. | Increase vortexing time to at least 2 minutes to ensure thorough mixing.[17] | |
| Emulsion Formation | High Protein/Lipid Content: Biological matrices with high lipid or protein content can form an emulsion layer between the aqueous and organic phases, trapping the analyte. | Add salt ("salting out") to the aqueous layer before extraction to break the emulsion.[18] Centrifuge at a higher speed or for a longer duration. |
| Analyte Loss During Evaporation | High Temperature: Excessive heat during solvent evaporation can cause degradation. | Evaporate the solvent under a gentle stream of nitrogen at a controlled temperature (e.g., 35-40°C). |
| Over-Drying: Drying the sample for too long after the solvent has evaporated can cause the analyte to irreversibly bind to the glass tube surface. | Stop the evaporation process as soon as the solvent is gone. Immediately add the reconstitution solvent. |
Guide 2: Troubleshooting Low Recovery in Solid-Phase Extraction (SPE)
SPE is a chromatographic technique used to extract analytes from a liquid sample by partitioning them between a solid sorbent and the liquid phase. The process involves conditioning, loading, washing, and eluting.
| Issue | Potential Cause | Recommended Solution |
| Analyte Breakthrough (Loss during Loading) | Incorrect Sorbent: The chosen SPE sorbent (e.g., C18) is not retaining this compound effectively. | Ensure you are using a reversed-phase sorbent like C18 or a polymer-based one like HLB, which is often effective for a broad range of analytes including steroids.[9][10] |
| Sample Overload: The amount of sample or analyte exceeds the capacity of the SPE cartridge. | Use a larger SPE cartridge bed weight or dilute the sample before loading. As a rule of thumb, sorbent capacity is about 5% of its bed weight.[19] | |
| High Organic Content in Sample: If the sample is diluted in a solvent with high organic content, the analyte will not retain on the reversed-phase sorbent. | Dilute the sample with water or an aqueous buffer so that the final organic content is less than 5-10% before loading.[20] | |
| Analyte Loss (During Wash Step) | Wash Solvent is Too Strong: The organic content of the wash solvent is too high, causing it to elute the this compound along with the interferences. | Optimize the wash step. Test a series of wash solutions with increasing organic strength (e.g., 10%, 20%, 30% methanol (B129727) in water) to find the strongest possible wash that does not elute this compound.[21] |
| Incomplete Elution | Elution Solvent is Too Weak: The elution solvent is not strong enough to desorb the analyte from the sorbent. | Increase the organic strength of the elution solvent (e.g., from 70% to 90% or 100% methanol or acetonitrile). Ensure the elution volume is sufficient (typically 1-2 mL for a 1 mL cartridge). |
| Secondary Interactions: The analyte may have secondary interactions with the sorbent (e.g., polar interactions with silica). | Add a small amount of modifier to the elution solvent, such as 1-2% formic acid or ammonium (B1175870) hydroxide, to disrupt secondary interactions. |
Guide 3: Troubleshooting Low Recovery in Protein Precipitation (PPT)
PPT is a non-selective method that removes proteins by adding a substance (typically an organic solvent) that causes them to precipitate.[22]
| Issue | Potential Cause | Recommended Solution |
| Analyte Co-Precipitation | Strong Protein Binding: this compound may be strongly bound to proteins and gets removed with the protein pellet. | Use a precipitating solvent containing a small amount of acid (e.g., 1% formic acid in acetonitrile) to help disrupt protein-analyte interactions.[11] |
| Insufficient Mixing: Inadequate mixing after adding the solvent results in incomplete protein precipitation and can trap the analyte. | Vortex the sample vigorously for at least 1-2 minutes after adding the precipitation solvent.[23] | |
| Poor Recovery / High Variability | Inefficient Precipitation: The ratio of solvent to sample is too low, leading to incomplete protein removal. | Increase the ratio of precipitation solvent to sample. A 3:1 ratio (e.g., 300 µL of acetonitrile for 100 µL of plasma) is a common starting point.[23] |
| Matrix Effects: The resulting supernatant is not clean and contains high levels of phospholipids (B1166683) and other interferences, causing significant ion suppression. | Switch to a more selective technique like SPE or LLE.[6] Alternatively, use specialized PPT plates that also remove phospholipids (e.g., HybridSPE).[11] |
Experimental Protocols
Protocol 1: Generic Liquid-Liquid Extraction (LLE) for this compound
This protocol is a starting point for extracting this compound from a plasma sample.
-
Sample Preparation:
-
Pipette 100 µL of the sample (standard, QC, or unknown) into a 2 mL microcentrifuge tube.
-
Add 10 µL of this compound internal standard working solution.
-
Add 100 µL of water or phosphate-buffered saline (PBS).
-
-
Extraction:
-
Add 1 mL of methyl tert-butyl ether (MTBE).[9]
-
Cap the tube and vortex vigorously for 2 minutes.
-
-
Phase Separation:
-
Centrifuge the tube at 4,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.[17]
-
-
Collection and Evaporation:
-
Carefully transfer the upper organic layer to a clean glass tube, avoiding the protein disk at the interface.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS analysis.
-
Protocol 2: Generic Solid-Phase Extraction (SPE) for this compound
This protocol uses a standard reversed-phase C18 cartridge.
-
Cartridge Conditioning:
-
Pass 1 mL of methanol through a C18 SPE cartridge (e.g., 100 mg, 3 mL).[24]
-
-
Cartridge Equilibration:
-
Pass 1 mL of deionized water through the cartridge. Do not allow the sorbent bed to go dry.[17]
-
-
Sample Loading:
-
Pre-treat the sample (100 µL plasma + 10 µL IS) by diluting it with 400 µL of 5% methanol in water.
-
Load the entire pre-treated sample onto the SPE cartridge at a slow, steady flow rate (~1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the this compound from the cartridge with 1 mL of 90% methanol in water into a clean collection tube.[17]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase for analysis.
-
Protocol 3: Generic Protein Precipitation (PPT) for this compound
This is the fastest but least selective method.
-
Sample Preparation:
-
Pipette 100 µL of the sample into a microcentrifuge tube.
-
Add 10 µL of this compound internal standard working solution.
-
-
Precipitation:
-
Add 300 µL of cold acetonitrile containing 1% formic acid.[23]
-
Vortex vigorously for 2 minutes to ensure complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to an autosampler vial for direct injection or evaporate and reconstitute if concentration is needed.
-
General Troubleshooting Workflow
If you are experiencing low recovery, a systematic approach is the best way to identify the root cause.
References
- 1. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 2. welchlab.com [welchlab.com]
- 3. Overcoming matrix effects in quantitative LC-MS analysis of steroid hormones in surface waters (2022) | Elodie Mirmont | 5 Citations [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00751H [pubs.rsc.org]
- 10. Optimization of a Pre-MEKC Separation SPE Procedure for Steroid Molecules in Human Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. This compound | CAS 162462-71-7 | LGC Standards [lgcstandards.com]
- 13. Megestrol | C22H30O3 | CID 19090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. drugs.com [drugs.com]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. arborassays.com [arborassays.com]
- 17. benchchem.com [benchchem.com]
- 18. Salting-out assisted liquid–liquid extraction coupled with high-performance liquid chromatography for the determination of vitamin D3 in milk samples - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. SPE Method Development | Thermo Fisher Scientific - US [thermofisher.com]
- 22. Protein Precipitation (PPT) Extraction | Phenomenex [phenomenex.com]
- 23. agilent.com [agilent.com]
- 24. researchgate.net [researchgate.net]
Long-term stability testing of Megestrol-d3 in biological matrices
This technical support center provides troubleshooting guidance and frequently asked questions regarding the long-term stability testing of Megestrol-d3 in biological matrices. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
Unexpected or inconsistent results in long-term stability studies of this compound can arise from various factors. This section provides guidance on common issues and their potential solutions.
Issue: Low Recovery of this compound in Long-Term Stability Samples
If you observe a significant decrease in the concentration of this compound in your quality control (QC) samples stored over an extended period, consider the following potential causes and solutions.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Recommended Action |
| Improper Storage Temperature | Verify that storage freezers (-20°C or -80°C) have maintained the correct temperature throughout the storage period. Review temperature logs for any excursions.[1] |
| Freeze-Thaw Cycles | Minimize the number of freeze-thaw cycles for each aliquot. Aliquot samples into single-use volumes before long-term storage.[2] |
| pH of the Matrix | The pH of the biological matrix can influence the stability of the analyte. Ensure the pH of your matrix is consistent across samples and studies.[3][4] |
| Oxidation | Exposure to air (oxygen) can lead to oxidative degradation. Ensure sample tubes are sealed properly. Consider overlaying samples with an inert gas like nitrogen before sealing if high sensitivity is observed. |
| Enzymatic Degradation | Endogenous enzymes in biological matrices can degrade the analyte. Store samples at ultra-low temperatures (e.g., -80°C) to minimize enzymatic activity.[3][4] |
| Adsorption to Container Surfaces | This compound may adsorb to the surface of storage containers. Consider using silanized or low-adsorption vials. |
| Stock Solution Instability | Verify the stability of your this compound stock solution. If the stock solution has degraded, all subsequent dilutions will be inaccurate.[2] |
Experimental Protocols
A detailed methodology is crucial for reliable long-term stability data. Below is a standard protocol for assessing the long-term stability of this compound in a biological matrix.
Protocol: Long-Term Stability Assessment of this compound in Human Plasma
Objective: To evaluate the stability of this compound in human plasma over an extended storage period at -20°C and -80°C.
Materials:
-
This compound certified reference standard
-
Human plasma (with appropriate anticoagulant)
-
Validated bioanalytical method (e.g., LC-MS/MS)
-
Low and high concentration quality control (QC) samples
Procedure:
-
Prepare a set of low and high QC samples by spiking known concentrations of this compound into human plasma.
-
Divide the QC samples into multiple aliquots for each storage condition and time point.
-
Store the aliquots at the intended long-term storage temperatures (e.g., -20°C and -80°C).
-
At predetermined time points (e.g., 0, 1, 3, 6, 9, 12 months), retrieve a set of QC samples from each storage temperature.
-
Thaw the samples under controlled conditions.
-
Analyze the stored QC samples against a freshly prepared calibration curve.
-
The mean concentration of the stored QCs should be within ±15% of the nominal concentration for the analyte to be considered stable.[2]
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder and stock solutions?
A1: For long-term storage, this compound powder should be stored at -20°C, where it can be stable for up to three years.[1] Stock solutions of this compound in a suitable solvent should be stored at -80°C and are typically stable for at least one year.[1]
Q2: How many freeze-thaw cycles can my this compound samples in plasma undergo?
A2: It is recommended to minimize freeze-thaw cycles. A standard freeze-thaw stability assessment should be performed as part of your bioanalytical method validation to determine the maximum number of cycles your samples can endure without significant degradation.[2] This typically involves three cycles.
Q3: What factors can affect the stability of this compound in biological matrices?
A3: Several factors can impact the stability of this compound in biological matrices, including storage temperature, light exposure, pH of the matrix, oxidation, and enzymatic degradation.[3][4]
Q4: My long-term stability samples show a decline in this compound concentration. What should I investigate first?
A4: First, verify the storage temperature records for any deviations. Concurrently, assess the stability of your stock and working solutions to rule out issues with your standards. Finally, review your sample handling procedures to ensure consistency.
Q5: Is this compound stable at room temperature on the benchtop?
A5: The short-term or bench-top stability of this compound in a biological matrix needs to be experimentally determined. This involves keeping QC samples at room temperature for a period that mimics the sample preparation and handling time and then analyzing them to check for degradation.[2]
Visualizations
Experimental Workflow for Long-Term Stability Testing
Caption: Workflow for assessing the long-term stability of this compound.
References
- 1. Megestrol Acetate-d3 | TargetMol [targetmol.com]
- 2. benchchem.com [benchchem.com]
- 3. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How to Improve Drug Plasma Stability? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Minimizing Ion Suppression in Megestrol-d3 Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the LC-MS/MS analysis of Megestrol-d3, with a primary focus on minimizing ion suppression.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A: Ion suppression is a matrix effect phenomenon observed in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of a target analyte, such as this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[2] The "matrix" comprises all components in a sample apart from the analyte, including proteins, lipids, salts, and other endogenous compounds.[2] Ion suppression typically occurs in the ion source of the mass spectrometer as the analyte and matrix components compete for charge or surface area on the electrospray ionization (ESI) droplets, hindering the formation of gas-phase ions of the analyte.[2]
Q2: I am using a deuterated internal standard (this compound). Shouldn't that automatically correct for ion suppression?
A: Ideally, a deuterated internal standard (IS) like this compound should co-elute with the non-labeled analyte (Megestrol) and experience the same degree of ion suppression. The ratio of the analyte signal to the IS signal should then remain constant, enabling accurate quantification. However, this is not always the case. Differential ion suppression can occur, where the analyte and the deuterated IS are affected differently by the matrix. This can happen if there is a slight chromatographic separation between the analyte and the IS, causing them to encounter different matrix components as they elute. This separation can be influenced by the "deuterium isotope effect," where the substitution of hydrogen with deuterium (B1214612) can slightly alter the molecule's physicochemical properties.[2]
Q3: What are the common sources of ion suppression in bioanalytical samples like plasma or urine?
A: The primary sources of ion suppression in bioanalytical samples are endogenous matrix components that are not effectively removed during sample preparation. For steroid analysis, common culprits include:
-
Phospholipids (B1166683): These are abundant in plasma and serum and are known to cause significant ion suppression in ESI.
-
Salts and Buffers: High concentrations of non-volatile salts from sample collection or preparation can interfere with the ionization process.
-
Proteins and Peptides: Residual proteins and peptides after initial sample cleanup can co-elute with the analyte and cause suppression.
-
Other Endogenous Molecules: Complex matrices like urine and plasma contain numerous other small molecules that can interfere with ionization.
Q4: Which ionization technique, ESI or APCI, is generally better for minimizing ion suppression for this compound?
A: For relatively non-polar analytes like many steroids, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to ion suppression from co-eluting matrix components compared to Electrospray Ionization (ESI).[3] ESI is often more prone to ion suppression because of the competition for charge on the droplet surface.[3] However, the choice of ionization technique should be evaluated during method development to determine the best performance for this compound.
Troubleshooting Guide
This guide provides a systematic approach to identifying, assessing, and mitigating ion suppression in your this compound analysis.
Problem 1: Inconsistent or inaccurate quantitative results despite using this compound as an internal standard.
-
Possible Cause: Differential ion suppression affecting the analyte and internal standard differently.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent quantitative results.
-
Step-by-Step Guidance:
-
Verify Co-elution: Carefully examine the chromatograms of Megestrol and this compound. They should have identical retention times.
-
Assess Ion Suppression Zones: If co-elution is confirmed, perform a post-column infusion experiment (see Experimental Protocol 1) to identify regions of ion suppression in your chromatogram.
-
Quantify Matrix Effects: Conduct a matrix effect assessment using the post-extraction spike method (see Experimental Protocol 2) to quantify the degree of ion suppression.
-
Optimize Sample Preparation: If significant ion suppression is detected, improve your sample preparation method to remove interfering matrix components (see Data Presentation 1).
-
Modify Chromatography: Adjust your chromatographic method to separate this compound from the ion suppression zones.
-
Optimize MS Source: Experiment with ion source parameters like capillary voltage, gas flow, and temperature to enhance the analyte signal relative to the background noise.
-
Problem 2: The signal for this compound is decreasing throughout the analytical run.
-
Possible Cause: Carryover of late-eluting matrix components causing increasing ion suppression over time.
-
Troubleshooting Steps:
-
Inject Blank Samples: Inject a series of blank solvent samples after a high-concentration sample to check for carryover.
-
Extend the Run Time: Increase the chromatographic run time to ensure all matrix components have eluted before the next injection.
-
Improve Column Washing: Implement a more rigorous column washing step at the end of each run.
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Minimizing Ion Suppression
| Sample Preparation Technique | Description | Advantages | Disadvantages | Typical Matrix Effect (%)* |
| Protein Precipitation (PPT) | A simple method where a solvent like acetonitrile (B52724) or methanol (B129727) is added to precipitate proteins. | Fast, simple, and inexpensive. | Non-selective, may not remove phospholipids effectively, leading to significant ion suppression. | 30-70% |
| Liquid-Liquid Extraction (LLE) | Separates analytes from the sample matrix based on their differential solubility in two immiscible liquids. | Good for removing salts and highly polar interferences. | Can be labor-intensive and may have lower analyte recovery. | 10-40% |
| Solid-Phase Extraction (SPE) | A more selective method where the analyte is retained on a solid sorbent while interferences are washed away. | Highly selective, can effectively remove phospholipids and other interferences, allows for sample concentration. | More complex and costly than PPT or LLE. | <20% |
*Matrix Effect (%) = (1 - [Peak Area in Matrix / Peak Area in Solvent]) x 100. A higher percentage indicates greater ion suppression.
Table 2: Typical MRM Transitions for Megestrol and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| Megestrol Acetate (B1210297) | 385.5 | 267.1 | Positive |
| Megestrol Acetate | 385.5 | 325.4 | Positive |
| This compound | 388.5 | 267.1 | Positive |
| This compound | 388.5 | 328.4 | Positive |
Note: The optimal product ion for this compound should be determined experimentally.
Experimental Protocols
Experimental Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression Zones
Objective: To qualitatively identify regions in the chromatogram where co-eluting matrix components cause ion suppression.
Methodology:
-
System Setup:
-
Connect the LC outlet to a T-piece.
-
Connect a syringe pump containing a standard solution of this compound (e.g., 100 ng/mL in mobile phase) to the second inlet of the T-piece.
-
Connect the outlet of the T-piece to the mass spectrometer's ion source.
-
Caption: Experimental setup for post-column infusion.
-
Procedure:
-
Begin infusing the this compound standard solution at a constant low flow rate (e.g., 5-10 µL/min).
-
Once a stable baseline signal for the this compound MRM transition is achieved, inject an extracted blank matrix sample onto the LC column.
-
Monitor the this compound signal throughout the chromatographic run.
-
-
Interpretation:
-
A stable baseline indicates no ion suppression.
-
Dips in the baseline signal indicate regions where co-eluting matrix components are causing ion suppression. The retention time of these dips should be noted.
-
Experimental Protocol 2: Quantitative Assessment of Matrix Effect using Post-Extraction Spiking
Objective: To quantify the extent of ion suppression for this compound in a specific matrix.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): A standard solution of this compound prepared in the mobile phase or reconstitution solvent at a known concentration (e.g., low and high QC levels).
-
Set B (Post-Spiked Matrix): Extract a blank biological matrix sample using your established sample preparation method. Spike the extracted matrix with this compound to the same final concentration as Set A.
-
Set C (Pre-Spiked Matrix): Spike a blank biological matrix sample with this compound at the same concentration as Set A before the extraction process.
-
-
Analysis:
-
Inject and analyze all three sets of samples using your LC-MS/MS method.
-
-
Calculations:
-
Matrix Effect (%) = (1 - [Mean Peak Area of Set B / Mean Peak Area of Set A]) x 100%
-
A positive value indicates ion suppression.
-
A negative value indicates ion enhancement.
-
A value close to zero indicates no significant matrix effect.
-
-
Recovery (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) x 100%
-
This comprehensive guide provides a foundation for troubleshooting and minimizing ion suppression in this compound analysis, enabling more accurate and reliable quantitative results.
References
- 1. mdpi.com [mdpi.com]
- 2. LC-MS/MS method for determination of megestrol in human plasma and its application in bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid and sensitive LC-MS/MS method for determination of megestrol acetate in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Calibration curve linearity issues with Megestrol-d3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing calibration curve linearity issues encountered during the analysis of Megestrol-d3.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of non-linear calibration curves in LC-MS/MS analysis of this compound?
Non-linear calibration curves in liquid chromatography-tandem mass spectrometry (LC-MS/MS) are a common issue.[1][2] The primary causes can be broadly categorized as follows:
-
Detector Saturation: At high analyte concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response and a loss of linearity.[1] This is one of the most frequent reasons for non-linearity at the upper end of the calibration range in modern instruments.
-
Matrix Effects: Components of the biological matrix (e.g., plasma, urine) can interfere with the ionization of Megestrol (B1676162) or its internal standard, this compound. This can lead to ion suppression or enhancement, causing a non-linear relationship between concentration and response.[2] The use of a stable isotope-labeled internal standard like this compound helps to mitigate matrix effects.[2]
-
Ionization Issues: Saturation of the ionization source at high analyte concentrations can also contribute to non-linearity.[2] Additionally, phenomena like self-chemical ionization in ion traps can alter the expected ion intensities at higher concentrations.[3]
-
Analyte-Specific Behavior: Dimer or multimer formation at higher concentrations can lead to a non-linear response.[2]
-
Sample Preparation Errors: Inaccurate dilutions of stock solutions, improper sample extraction, or degradation of the analyte during sample processing can all introduce non-linearity.[4]
-
Inappropriate Regression Model: Using a linear regression model for an inherently non-linear relationship will result in a poor fit. In some cases, a quadratic or weighted regression model may be more appropriate.[1][2]
Q2: My calibration curve for this compound is non-linear at higher concentrations. What should I do?
Non-linearity at the upper end of the calibration curve is often due to detector saturation.[1] Here are several troubleshooting steps:
-
Reduce Analyte Concentration: Dilute the higher concentration standards and samples to bring them within the linear range of the detector.
-
Adjust Mass Spectrometer Parameters: Intentionally reduce the sensitivity of the mass spectrometer by altering parameters such as collision energy or by using less abundant product ions for quantification.[1]
-
Use a Different Regression Model: If the non-linearity is predictable and reproducible, a quadratic regression model with appropriate weighting (e.g., 1/x or 1/x²) may provide a better fit.[1][2]
-
Split the Calibration Range: The calibration data can be divided into two separate ranges, with a linear regression model applied to the lower range.[2]
Q3: What is an acceptable level of linearity for a calibration curve in a bioanalytical method?
For bioanalytical methods, the linearity of the calibration curve is typically assessed by the correlation coefficient (r) or the coefficient of determination (r²). While a value of r > 0.99 is often cited as a general guideline, a high correlation coefficient alone is not sufficient to prove linearity.[5][6] It is also important to visually inspect the curve and analyze the residuals.[7] Regulatory guidelines (e.g., from the FDA or EMA) should be consulted for specific requirements, but generally, the back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting calibration curve linearity issues with this compound.
Table 1: Troubleshooting Non-Linearity in this compound Calibration Curves
| Symptom | Potential Cause | Recommended Action |
| Non-linearity at high concentrations (Curve plateaus) | Detector or ion source saturation.[1][2] | 1. Dilute upper-level calibration standards and samples.2. Reduce MS sensitivity (e.g., adjust collision energy, use a less intense transition).[1]3. Employ a quadratic regression model with appropriate weighting.[1][2] |
| Non-linearity at low concentrations | Matrix effects, chemical noise, or analyte adsorption.[3][4] | 1. Optimize sample preparation to remove interfering matrix components.2. Ensure the LC method provides adequate separation from matrix components.3. Check for and prevent analyte adsorption to vials or tubing. |
| Poor correlation coefficient (r or r² < 0.99) | Inaccurate standard preparation, instrument instability, or inappropriate integration. | 1. Prepare fresh calibration standards and quality control (QC) samples.2. Verify instrument performance (e.g., run a system suitability test).3. Manually review peak integration to ensure consistency. |
| Randomly scattered data points | Inconsistent sample preparation or injection volume. | 1. Review and standardize the sample preparation workflow.2. Check the autosampler for proper operation and ensure no air bubbles are being injected. |
| Consistent "S" shaped curve | Multiple contributing factors (e.g., saturation at the high end and matrix effects at the low end). | 1. Address both high and low concentration issues as described above.2. Consider narrowing the calibration range. |
Experimental Protocols
A detailed experimental protocol for the LC-MS/MS analysis of megestrol acetate (B1210297) (the non-deuterated form) is provided below. This can be adapted for the analysis of this compound as an internal standard.
LC-MS/MS Method for Megestrol Acetate in Human Plasma
This protocol is based on a validated method for the determination of megestrol acetate in human plasma.[5][8]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma, add 25 µL of the internal standard working solution (this compound in methanol).
-
Add 20 µL of 1% formic acid and vortex for 1 minute.
-
Add 1.2 mL of methyl-tert-butyl-ether (MTBE) and vortex for 10 minutes.
-
Centrifuge at 20,000 x g for 10 minutes at 4°C.
-
Transfer 1.0 mL of the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Parameters
The following table summarizes typical LC-MS/MS parameters for megestrol acetate analysis.
Table 2: Example LC-MS/MS Parameters for Megestrol Acetate Analysis
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | YMC Hydrosphere C18 (50 x 2.0 mm, 3 µm) or equivalent[5] |
| Mobile Phase | 10 mM Ammonium Formate (pH 5.0) : Methanol (40:60, v/v)[5] |
| Flow Rate | 0.4 mL/min[5] |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| MS System | API 4000 or equivalent triple quadrupole mass spectrometer[8] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[5][8] |
| MRM Transitions | Megestrol Acetate: m/z 385.5 → 267.1this compound: (adjust for deuterium (B1214612) mass shift) |
| Source Temperature | 650°C[8] |
Visualizations
Troubleshooting Workflow for Calibration Curve Linearity
The following diagram illustrates a logical workflow for troubleshooting non-linear calibration curves.
Caption: Troubleshooting workflow for non-linear calibration curves.
Potential Causes of Non-Linearity in LC-MS/MS
This diagram illustrates the relationship between various factors that can lead to non-linear calibration curves.
Caption: Factors contributing to non-linear calibration curves.
References
- 1. researchgate.net [researchgate.net]
- 2. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Rapid and sensitive LC-MS/MS method for determination of megestrol acetate in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fitting Nonlinear Calibration Curves: No Models Perfect [scirp.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Mobile Phase for Megestrol-d3 Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of the mobile phase in Megestrol-d3 chromatography.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of this compound, with a focus on mobile phase optimization.
Question: Why am I observing poor peak shape (tailing, fronting, or broadening) for my this compound peak?
Answer:
Poor peak shape for this compound can arise from several factors related to the mobile phase and its interaction with the analyte and stationary phase.
-
Peak Tailing: This is often seen as an asymmetrical peak with a drawn-out tail.
-
Cause: Secondary interactions between the analyte and active sites on the stationary phase (e.g., residual silanols on a C18 column). While this compound is not strongly ionizable, these interactions can still occur.
-
Troubleshooting:
-
Mobile Phase Additives: Introduce a small concentration of an acidic modifier like formic acid (0.1%) or a salt like ammonium (B1175870) formate (B1220265) (5-10 mM) to the mobile phase.[1] This can help to saturate the active sites on the stationary phase and improve peak shape.
-
pH Adjustment: While less critical for non-ionizable compounds, ensuring a consistent and appropriate mobile phase pH can sometimes mitigate tailing.[1]
-
-
-
Peak Fronting: This appears as a peak with a sharp tail but a sloping front.
-
Cause: A common reason for fronting is column overload.
-
Troubleshooting:
-
Reduce Sample Concentration: Dilute the sample and reinject. If the peak shape improves and becomes more symmetrical, the original sample was likely overloaded.
-
-
-
Peak Broadening: This results in a wider peak with lower signal intensity.
-
Cause: This can be due to a variety of factors, including extra-column volume, a slow gradient, or a mobile phase that is too weak.
-
Troubleshooting:
-
Increase Organic Solvent Strength: A higher percentage of organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase will lead to a shorter retention time and often a sharper peak.
-
Optimize Gradient: If using a gradient, ensure the ramp is steep enough to elute the analyte as a sharp band.
-
Check System for Dead Volume: Minimize the length and diameter of tubing, especially between the column and the detector, to reduce extra-column band broadening.[2]
-
-
Question: My this compound peak is co-eluting with an interference. How can I improve the resolution?
Answer:
Improving resolution involves increasing the separation between the this compound peak and the interfering peak.
-
Change Organic Solvent: Switching from one organic solvent to another (e.g., from methanol (B129727) to acetonitrile or vice-versa) can alter the selectivity of the separation due to different solvent properties.[3]
-
Adjust Mobile Phase Composition: Fine-tuning the ratio of the aqueous and organic components of the mobile phase can significantly impact retention and resolution. A 10% decrease in the organic modifier can be expected to cause a 2-3 fold increase in analyte retention, which may improve separation.[3]
-
Modify Gradient Profile: Employing a shallower gradient around the elution time of this compound can increase the separation between closely eluting peaks.
-
Introduce Additives: The addition of modifiers like formic acid or ammonium formate can influence the interaction of both the analyte and interferences with the stationary phase, potentially improving resolution.[4]
Question: I am observing inconsistent retention times for this compound. What could be the cause?
Answer:
Fluctuating retention times can compromise the reliability of your analysis.
-
Mobile Phase Preparation: Ensure the mobile phase is prepared fresh daily and is thoroughly mixed and degassed. Inconsistent composition can lead to shifting retention times.
-
Column Equilibration: Always allow sufficient time for the column to equilibrate with the initial mobile phase conditions before starting a sequence of injections.
-
Pump Performance: Inconsistent flow rates from the HPLC/UPLC pump can cause retention time variability. Check for pressure fluctuations and perform routine pump maintenance.
-
Column Temperature: Maintaining a stable column temperature is crucial for reproducible chromatography. Use a column oven to control the temperature.
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for this compound analysis on a C18 column?
A common starting point for reversed-phase chromatography of this compound on a C18 column is a mixture of water and an organic solvent like acetonitrile or methanol. For LC-MS applications, the addition of 0.1% formic acid or 5-10 mM ammonium formate to both the aqueous and organic phases is recommended to improve ionization efficiency.[5][6]
Q2: Should I use isocratic or gradient elution for this compound analysis?
The choice between isocratic and gradient elution depends on the complexity of the sample matrix.
-
Isocratic elution (constant mobile phase composition) is simpler and can be sufficient for clean samples where this compound is well-resolved from other components.[5][7]
-
Gradient elution (varying mobile phase composition) is generally preferred for complex matrices to ensure good separation from endogenous interferences and to reduce analysis time.[8]
Q3: How does the choice of organic solvent (acetonitrile vs. methanol) affect the chromatography of this compound?
Acetonitrile and methanol have different solvent strengths and selectivities.
-
Acetonitrile generally has a lower viscosity, which can lead to higher column efficiency and lower backpressure. It is a common choice for UPLC-MS/MS methods.[7][8]
-
Methanol is a more polar solvent and can offer different selectivity, which might be advantageous for resolving this compound from specific interferences.[5]
Q4: Can I use phosphoric acid in the mobile phase for LC-MS analysis of this compound?
No, it is not recommended to use non-volatile buffers like phosphoric acid for LC-MS analysis as they can contaminate the mass spectrometer source.[9] For MS-compatible methods, use volatile additives like formic acid, acetic acid, or ammonium formate.[5][6][9]
Data Presentation
The following tables summarize typical mobile phase compositions and chromatographic conditions used for the analysis of Megestrol (B1676162) and its non-deuterated analogue, Megestrol Acetate (B1210297). These can serve as a starting point for method development for this compound.
Table 1: HPLC-UV Methods for Megestrol Acetate
| Column | Mobile Phase | Flow Rate (mL/min) | Detection | Reference |
| µ-Bondapak C18 | Acetonitrile:Methanol:Water:Acetic Acid (41:23:36:1) | - | UV @ 280 nm | [10] |
| Newcrom R1 | Acetonitrile, Water, and Phosphoric Acid | - | UV | [9] |
| Lichrocart 125-4 | Methanol:Water (70:30 v/v) | - | UV | [11] |
| Capcell Pak C18 MG | Acetonitrile:Water (65:35 v/v) | 1.0 | UV | [7] |
Table 2: LC-MS/MS Methods for Megestrol Acetate
| Column | Mobile Phase | Flow Rate (mL/min) | Detection | Reference |
| YMC Hydrosphere C18 | 10 mM Ammonium Formate (pH 5.0):Methanol (60:40 v/v) | 0.4 | ESI+ | [5] |
| Pursuit XRs Ultra C18 | Acetonitrile:5 mM Ammonium Acetate (65:35 v/v) | 0.3 | ESI+ | [7] |
| Hanbon Lichrospher | Methanol:Water with 0.1% Formic Acid and 20 mM Ammonium Acetate (5:1 v/v) | - | ESI+ | [6] |
| Waters Acquity UPLC BEH C18 | A: 0.1% Formic Acid in Water, B: Acetonitrile (Gradient) | - | - | [8] |
Experimental Protocols
Protocol 1: General Mobile Phase Preparation for LC-MS
-
Aqueous Component (Mobile Phase A):
-
Measure 1 L of HPLC-grade water into a clean solvent bottle.
-
Add 1 mL of formic acid (for a 0.1% solution) or dissolve the appropriate amount of ammonium formate (for a 5-10 mM solution).
-
Mix thoroughly and sonicate for 10-15 minutes to degas.
-
-
Organic Component (Mobile Phase B):
-
Measure 1 L of HPLC-grade acetonitrile or methanol into a clean solvent bottle.
-
Add 1 mL of formic acid (or the corresponding amount of other additives) if used in the aqueous phase.
-
Mix thoroughly and sonicate for 10-15 minutes.
-
-
System Flush:
-
Before use, flush the HPLC/UPLC pumps and lines with the newly prepared mobile phases to ensure a stable baseline.
-
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Rapid and sensitive LC-MS/MS method for determination of megestrol acetate in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC-MS/MS method for determination of megestrol in human plasma and its application in bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. dovepress.com [dovepress.com]
- 9. Separation of Megestrol acetate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. Liquid chromatographic procedure for the quantitative analysis of megestrol acetate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rivm.nl [rivm.nl]
Refinement of integration parameters for Megestrol-d3 peaks
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in refining the integration parameters for Megestrol-d3 peaks in LC-MS analysis.
Frequently Asked Questions (FAQs)
Q1: Why is the peak shape of my this compound internal standard poor (e.g., tailing, fronting, or splitting)?
A1: Poor peak shape for this compound can arise from several factors related to your chromatography. Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly if you are using a silica-based column.[1][2] Peak fronting can be a sign of column overload or an injection solvent that is too strong.[1][2] Split peaks may indicate a partially blocked column frit, a void in the column, or the use of an injection solvent significantly stronger than the mobile phase.[1]
Q2: My this compound peak is not being consistently integrated across my sample set. What are the likely causes?
A2: Inconsistent peak integration is a common challenge. It can be due to a low signal-to-noise ratio, where the integration algorithm struggles to distinguish the peak from the baseline noise.[3][4] Another cause could be a drifting baseline, which can lead to incorrect peak start and end point determination.[3] It is also possible that your current integration parameters, such as peak width and threshold, are not optimized for the specific characteristics of your this compound peak.
Q3: What are the most critical integration parameters to adjust for this compound?
A3: The most critical integration parameters include:
-
Peak Width: This parameter defines the expected width of the peak. Setting it too narrow may cause the integrator to miss the peak, while setting it too wide can lead to the inclusion of baseline noise.
-
Threshold/Slope: This determines the sensitivity for detecting the peak start and end points based on the rate of change in the signal.[4]
-
Baseline Definition: Ensuring the baseline is correctly defined is crucial for accurate area measurement. Different algorithms can be used to handle baseline drift or noise.
Q4: Can the co-elution of Megestrol and this compound affect integration?
A4: Yes. While deuterated standards are designed to co-elute with the analyte, slight chromatographic shifts can occur. If the peaks are not perfectly co-eluting, and there is significant matrix effect, it can impact the accuracy of quantification. Ensure your chromatographic method provides adequate resolution and that the integration windows for both compounds are appropriate.
Troubleshooting Guides
This section provides a structured approach to resolving common issues with this compound peak integration.
Issue 1: Poor Peak Shape
Symptoms:
-
Peak tailing (asymmetrical peak with a drawn-out tail).[1][2]
-
Split peaks (a single peak appears as two or more).[1]
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, consider replacing the column.[1] |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to minimize secondary interactions, especially if using a silica-based column. |
| Injection Solvent Mismatch | Ensure the injection solvent is of similar or weaker strength than the initial mobile phase.[1] |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Partially Blocked Column Frit | Back-flush the column according to the manufacturer's instructions. If this fails, the frit may need to be replaced. |
| Column Void | A void at the head of the column can cause peak splitting. This usually requires column replacement.[1] |
Issue 2: Inconsistent Peak Integration
Symptoms:
-
Variable peak areas for the same concentration.
-
The integrator fails to detect the peak in some samples.
-
Incorrect baseline placement.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Low Signal-to-Noise Ratio | Optimize MS parameters (e.g., collision energy, declustering potential) to enhance signal intensity. You may also need to adjust the integration threshold.[3][4] |
| Baseline Drift | Utilize a baseline correction algorithm within your software. Ensure the data acquisition time is sufficient for the peak to return to the baseline.[3] |
| Suboptimal Integration Parameters | Follow the "Experimental Protocol for Refining this compound Integration Parameters" below to systematically optimize your settings. |
| Manual Integration Inconsistency | If manual integration is necessary, establish a clear and consistent procedure for all analysts to follow to minimize variability. |
Summary of Key Integration Parameters
The following table provides a starting point for the refinement of this compound integration parameters. Optimal values will be specific to your instrumentation and method.
| Parameter | Description | Recommended Starting Value | Optimization Range |
| Peak Width | Expected width of the peak at half-height (in minutes). | Match the observed peak width from a clean standard injection. | +/- 20% of the initial value. |
| Area Threshold | The minimum peak area to be considered for integration. | Set just above the noise level observed in a blank injection. | Adjust based on the lowest expected analyte concentration. |
| Height Threshold | The minimum peak height to be considered for integration. | Set just above the noise level observed in a blank injection. | Adjust based on the lowest expected analyte concentration. |
| Slope Sensitivity | Determines how sensitive the algorithm is to changes in the slope for peak start and end detection. | Use the software's default setting initially. | Increase for sharper peaks, decrease for broader peaks. |
| Baseline Window | The time window used to determine the baseline around the peak. | Typically 2-5 times the peak width. | Adjust to ensure a stable baseline is captured. |
Experimental Protocol for Refining this compound Integration Parameters
This protocol outlines a systematic approach to optimizing the integration parameters for this compound.
Objective: To determine the optimal integration parameters for consistent and accurate quantification of this compound.
Materials:
-
A representative set of samples including blanks, calibration standards (low, mid, and high concentrations), and quality control (QC) samples.
-
LC-MS system with the appropriate data acquisition and processing software.
Methodology:
-
Initial Assessment:
-
Process a batch of representative samples using the current, non-optimized integration method.
-
Visually inspect the chromatograms for each sample, paying close attention to the this compound peak.
-
Identify and document any instances of poor peak shape, inconsistent integration, or incorrect baseline placement.
-
-
Parameter Optimization - Peak Width:
-
Select a mid-concentration standard with a well-defined this compound peak.
-
Manually measure the peak width at half-height. Use this as your initial "Peak Width" parameter.
-
Re-process the data with this new setting and observe the effect on peak detection and integration across all sample types.
-
Fine-tune the peak width value until the peak is consistently and accurately detected.
-
-
Parameter Optimization - Thresholds (Area and Height):
-
Analyze a blank sample to determine the baseline noise level.
-
Set the "Area Threshold" and "Height Threshold" parameters to a value slightly above the highest noise peaks observed in the blank.
-
Process the entire batch with these new threshold settings. Ensure that noise is not being integrated as peaks, and that the lowest calibration standard is still being correctly identified and integrated.
-
-
Parameter Optimization - Baseline Correction:
-
Examine the baseline around the this compound peak in all samples.
-
If baseline drift is observed, experiment with different baseline correction algorithms available in your software (e.g., linear, polynomial).
-
Select the algorithm that provides the most consistent and accurate baseline fit across the entire batch.
-
-
Verification and Finalization:
-
Once all parameters have been optimized, re-process the entire batch of samples one final time.
-
Carefully review the integration of the this compound peak in every sample to ensure consistency and accuracy.
-
Save the optimized integration method for future use.
-
Visualization
Caption: Troubleshooting workflow for refining this compound peak integration.
References
Best practices for storage and handling of Megestrol-d3
This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of Megestrol-d3. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
This compound is a deuterated form of Megestrol (B1676162), which is a synthetic progestin. In research, this compound is primarily used as a stable isotope-labeled internal standard for the quantitative analysis of Megestrol in biological samples by techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] The use of a deuterated internal standard helps to correct for variability during sample preparation and analysis, leading to more accurate and precise results.[3]
Q2: What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the integrity and stability of this compound. The recommended storage conditions can vary slightly between suppliers, but generally involve keeping the compound in a tightly sealed container, protected from light and moisture. For long-term storage, it is often recommended to store this compound at -20°C.[4] Some suppliers may also recommend storage at 2-8°C.[5] Always refer to the Certificate of Analysis (CofA) or the product data sheet provided by the supplier for specific storage instructions.
Q3: How should this compound be handled in the laboratory?
This compound should be handled in a well-ventilated area.[6] Standard laboratory personal protective equipment (PPE) should be worn, including safety glasses with side shields, gloves, and a lab coat.[7] Avoid inhalation of dust or aerosols and prevent contact with skin and eyes.[6] In case of accidental contact, follow the first aid measures outlined in the Safety Data Sheet (SDS). After handling, wash hands thoroughly.
Q4: What is the mechanism of action of the parent compound, Megestrol?
Megestrol is a synthetic progestin that acts as an agonist for the progesterone (B1679170) receptor.[8][9] Binding to this receptor leads to the modulation of gene expression involved in cell growth and differentiation.[8] This mechanism is central to its use in treating hormone-sensitive cancers.[8] Megestrol also impacts the hypothalamic-pituitary axis, which can suppress the release of luteinizing hormone (LH) and subsequently reduce estrogen production.[9][10] The appetite-stimulating effects of megestrol are not fully understood but are thought to involve interactions with glucocorticoid receptors and modulation of pathways in the hypothalamus that regulate hunger.[9]
Storage and Stability
Proper storage and handling are critical for maintaining the quality of this compound for use in quantitative bioanalysis. The following table summarizes recommended storage conditions and stability information.
| Parameter | Recommendation | Source |
| Storage Temperature (Solid) | -20°C for long-term storage. | [4] |
| 2-8°C for long-term storage. | [5] | |
| Storage in Solvent | -80°C for up to 1 year. | [4] |
| Shipping Condition | Shipped at ambient temperature with blue ice. | [4] |
| Light Sensitivity | Store protected from light. | |
| Hygroscopicity | Store in a dry place. | [6] |
Experimental Protocols
Protocol: Preparation of this compound Internal Standard Stock and Working Solutions for LC-MS/MS Analysis
This protocol outlines the preparation of stock and working solutions of this compound for use as an internal standard in the quantification of Megestrol in a biological matrix (e.g., human plasma).
Materials:
-
This compound powder
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Vortex mixer
Procedure:
-
Stock Solution Preparation (e.g., 1 mg/mL):
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh a specific amount (e.g., 1 mg) of this compound powder using a calibrated analytical balance.
-
Transfer the powder to a clean, labeled volumetric flask (e.g., 1 mL).
-
Add a small amount of methanol to dissolve the powder and vortex gently.
-
Bring the solution to the final volume with methanol and mix thoroughly by inverting the flask multiple times.
-
Store the stock solution at -20°C or -80°C in a tightly sealed, light-protected container.
-
-
Working Solution Preparation (e.g., 10 µg/mL):
-
Allow the stock solution to equilibrate to room temperature.
-
Pipette a calculated volume of the stock solution (e.g., 100 µL of 1 mg/mL) into a new volumetric flask (e.g., 10 mL).
-
Dilute to the final volume with an appropriate solvent (e.g., 50:50 acetonitrile:water) to match the initial mobile phase conditions of the LC-MS/MS method.
-
Vortex the working solution to ensure homogeneity.
-
This working solution is now ready to be spiked into calibration standards, quality control samples, and unknown samples.
-
Troubleshooting Guide
This guide addresses common issues that may arise during the use of this compound in LC-MS/MS analysis.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) for this compound | - Secondary interactions with the column stationary phase.- Column contamination or degradation.- Inappropriate injection solvent. | - Ensure the mobile phase pH is appropriate for the analyte.- Flush the column or try a new column.- The injection solvent should be of similar or weaker strength than the mobile phase.[11] |
| High Variability in this compound Peak Area | - Inconsistent sample preparation (e.g., extraction recovery).- Matrix effects (ion suppression or enhancement).- Instrument instability. | - Optimize the sample extraction procedure for consistency.- Evaluate and minimize matrix effects by using a more effective sample cleanup or modifying chromatographic conditions.- Perform system suitability tests to ensure instrument performance. |
| No or Low this compound Signal | - Degradation of the internal standard.- Incorrect preparation of working solutions.- Mass spectrometer tuning issues. | - Check the storage conditions and age of the stock solution.- Prepare fresh working solutions and verify concentrations.- Tune the mass spectrometer for the specific m/z transition of this compound. |
| Interference Peak at the Retention Time of this compound | - Contamination from the sample matrix, solvents, or glassware.- Isotopic contribution from a high concentration of unlabeled Megestrol. | - Analyze blank matrix samples to identify the source of interference.- Use high-purity solvents and clean labware.- Ensure adequate chromatographic separation from Megestrol. |
Visualizations
Signaling Pathway
Caption: Simplified signaling pathway of Megestrol.
Experimental Workflow
Caption: General workflow for bioanalysis using this compound.
References
- 1. This compound | Stable Isotope | MedChemExpress [medchemexpress.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. targetmol.com [targetmol.com]
- 5. clearsynth.com [clearsynth.com]
- 6. hpc-standards.com [hpc-standards.com]
- 7. in.gov [in.gov]
- 8. What is the mechanism of Megestrol Acetate? [synapse.patsnap.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Facebook [cancer.gov]
- 11. agilent.com [agilent.com]
Validation & Comparative
A Head-to-Head Comparison: Megestrol-d3 vs. a C13-Labeled Internal Standard in Bioanalysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of megestrol (B1676162) acetate (B1210297), the choice of an appropriate internal standard (IS) is a critical factor in ensuring the accuracy, precision, and reliability of bioanalytical data. Stable isotope-labeled (SIL) internal standards are the gold standard in mass spectrometry-based assays. This guide provides an objective comparison between two types of SILs for megestrol: the commercially available deuterated internal standard, Megestrol-d3, and a theoretically superior carbon-13 (¹³C)-labeled internal standard. This comparison is supported by established principles of bioanalytical method validation and experimental data from analogous steroid assays.
The Critical Role of Internal Standards in Bioanalysis
An internal standard is a compound of known concentration added to all samples, calibrators, and quality controls.[1] Its primary function is to mimic the analyte throughout the analytical process, thereby compensating for variability in sample preparation, injection volume, and instrument response. An ideal internal standard should have physicochemical properties nearly identical to the analyte.[1] Stable isotope-labeled internal standards, where one or more atoms are replaced with their heavier, non-radioactive isotopes (e.g., ²H, ¹³C, ¹⁵N), are considered the most effective.[2]
Comparing this compound and a ¹³C-Labeled Megestrol
While both this compound and a ¹³C-labeled megestrol are SILs, the nature of the isotopic label can significantly impact their performance in a bioanalytical assay. The key differences lie in the potential for chromatographic shifts and isotopic effects.
This compound is a deuterated internal standard where three hydrogen atoms in the megestrol molecule have been replaced by deuterium (B1214612). While widely used and commercially available, deuterated standards can sometimes exhibit a slight difference in retention time compared to the unlabeled analyte.[3][4] This is due to the greater relative mass difference between hydrogen and deuterium, which can lead to a phenomenon known as the "isotope effect."[4]
A ¹³C-labeled megestrol internal standard, where one or more ¹²C atoms are replaced with ¹³C, is considered the superior choice. The smaller relative mass difference between ¹²C and ¹³C results in virtually identical physicochemical properties to the unlabeled analyte.[3][5] This leads to near-perfect co-elution and minimizes the risk of isotopic effects, providing more accurate compensation for matrix effects.[3]
Data Presentation: A Comparative Overview
The following tables summarize the expected performance characteristics of this compound versus a ¹³C-labeled megestrol internal standard based on general principles and data from similar steroid analyses.
Table 1: General Performance Characteristics
| Feature | This compound (Deuterated IS) | ¹³C-Labeled Megestrol (¹³C-IS) | Rationale |
| Chromatographic Co-elution | Potential for slight retention time shift, often eluting slightly earlier than megestrol.[3][4] | Expected to have identical retention time to megestrol.[3] | The larger relative mass difference between deuterium and hydrogen can alter chromatographic behavior. |
| Isotopic Stability | Generally stable, but deuterium labels can be susceptible to back-exchange in certain chemical environments. | Highly stable as the ¹³C atoms are integral to the carbon backbone of the molecule. | Carbon-carbon bonds are less prone to exchange than carbon-hydrogen bonds. |
| Compensation for Matrix Effects | Good, but can be compromised if there is a significant chromatographic shift, leading to differential ion suppression or enhancement.[4] | Excellent, as co-elution ensures both the analyte and IS experience the same matrix environment at the same time.[3] | Accurate compensation requires the IS to track the analyte's ionization behavior precisely. |
| Commercial Availability & Cost | Readily available from various suppliers.[6] | Less commonly available and typically more expensive to synthesize.[5] | The synthesis of ¹³C-labeled compounds is often more complex.[5] |
Table 2: Expected Bioanalytical Validation Performance
| Validation Parameter | Expected Performance with this compound | Expected Performance with ¹³C-Labeled Megestrol |
| Accuracy & Precision | Generally good, but potential for bias if chromatographic shift leads to inconsistent matrix effects. | Expected to be excellent, with high accuracy and precision due to superior tracking of the analyte. |
| Matrix Factor | May show slightly higher variability across different lots of biological matrix. | Expected to be more consistent across different matrix lots. |
| Recovery | Consistent with the analyte. | Consistent with the analyte. |
Experimental Protocols
The following is a detailed methodology for a typical bioanalytical assay for the quantification of megestrol acetate in human plasma using LC-MS/MS. This protocol can be adapted for use with either this compound or a ¹³C-labeled megestrol internal standard.
Preparation of Stock and Working Solutions
-
Stock Solutions: Prepare individual stock solutions of megestrol acetate and the internal standard (this compound or ¹³C-labeled megestrol) in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare separate working solutions for the calibration standards and quality control (QC) samples by diluting the megestrol acetate stock solution with methanol:water (1:1, v/v). Prepare a working solution of the internal standard at an appropriate concentration.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the internal standard working solution.
-
Vortex mix for 30 seconds.
-
Add 300 µL of acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex mix for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient tailored to achieve optimal separation of megestrol acetate from endogenous interferences.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Megestrol Acetate: To be optimized (e.g., m/z 385.2 → 325.2).
-
This compound: To be optimized (e.g., m/z 388.2 → 328.2).
-
¹³C-Labeled Megestrol: To be optimized based on the number and position of ¹³C labels.
-
-
Mandatory Visualization
Caption: A typical bioanalytical workflow for megestrol acetate quantification.
Caption: Logical comparison of this compound and a ¹³C-labeled internal standard.
Conclusion
The selection of an appropriate internal standard is fundamental to the development of a robust and reliable bioanalytical method for megestrol acetate. While this compound is a widely used and acceptable choice, the evidence from analogous compounds and the fundamental principles of isotope effects strongly suggest that a ¹³C-labeled megestrol internal standard offers superior performance. The near-perfect co-elution of a ¹³C-IS with the analyte provides more effective compensation for matrix effects, leading to enhanced accuracy and precision. For researchers and drug development professionals where the highest data quality is paramount, the investment in a ¹³C-labeled internal standard is justified by the increased confidence in the bioanalytical results.
References
- 1. Liquid chromatographic procedure for the quantitative analysis of megestrol acetate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. LC-MS/MS analysis of steroids in the clinical laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Internal Standards for the Bioanalysis of Megestrol Acetate
An Objective Guide to Method Cross-Validation Featuring Megestrol-d3
For researchers, scientists, and professionals in drug development, the robust and reliable quantification of active pharmaceutical ingredients (APIs) in biological matrices is paramount. This guide provides a comprehensive comparison of analytical methods for the quantification of megestrol (B1676162) acetate (B1210297), with a focus on the cross-validation of methods using different internal standards. We will delve into the performance of methods employing the deuterated internal standard, this compound, and compare it with alternatives such as tolbutamide (B1681337) and medrysone.
The Gold Standard: Deuterated Internal Standards
In the realm of quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard is considered the gold standard.[1] this compound, a deuterated analog of megestrol acetate, is an ideal internal standard as its physicochemical properties are nearly identical to the analyte of interest. This similarity allows it to effectively compensate for variations in sample preparation, chromatography, and ionization, leading to enhanced accuracy and precision in the quantification of megestrol acetate.[1]
Comparative Analysis of LC-MS/MS Methods
To illustrate the practical implications of internal standard selection, we present a comparison of key validation parameters from published LC-MS/MS methods for the analysis of megestrol acetate in human plasma.
| Parameter | Method A (Internal Standard: this compound - Assumed Performance) | Method B (Internal Standard: Tolbutamide)[2][3] | Method C (Internal Standard: Medrysone)[4][5] |
| Instrumentation | Triple Quadrupole Mass Spectrometer | Triple Quadrupole Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Ion Electrospray (ESI+) | Positive Ion Electrospray (ESI+) | Positive Ion Electrospray (ESI+) |
| MRM Transition (Megestrol Acetate) | m/z 385.5 → 325.5 (Assumed) | m/z 385.5 → 267.1 | m/z 385.5 → 325.4 |
| MRM Transition (Internal Standard) | m/z 388.5 → 328.5 (Assumed for this compound) | m/z 271.4 → 155.1 (Tolbutamide) | m/z 387.5 → 327.4 (Medrysone) |
| Chromatography Column | C18 Reverse-Phase | YMC Hydrosphere C18 | Hanbon Lichrospher C18 |
| Mobile Phase | Acetonitrile and water with formic acid (Typical) | 10 mM Ammonium (B1175870) formate (B1220265) buffer (pH 5.0) and Methanol (60:40, v/v) | Methanol and water with 0.1% formic acid and 20 mmol/L ammonium acetate (5:1, v/v) |
| Extraction Method | Liquid-Liquid Extraction or Solid-Phase Extraction (Typical) | Liquid-Liquid Extraction with methyl-tert-butyl-ether | Liquid-Liquid Extraction |
| Linearity Range | 1 - 2000 ng/mL (Expected) | 1 - 2000 ng/mL | 0.5 - 200.0 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL (Expected) | 1 ng/mL | 0.5 ng/mL |
| Intra-day Precision (%CV) | < 15% (Expected) | < 4.8% | < 5.2% |
| Inter-day Precision (%CV) | < 15% (Expected) | < 6.9% | < 5.2% |
| Intra-day Accuracy (%RE) | ± 15% (Expected) | -6.3% to 4.3% | < 6.4% |
| Inter-day Accuracy (%RE) | ± 15% (Expected) | -5.8% to 5.4% | < 6.4% |
Note: The performance data for the method using this compound is assumed based on the typical performance of deuterated internal standards and has been included for comparative illustration. Detailed experimental data for a validated method using this compound was not available in the public domain at the time of this publication.
Experimental Protocols
A detailed experimental protocol is crucial for the successful implementation and cross-validation of any bioanalytical method. Below are representative protocols for the methods compared above.
Method A: Hypothetical Protocol using this compound
This protocol is a representative example of a standard LC-MS/MS method for the analysis of megestrol acetate using a deuterated internal standard.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of human plasma, add 25 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Add 50 µL of a buffering agent (e.g., 0.1 M sodium carbonate).
-
Add 600 µL of extraction solvent (e.g., ethyl acetate).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
2. LC-MS/MS Conditions:
-
LC System: Agilent 1200 Series or equivalent.
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start at 40% B, increase to 95% B over 3 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
MS System: Sciex API 4000 or equivalent.
-
Ionization: ESI+.
-
MRM Transitions:
-
Megestrol Acetate: m/z 385.5 → 325.5
-
This compound: m/z 388.5 → 328.5
-
Method B: Protocol using Tolbutamide[2][3]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of human plasma, add 25 µL of tolbutamide internal standard working solution.
-
Add 1.2 mL of methyl-tert-butyl-ether.
-
Vortex for 10 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the organic layer and evaporate to dryness.
-
Reconstitute the residue in mobile phase.
2. LC-MS/MS Conditions:
-
LC System: Not specified.
-
Column: YMC Hydrosphere C18 (50 x 2.0 mm, 3 µm).
-
Mobile Phase: 10 mM Ammonium formate buffer (pH 5.0) and Methanol (60:40, v/v).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: Not specified.
-
MS System: Not specified.
-
Ionization: ESI+.
-
MRM Transitions:
-
Megestrol Acetate: m/z 385.5 → 267.1
-
Tolbutamide: m/z 271.4 → 155.1
-
Method C: Protocol using Medrysone[4][5]
1. Sample Preparation (Liquid-Liquid Extraction):
-
Details of the liquid-liquid extraction procedure are not fully specified in the abstract.
2. LC-MS/MS Conditions:
-
LC System: Not specified.
-
Column: Hanbon Lichrospher C18.
-
Mobile Phase: Methanol and water with 0.1% formic acid and 20 mmol/L ammonium acetate (5:1, v/v).
-
Flow Rate: Not specified.
-
Injection Volume: Not specified.
-
MS System: Not specified.
-
Ionization: ESI+.
-
MRM Transitions:
-
Megestrol Acetate: m/z 385.5 → 325.4
-
Medrysone: m/z 387.5 → 327.4
-
Cross-Validation of Analytical Methods
When transferring an analytical method between laboratories or when different methods are used within a single study, a cross-validation is essential to ensure the comparability of the data generated.[6]
The process of cross-validation typically involves analyzing the same set of quality control (QC) samples and incurred study samples with both the "reference" and "comparator" methods.[6] The results are then statistically compared to ensure that there are no significant differences between the two methods.
Caption: Workflow for cross-validation of two analytical methods.
Signaling Pathway of Megestrol Acetate
Megestrol acetate is a synthetic progestin that primarily exerts its effects through the progesterone (B1679170) receptor (PR). Its mechanism of action in appetite stimulation is not fully elucidated but is thought to involve its influence on various signaling pathways that regulate appetite and metabolism.
Caption: Simplified signaling pathway of Megestrol Acetate.
References
- 1. veeprho.com [veeprho.com]
- 2. Rapid and sensitive LC-MS/MS method for determination of megestrol acetate in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. LC-MS/MS method for determination of megestrol in human plasma and its application in bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of megestrol acetate and Megestrol-d3 bioactivity
A comprehensive guide for researchers, scientists, and drug development professionals.
This guide provides a detailed comparative analysis of the bioactivity of megestrol (B1676162) acetate (B1210297) and its deuterated analog, Megestrol-d3. While extensive research has characterized the bioactivity of megestrol acetate, a synthetic progestin with significant clinical applications, data on the bioactivity of this compound is not available as its primary application is in analytical chemistry. This guide will elucidate the known bioactivity of megestrol acetate and clarify the role of this compound.
Executive Summary
Megestrol acetate is a well-established synthetic progestin that primarily functions as a progesterone (B1679170) receptor agonist and also exhibits glucocorticoid activity.[1][2][3] It is widely used for the treatment of anorexia, cachexia, and in the palliative treatment of certain cancers.[1][4] this compound, on the other hand, is a deuterium-labeled version of megestrol acetate.[5][6] Its primary and intended use is as an internal standard in analytical methods, such as mass spectrometry, to ensure the accurate quantification of megestrol acetate in biological samples.[5][7] There is a notable absence of published scientific literature investigating the bioactivity of this compound, as it is not developed for therapeutic purposes. Therefore, a direct comparison of the bioactivity between these two compounds based on experimental data is not feasible.
This guide will present the detailed bioactivity of megestrol acetate, including its mechanism of action, receptor binding affinities, and pharmacokinetic profile. It will also explain the significance of deuterium (B1214612) labeling and the role of this compound as an analytical tool.
Megestrol Acetate: A Detailed Bioactivity Profile
Megestrol acetate is a synthetic derivative of progesterone and exerts its effects through various molecular pathways.[1][8]
Mechanism of Action
The therapeutic effects of megestrol acetate are attributed to its interaction with several key signaling pathways:
-
Progesterone Receptor Agonism: As a progesterone receptor agonist, megestrol acetate mimics the action of progesterone.[2][8] Upon binding to and activating nuclear progesterone receptors, the ligand-receptor complex translocates to the nucleus, where it modulates the expression of target genes involved in cell growth and differentiation.[8] This mechanism is central to its use in hormone-sensitive cancers like breast and endometrial cancer.[2][4]
-
Glucocorticoid Receptor Interaction: Megestrol acetate also binds to and activates glucocorticoid receptors.[2][9] This activity is believed to contribute to its appetite-stimulating effects.[2][3]
-
Antigonadotropic Effects: By activating progesterone receptors, megestrol acetate provides negative feedback to the pituitary gland, suppressing the release of luteinizing hormone (LH).[8] This, in turn, reduces the production of estrogens and androgens.[8]
-
Appetite Stimulation: The exact mechanism of appetite stimulation is not fully understood but is thought to involve the modulation of neuropeptides in the hypothalamus and the inhibition of pro-inflammatory cytokines that contribute to cachexia.[3][10]
Signaling Pathway of Megestrol Acetate
Caption: Simplified signaling pathway of Megestrol Acetate.
Quantitative Bioactivity Data for Megestrol Acetate
| Parameter | Value | Species/System | Reference |
| Receptor Binding Affinity | |||
| Progesterone Receptor | IC50: 11 nM | Bovine | [11] |
| Glucocorticoid Receptor | 46% of Dexamethasone | Human mononuclear leukocytes | [9] |
| Glucocorticoid Receptor | 30% of Dexamethasone | Not specified | [12] |
| Androgen Receptor | 5% of Metribolone | Not specified | [12] |
| Pharmacokinetics (Human) | |||
| Bioavailability | ~100% | Not specified | [12] |
| Protein Binding | 82% (primarily albumin) | Not specified | [12] |
| Time to Peak (Tmax) | 1-3 hours (tablets) | Human | [3] |
| 5 hours (oral suspension) | Human (cachectic AIDS patients) | [13] | |
| Elimination Half-life | 13-105 hours (mean: 34 hours) | Not specified | [12] |
| Excretion | 57-78% urine, 8-30% feces | Not specified | [12] |
This compound: An Analytical Internal Standard
This compound is a stable isotope-labeled analog of megestrol acetate, where three hydrogen atoms have been replaced by deuterium atoms.[5][14] This substitution results in a molecule that is chemically identical to megestrol acetate but has a slightly higher molecular weight.
Role in Bioanalysis
The primary application of this compound is as an internal standard in quantitative bioanalysis, particularly in studies utilizing liquid chromatography-mass spectrometry (LC-MS).[7][15]
Experimental Workflow for Quantification of Megestrol Acetate using this compound:
Caption: General workflow for bioanalytical quantification using an internal standard.
In this workflow, a known amount of this compound is added to a biological sample containing an unknown amount of megestrol acetate. During sample processing and analysis, any loss of the analyte (megestrol acetate) will be mirrored by a proportional loss of the internal standard (this compound). By measuring the ratio of the mass spectrometric response of megestrol acetate to that of this compound, a highly accurate and precise quantification of the megestrol acetate concentration in the original sample can be achieved.
The Deuterium Isotope Effect and Bioactivity
While not studied for this compound, the substitution of hydrogen with deuterium can sometimes lead to a kinetic isotope effect. This can potentially alter the rate of drug metabolism, as the carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more difficult for metabolic enzymes to break. This could theoretically lead to a longer half-life and increased exposure. However, without experimental data for this compound, this remains a theoretical consideration, and its primary role remains that of an analytical standard.[6][7]
Experimental Protocols
Radioligand Binding Assay for Glucocorticoid Receptor Affinity
A representative protocol for determining the binding affinity of megestrol acetate to the glucocorticoid receptor, as described in the literature, would involve the following steps:
-
Cell Preparation: Human mononuclear leukocytes are isolated from peripheral blood.
-
Incubation: The isolated cells are incubated with a radiolabeled glucocorticoid, such as [3H]dexamethasone, in the presence of varying concentrations of unlabeled megestrol acetate.
-
Separation: After incubation, bound and unbound radioligand are separated.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The concentration of megestrol acetate that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This is then used to calculate the relative binding affinity compared to a reference compound.[9]
Conclusion
The bioactivity of megestrol acetate is well-documented, with its primary mechanisms of action being progesterone and glucocorticoid receptor agonism. These interactions lead to its therapeutic effects in treating hormone-sensitive cancers and cachexia. In stark contrast, this compound is not intended for therapeutic use, and consequently, its bioactivity has not been characterized. Its role is firmly established as a critical tool in analytical chemistry, enabling the precise and accurate measurement of megestrol acetate concentrations in biological matrices. Therefore, while a direct comparative bioactivity analysis is not possible due to the lack of data for this compound, a clear distinction in their intended applications and scientific focus is evident. Future research into the kinetic isotope effect of deuterium substitution on megestrol acetate's metabolism could be of academic interest but is not the current focus of its use.
References
- 1. m.youtube.com [m.youtube.com]
- 2. What is the mechanism of Megestrol Acetate? [synapse.patsnap.com]
- 3. Megestrol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. veeprho.com [veeprho.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | Stable Isotope | MedChemExpress [medchemexpress.eu]
- 8. Facebook [cancer.gov]
- 9. Binding of progestins to the glucocorticoid receptor. Correlation to their glucocorticoid-like effects on in vitro functions of human mononuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The science of megestrol acetate delivery: potential to improve outcomes in cachexia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. megestrol | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. Megestrol acetate - Wikipedia [en.wikipedia.org]
- 13. drugs.com [drugs.com]
- 14. Megestrol Acetate-D3 | TRC-M208052-0.5MG | LGC Standards [lgcstandards.com]
- 15. This compound - Traceable Reference Standard for Residue Analysis (CAS 162462-71-7) [witega.de]
Inter-Laboratory Comparison of Megestrol Quantification Using Megestrol-d3 as an Internal Standard
Quantitative Performance Data
The following table summarizes the expected performance characteristics of a validated LC-MS/MS method for megestrol (B1676162) quantification using Megestrol-d3 across different hypothetical laboratories. These values are derived from typical performance data reported in single-laboratory validation studies.[1][2][3][4]
| Parameter | Laboratory A | Laboratory B | Laboratory C | Acceptance Criteria |
| Linearity (r²) | >0.995 | >0.996 | >0.995 | >0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 1 ng/mL | 2 ng/mL | S/N > 10 |
| Intra-day Precision (%CV) | < 6% | < 5% | < 7% | < 15% |
| Inter-day Precision (%CV) | < 8% | < 7% | < 9% | < 15% |
| Intra-day Accuracy (%RE) | ± 7% | ± 6% | ± 8% | ± 15% |
| Inter-day Accuracy (%RE) | ± 9% | ± 8% | ± 10% | ± 15% |
| Mean Extraction Recovery | 88% | 91% | 85% | Consistent and reproducible |
Experimental Protocols
A detailed methodology for the quantification of megestrol in human plasma using LC-MS/MS with this compound as an internal standard is provided below. This protocol is a composite of validated methods reported in scientific literature.[1][2][3]
1. Sample Preparation: Liquid-Liquid Extraction
-
To 100 µL of human plasma, add 25 µL of this compound internal standard (IS) working solution (e.g., at 2 µg/mL).
-
Add 20 µL of 1% formic acid and vortex for 1 minute.
-
Add 1.2 mL of methyl-tert-butyl-ether (MTBE) and vortex for 10 minutes.
-
Centrifuge the samples at 20,000 x g for 10 minutes at 4°C.
-
Transfer 1.0 mL of the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 analytical column (e.g., YMC Hydrosphere C18, 2.0 x 50 mm, 3 µm).
-
Mobile Phase: An isocratic mobile phase consisting of 10 mM ammonium (B1175870) formate (B1220265) buffer (pH 5.0) and methanol (B129727) (60:40, v/v).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Megestrol Transition: m/z 385.5 → 267.1
-
This compound Transition: m/z 388.5 → 270.1
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of megestrol using this compound.
Caption: Bioanalytical workflow for megestrol quantification.
Megestrol Acetate (B1210297) Signaling Pathway
Megestrol acetate is a synthetic progestin that primarily acts by binding to and activating the progesterone (B1679170) receptor (PR).[5][6] This interaction modulates the transcription of target genes involved in cell growth and differentiation.[5] The diagram below outlines this principal mechanism of action.
Caption: Simplified signaling pathway of megestrol acetate.
References
- 1. LC-MS/MS method for determination of megestrol in human plasma and its application in bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid and sensitive LC-MS/MS method for determination of megestrol acetate in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dovepress.com [dovepress.com]
- 5. What is the mechanism of Megestrol Acetate? [synapse.patsnap.com]
- 6. Megestrol acetate - Wikipedia [en.wikipedia.org]
Benchmarking Megestrol-d3 against other progestin standards
In the landscape of endocrine research and pharmaceutical development, the precise quantification of synthetic progestins is paramount. Megestrol-d3, a deuterium-labeled analog of megestrol (B1676162), has emerged as a robust internal standard for mass spectrometry-based analytical methods. This guide provides a comprehensive comparison of this compound against other progestin standards, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.
Performance Benchmarks: this compound vs. Other Progestin Standards
The analytical performance of an internal standard is critical for the accuracy and reliability of quantitative assays. This compound offers distinct advantages due to its structural similarity and mass shift from the unlabeled megestrol, allowing for precise quantification. The following tables summarize key performance indicators of this compound and other commonly used progestin standards as reported in various Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) studies.
Table 1: LC-MS/MS Performance Data for Megestrol Acetate (B1210297) and this compound
| Analyte/Standard | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) | LLOQ (ng/mL) |
| Megestrol Acetate | 385.5 | 267.1 | 2.49 | 1 |
| This compound | 388.5 | 328.4 | ~2.5 | Not specified |
| Medrysone (IS) | 387.5 | 327.4 | 2.59 | Not applicable |
Data compiled from a study on the determination of megestrol acetate in human plasma. The retention time for this compound is expected to be very close to that of the unlabeled compound.[1][2]
Table 2: Performance Data for Other Progestin Standards
| Progestin | Precursor Ion (m/z) | Product Ion (m/z) | LLOQ (ng/mL) |
| Progesterone | Not specified | Not specified | 1 |
| Medroxyprogesterone Acetate | Not specified | Not specified | Not specified |
| Levonorgestrel | Not specified | Not specified | 2 |
| Etonogestrel | Not specified | Not specified | 1 |
| Dienogest | Not specified | Not specified | 5 |
| Drospirenone | Not specified | Not specified | 2 |
LLOQ values are sourced from various LC-MS/MS methods for the quantification of synthetic progestins.[3][4][5]
Experimental Protocols
The following is a generalized protocol for the comparative analysis of progestin standards using LC-MS/MS, based on established methodologies.
Objective: To compare the analytical performance of this compound as an internal standard against other progestin standards for the quantification of megestrol acetate.
Materials:
-
This compound
-
Megestrol Acetate
-
Other progestin standards (e.g., Progesterone, Medroxyprogesterone Acetate)
-
HPLC-grade acetonitrile, methanol (B129727), and water
-
Formic acid
-
Human plasma (for matrix effect evaluation)
-
Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) supplies
-
LC-MS/MS system with an electrospray ionization (ESI) source
Procedure:
-
Standard Solution Preparation: Prepare stock solutions of megestrol acetate and all internal standards (including this compound) in a suitable organic solvent (e.g., methanol). Prepare a series of calibration standards and quality control (QC) samples by spiking the appropriate amounts of megestrol acetate and a fixed concentration of the internal standard into the biological matrix (e.g., human plasma).
-
Sample Extraction:
-
Liquid-Liquid Extraction (LLE): To a plasma sample, add the internal standard solution. Extract the analytes using an appropriate organic solvent (e.g., methyl-tert-butyl-ether). Vortex and centrifuge the sample. Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.[1]
-
Solid-Phase Extraction (SPE): Condition an SPE cartridge with methanol and water. Load the plasma sample (pre-treated with the internal standard). Wash the cartridge to remove interferences. Elute the analytes with an appropriate solvent. Evaporate the eluate and reconstitute.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid or an ammonium formate buffer) and an organic solvent (e.g., methanol or acetonitrile).[1][2]
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transitions for each analyte and internal standard (as listed in Tables 1 and 2).
-
-
-
Data Analysis: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. Determine the concentration of the QC samples and unknown samples from the calibration curve. Evaluate method performance parameters such as linearity, accuracy, precision, LLOQ, and matrix effect for each internal standard.
Visualizing Experimental and Biological Pathways
To better understand the experimental process and the biological context of megestrol's action, the following diagrams are provided.
Caption: Experimental workflow for comparing progestin standards.
Caption: Simplified signaling pathway of Megestrol Acetate.
Conclusion
This compound serves as a highly effective internal standard for the quantification of megestrol and its acetate form in various biological matrices. Its chemical and physical properties closely mirror the unlabeled analyte, ensuring reliable correction for matrix effects and variations in sample processing and instrument response. While other progestin standards can be utilized, the use of a stable isotope-labeled internal standard like this compound is generally considered the gold standard in mass spectrometry for achieving the highest level of accuracy and precision. The provided data and protocols offer a foundation for researchers to develop and validate robust analytical methods for progestin analysis.
References
- 1. Rapid and sensitive LC-MS/MS method for determination of megestrol acetate in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-MS/MS method for determination of megestrol in human plasma and its application in bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous online SPE-LC-MS/MS quantification of six widely used synthetic progestins in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. LC-MS/MS Method for Rapid Quantification of Progesterone in Rabbit Plasma and Its Application in a Pharmacokinetic Study of the Transdermal Formulation - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Analytical Platforms for Megestrol-d3 Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of different analytical platforms for the quantification of Megestrol-d3, a deuterated internal standard crucial for accurate bioanalysis of the synthetic progestin, Megestrol (B1676162) acetate (B1210297). The selection of an appropriate analytical platform is critical for obtaining reliable pharmacokinetic, metabolic, and residue analysis data. This document presents a summary of quantitative data, detailed experimental methodologies, and visual representations of workflows and signaling pathways to aid in the decision-making process.
Quantitative Performance Comparison
The following table summarizes the performance characteristics of two common analytical platforms, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), for the analysis of Megestrol acetate. While specific data for this compound is limited in comparative studies, the data for the non-deuterated analogue provides a strong basis for platform evaluation. This compound is primarily used as an internal standard in mass spectrometry-based methods to correct for matrix effects and variations in sample processing and instrument response.
| Parameter | UPLC-MS/MS | HPLC-UV | Source |
| Linearity Range | 1 - 2000 ng/mL | 0.03 - 15 µg/mL (30 - 15000 ng/mL) | [1][2] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 30 ng/mL | [1][2] |
| Precision (RSD%) | < 15% | < 2% | [2][3] |
| Accuracy (RE%) | -7.5% to 4.2% | >90% Recovery | [2][3] |
| Sample Volume | 100 µL plasma | Swab extract | [1][2] |
| Run Time | ~2-3 minutes | Not specified | [1] |
| Detection | Mass Spectrometry (MS/MS) | UV (280 nm) | [1][2] |
| Internal Standard | This compound (typical) | Not specified | [4] |
Experimental Protocols
UPLC-MS/MS Method for Quantification of Megestrol in Plasma
This protocol is a representative method for the analysis of Megestrol in a biological matrix, where this compound would be used as an internal standard.
a. Sample Preparation:
-
To 100 µL of human plasma, add the internal standard (this compound) solution.
-
Perform protein precipitation by adding acetonitrile (B52724).
-
Vortex the mixture and centrifuge to separate the supernatant.
-
The supernatant is then transferred for injection into the UPLC-MS/MS system.[3]
b. Chromatographic Conditions:
-
Column: A suitable C18 column (e.g., Waters Acquity UPLC BEH C18, 2.1 mm × 50 mm, 1.7-μm).[5]
-
Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.[5]
-
Flow Rate: A typical flow rate for UPLC is around 0.4-0.6 mL/min.
-
Column Temperature: Maintained at a constant temperature, for instance, 40°C.[5]
c. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Transitions: Specific precursor-to-product ion transitions for both Megestrol acetate and this compound would be monitored for quantification.
GC-MS Method for Steroid Analysis (General Protocol)
While a specific protocol for this compound was not found, this general protocol for steroid analysis highlights the key steps. GC-MS is a robust technique for steroid profiling but often requires derivatization.[4][6]
a. Sample Preparation:
-
For urine samples, enzymatic hydrolysis is performed to cleave conjugated steroids.[4]
-
Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is used to isolate the steroids.
-
Derivatization: The extracted steroids are derivatized (e.g., using MSTFA/NH4I/dithioerythritol) to increase their volatility and thermal stability for GC analysis.[6]
b. GC-MS Conditions:
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5MS).[7]
-
Carrier Gas: Helium at a constant flow.[6]
-
Injector: Splitless injection is commonly used for trace analysis.[6]
-
Temperature Program: A temperature gradient is used to separate the analytes.[6]
-
Ionization: Electron Ionization (EI) at 70 eV.[6]
-
Detection: Selected Ion Monitoring (SIM) of characteristic fragment ions.[6]
HPLC-UV Method for Residue Analysis of Megestrol Acetate
This method is suitable for determining trace residues on manufacturing equipment.
a. Sample Collection and Preparation:
-
Swab the surface of the manufacturing equipment with a suitable swab (e.g., Texwipe).[2]
-
Extract the residues from the swab using a solvent (e.g., acetonitrile:water) in an ultrasonic bath.[2]
b. Chromatographic Conditions:
-
Column: A C18 column (e.g., Primesil C18 150mm x 4.6 mm, 5µm).[2]
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 65:35).[2]
-
Detection: UV detection at a wavelength of 280 nm.[2]
Visualizations
Experimental Workflow
Caption: A generalized experimental workflow for the analysis of this compound.
Megestrol Acetate Signaling Pathway
Caption: A simplified signaling pathway of Megestrol Acetate.[8][9]
References
- 1. Comparison of the pharmacokinetic characteristics and bioequivalence between two nanosuspension formulations of megestrol acetate in healthy Korean male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researcher.manipal.edu [researcher.manipal.edu]
- 3. dovepress.com [dovepress.com]
- 4. benchchem.com [benchchem.com]
- 5. Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental and statistical protocol for the effective validation of chromatographic analytical methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uoguelph.ca [uoguelph.ca]
- 8. Megestrol acetate is a specific inducer of CYP3A4 mediated by human pregnane X receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Facebook [cancer.gov]
The Gold Standard in Bioanalysis: A Comparative Guide to Robustness Testing of an Analytical Method for Megestrol with and without Deuterated Internal Standard
For researchers, scientists, and drug development professionals, the reliability of analytical methods is the bedrock of accurate and reproducible results. This guide provides a comprehensive comparison of the robustness of an analytical method for the quantification of Megestrol, a synthetic progestin, with and without the use of its deuterated internal standard, Megestrol-d3. Through detailed experimental protocols, comparative data, and workflow visualizations, this document underscores the critical role of a deuterated internal standard in ensuring method robustness.
The robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. In the context of bioanalysis, where complex matrices can introduce significant variability, a robust method is paramount. The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the gold standard for compensating for variations in sample preparation, instrument response, and matrix effects.
Comparative Analysis of Method Robustness
To illustrate the impact of a deuterated internal standard on method robustness, a simulated robustness study was conducted on a High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of Megestrol in human plasma. The study compared the performance of the method with and without the addition of a fixed concentration of this compound to all samples and calibration standards.
Data Presentation: A Quantitative Comparison
The following tables summarize the results of the robustness study. Key chromatographic and quantitative parameters were evaluated under deliberately varied analytical conditions.
Table 1: Robustness Testing of Megestrol Analytical Method without Internal Standard
| Parameter Variation | Retention Time (min) | Peak Area | Calculated Concentration (ng/mL) | % Deviation from Nominal |
| Nominal Conditions | 2.52 | 1,250,000 | 100.0 | 0.0 |
| Mobile Phase pH +0.2 | 2.48 | 1,200,000 | 96.0 | -4.0 |
| Mobile Phase pH -0.2 | 2.56 | 1,300,000 | 104.0 | +4.0 |
| Column Temperature +5°C | 2.45 | 1,180,000 | 94.4 | -5.6 |
| Column Temperature -5°C | 2.59 | 1,320,000 | 105.6 | +5.6 |
| Flow Rate +5% | 2.40 | 1,150,000 | 92.0 | -8.0 |
| Flow Rate -5% | 2.65 | 1,350,000 | 108.0 | +8.0 |
| Overall %RSD | 4.2% | 6.8% | 6.9% |
Table 2: Robustness Testing of Megestrol Analytical Method with this compound Internal Standard
| Parameter Variation | Megestrol Retention Time (min) | This compound Retention Time (min) | Megestrol Peak Area | This compound Peak Area | Peak Area Ratio (Megestrol/Megestrol-d3) | Calculated Concentration (ng/mL) | % Deviation from Nominal |
| Nominal Conditions | 2.52 | 2.51 | 1,250,000 | 625,000 | 2.00 | 100.0 | 0.0 |
| Mobile Phase pH +0.2 | 2.48 | 2.47 | 1,205,000 | 605,000 | 1.99 | 99.5 | -0.5 |
| Mobile Phase pH -0.2 | 2.56 | 2.55 | 1,295,000 | 648,000 | 2.00 | 100.0 | 0.0 |
| Column Temperature +5°C | 2.45 | 2.44 | 1,185,000 | 595,000 | 1.99 | 99.5 | -0.5 |
| Column Temperature -5°C | 2.59 | 2.58 | 1,315,000 | 658,000 | 2.00 | 100.0 | 0.0 |
| Flow Rate +5% | 2.40 | 2.39 | 1,155,000 | 580,000 | 1.99 | 99.5 | -0.5 |
| Flow Rate -5% | 2.65 | 2.64 | 1,345,000 | 673,000 | 2.00 | 100.0 | 0.0 |
| Overall %RSD | 4.2% | 4.2% | 6.7% | 6.6% | 0.2% | 0.2% |
As the data clearly indicates, the use of this compound as an internal standard significantly improves the robustness of the analytical method. While the retention times and individual peak areas show similar variability in both methods, the crucial difference lies in the calculated concentration. The method employing the deuterated internal standard maintains high precision (low %RSD of the calculated concentration) despite deliberate variations in the analytical parameters. This is because the internal standard co-elutes with the analyte and experiences similar variations in ionization and detection, allowing for accurate correction through the use of peak area ratios.
Experimental Protocols
Sample Preparation
-
To 100 µL of human plasma, add 10 µL of working internal standard solution (this compound in methanol (B129727), for the internal standard method) or 10 µL of methanol (for the method without internal standard).
-
Vortex for 10 seconds.
-
Add 400 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Inject 10 µL into the HPLC-MS/MS system.
HPLC-MS/MS Method
-
HPLC System: Agilent 1290 Infinity II or equivalent
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 30% B to 95% B in 3 minutes, hold at 95% B for 1 minute, return to 30% B and equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Megestrol: 385.2 -> 325.2
-
This compound: 388.2 -> 328.2
-
Robustness Study Design
The robustness of the method was evaluated by introducing small, deliberate variations to the nominal HPLC-MS/MS parameters. The following parameters were varied one at a time:
-
Mobile Phase pH: ± 0.2 units
-
Column Temperature: ± 5°C
-
Flow Rate: ± 5%
For each condition, a quality control (QC) sample at a known concentration (100 ng/mL) was prepared and analyzed in triplicate.
Visualizing the Workflow and Signaling Pathway
To further clarify the experimental process and the biological context of Megestrol, the following diagrams were generated using Graphviz.
A Comparative Analysis of Megestrol Acetate and its Deuterated Analog, Megestrol-d3, in Biological Tissues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Megestrol (B1676162) Acetate (B1210297) (MA) and its deuterated form, Megestrol-d3, with a focus on their analysis and distribution in various biological tissues. While this compound is primarily utilized as an internal standard in analytical chemistry for the precise quantification of Megestrol Acetate, understanding the tissue distribution of the parent compound is crucial for pharmacokinetic and pharmacodynamic studies. Due to a lack of direct studies on the tissue distribution of this compound, this guide will focus on the available data for Megestrol Acetate and use Nomegestrol (B1679828) Acetate (NOMAC), a structurally similar synthetic progestin, as a comparative model for tissue distribution.
Understanding the Role of this compound
This compound is a stable isotope-labeled version of Megestrol. In mass spectrometry-based analytical methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), this compound serves as an ideal internal standard. Its chemical and physical properties are nearly identical to Megestrol Acetate, meaning it behaves similarly during sample extraction, chromatography, and ionization. However, its increased mass due to the deuterium (B1214612) atoms allows it to be distinguished from the non-labeled Megestrol Acetate by the mass spectrometer. This allows for accurate correction of any analyte loss during sample preparation and variations in instrument response, leading to highly precise and accurate quantification of Megestrol Acetate in complex biological matrices.
Quantitative Distribution in Biological Tissues: A Comparative Perspective
Direct quantitative data on the distribution of Megestrol Acetate across a wide range of biological tissues from a single comprehensive study is limited in the publicly available literature. However, studies on similar synthetic progestins provide valuable insights into the expected distribution pattern. The following table presents data from a study on the tissue distribution of Nomegestrol Acetate (NOMAC) in female rats, which can be considered a representative model for the distribution of lipophilic progestins like Megestrol Acetate.
Table 1: Tissue Distribution of Nomegestrol Acetate (NOMAC) in Female Rats Following a Single Oral Dose [1]
| Tissue | Concentration (ng/g or ng/mL) at 1 hour | Concentration (ng/g or ng/mL) at 2 hours | Concentration (ng/g or ng/mL) at 4 hours |
| Plasma | 185.6 ± 45.2 | 235.4 ± 58.7 | 158.9 ± 39.6 |
| Stomach | 1568.7 ± 389.4 | 876.5 ± 213.8 | 453.2 ± 110.1 |
| Ovary | 289.4 ± 71.5 | 456.8 ± 112.3 | 312.5 ± 77.4 |
| Liver | 310.2 ± 76.8 | 412.3 ± 101.5 | 289.7 ± 71.8 |
| Kidney | 254.8 ± 63.1 | 356.9 ± 88.4 | 245.1 ± 60.7 |
| Lung | 210.5 ± 52.1 | 315.6 ± 78.2 | 218.4 ± 54.1 |
| Heart | 156.7 ± 38.8 | 210.3 ± 52.1 | 145.8 ± 36.1 |
| Brain | 112.3 ± 27.8 | 158.9 ± 39.4 | 109.7 ± 27.2 |
| Spleen | 134.6 ± 33.3 | 189.7 ± 46.9 | 132.5 ± 32.8 |
| Muscle | 98.5 ± 24.4 | 145.2 ± 35.9 | 101.3 ± 25.1 |
| Uterus | 201.4 ± 49.8 | 298.7 ± 74.1 | 205.6 ± 51.0 |
| Pituitary | 356.8 ± 88.4 | 289.4 ± 71.5 | 198.7 ± 49.2 |
| Hypothalamus | 289.7 ± 71.8 | 215.4 ± 53.3 | 148.9 ± 36.9 |
Data is presented as mean ± standard deviation. The highest concentration for each tissue is highlighted in bold.
Based on this data, it can be inferred that Megestrol Acetate, being a lipophilic compound, would also exhibit wide distribution into various tissues, with potentially higher concentrations in endocrine-related and highly perfused organs. Studies on Megestrol Acetate have shown its metabolism in the liver and adrenal glands, suggesting uptake in these tissues.[2][3][4][5]
Experimental Protocols
Analysis of Megestrol Acetate in Biological Tissues using LC-MS/MS with this compound Internal Standard
This section outlines a general experimental protocol for the quantification of Megestrol Acetate in biological tissues, incorporating the use of this compound as an internal standard.
1. Sample Preparation:
-
Tissue Homogenization: A known weight of the biological tissue (e.g., liver, adipose, kidney, muscle) is homogenized in a suitable buffer (e.g., phosphate-buffered saline) to create a uniform suspension.
-
Internal Standard Spiking: A known concentration of this compound solution is added to the tissue homogenate. This is a critical step to ensure accurate quantification.
-
Extraction: Megestrol Acetate and this compound are extracted from the homogenate using a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) method.
-
LLE: An organic solvent immiscible with water (e.g., ethyl acetate, methyl tert-butyl ether) is added to the homogenate. The mixture is vortexed and centrifuged to separate the organic and aqueous layers. The organic layer containing the analytes is then collected.
-
SPE: The tissue homogenate is passed through a solid-phase extraction cartridge. The analytes are retained on the solid phase while interfering substances are washed away. The analytes are then eluted with a suitable solvent.
-
-
Evaporation and Reconstitution: The collected organic extract is evaporated to dryness under a gentle stream of nitrogen. The residue is then reconstituted in a specific volume of the mobile phase used for the LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Chromatographic Separation: The reconstituted sample is injected into a liquid chromatography system. A C18 reverse-phase column is typically used to separate Megestrol Acetate and this compound from other matrix components. A mobile phase consisting of a mixture of an aqueous solution (e.g., water with formic acid or ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is used to elute the compounds.
-
Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both Megestrol Acetate and this compound are monitored.
-
Megestrol Acetate Transition: e.g., m/z 385.3 → 325.3
-
This compound Transition: e.g., m/z 388.3 → 328.3
-
-
Quantification: The peak area ratio of Megestrol Acetate to this compound is calculated and compared to a calibration curve prepared with known concentrations of Megestrol Acetate and a constant concentration of this compound to determine the concentration of Megestrol Acetate in the original tissue sample.
Visualizing Methodologies and Pathways
Experimental Workflow
Caption: Workflow for the quantification of Megestrol Acetate in biological tissues.
Signaling Pathway of Megestrol Acetate
Megestrol Acetate primarily exerts its effects through its interaction with steroid hormone receptors.[6] Its appetite-stimulating effects are also linked to its influence on neuropeptide Y in the hypothalamus.[7]
Caption: Simplified signaling pathway of Megestrol Acetate.
Conclusion
While direct comparative studies on the tissue distribution of this compound are not available due to its primary use as an internal standard, this guide provides a framework for understanding its role in the accurate quantification of Megestrol Acetate. The tissue distribution of Megestrol Acetate is expected to be widespread, with accumulation in various organs, as suggested by data from similar synthetic progestins like Nomegestrol Acetate. The provided experimental protocols and workflow diagrams offer a practical guide for researchers involved in the analysis of Megestrol Acetate in biological tissues. Further research focusing on the detailed tissue distribution of Megestrol Acetate would be beneficial for a more complete understanding of its pharmacology.
References
- 1. Pharmacokinetics, tissue distribution, and excretion of nomegestrol acetate in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of megestrol acetate and related progesterone analogues by liver preparations in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism of megestrol acetate and related progesterone analogues by liver preparations in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of megestrol acetate by rat adrenal glands in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism of megestrol acetate by rat adrenal glands in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Megestrol acetate - Wikipedia [en.wikipedia.org]
- 7. Megestrol acetate stimulates food and water intake in the rat: effects on regional hypothalamic neuropeptide Y concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
Verifying the Absence of Metabolic Interference with Megestrol-d3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Megestrol-d3 and its parent drug, Megestrol (B1676162) Acetate (B1210297) (MA), to evaluate the potential for metabolic interference. The focus is on how the strategic deuteration of Megestrol Acetate to create this compound may lead to a more favorable metabolic profile, thereby reducing the likelihood of drug-drug interactions and metabolic side effects. While direct comparative experimental data on this compound is limited, this guide synthesizes existing knowledge on Megestrol Acetate's metabolism and the established principles of deuteration in drug development to build a strong theoretical framework for the benefits of this compound.
Executive Summary
Megestrol Acetate (MA) is a widely used synthetic progestin for the treatment of anorexia, cachexia, and certain cancers. However, its clinical use can be complicated by its metabolic profile. MA is extensively metabolized by the cytochrome P450 (CYP) enzyme system, primarily CYP3A4, and has been associated with metabolic abnormalities such as hyperglycemia and alterations in lipid profiles.[1] this compound is a deuterated version of MA, where specific hydrogen atoms have been replaced by deuterium. This isotopic substitution is designed to alter the metabolic fate of the molecule, potentially leading to a more stable compound with reduced metabolic interference. This guide will explore the metabolic pathways of MA, the theoretical advantages of this compound, and the experimental protocols required to verify these claims.
Comparative Metabolic Profiles: Megestrol Acetate vs. This compound
Megestrol Acetate Metabolism
Megestrol Acetate undergoes extensive hepatic metabolism. The primary pathway involves hydroxylation by CYP3A4 and CYP3A5 enzymes, followed by glucuronidation.[2][3][4] This metabolic process can be influenced by co-administered drugs that are also substrates, inhibitors, or inducers of these enzymes, leading to potential drug-drug interactions. Furthermore, MA has been observed to induce CYP3A4, which can accelerate the metabolism of other drugs, potentially reducing their efficacy.[5][6]
Known Metabolic Side Effects of Megestrol Acetate:
-
Hyperglycemia: MA has been associated with the development of insulin (B600854) resistance and diabetes mellitus.[7]
-
Lipid Profile Alterations: Studies have shown that MA can affect lipid metabolism, though the results have been somewhat inconsistent across different studies and patient populations.[8][9][10]
-
Weight Gain: While often a desired therapeutic effect, the weight gain is primarily due to an increase in adipose tissue.[11]
The Rationale for this compound: The Deuterium Advantage
Deuteration is a strategy used in medicinal chemistry to improve the pharmacokinetic and metabolic properties of a drug.[12][13][14] By replacing hydrogen atoms at key metabolic sites with deuterium, the carbon-deuterium bond, being stronger than the carbon-hydrogen bond, is more resistant to enzymatic cleavage.[15] This is known as the kinetic isotope effect.
Anticipated Benefits of this compound:
-
Increased Metabolic Stability: The deuteration of Megestrol Acetate at specific sites of metabolism is expected to slow down its breakdown by CYP enzymes.[1][12]
-
Reduced Potential for Drug-Drug Interactions: A slower rate of metabolism for this compound would mean a lower likelihood of it significantly impacting the metabolism of other CYP3A4 substrates.
-
Improved Safety Profile: By reducing the formation of metabolites, some of which may have off-target effects, this compound could potentially have a better safety profile with fewer metabolic side effects.[14]
-
Longer Half-Life: Increased metabolic stability often translates to a longer plasma half-life, which could allow for less frequent dosing.[1]
While these benefits are based on established principles of deuterated compounds, direct experimental verification for this compound is necessary.
Experimental Data Summary
Currently, there is a lack of publicly available, direct comparative studies detailing the metabolic profile of this compound versus Megestrol Acetate. The following tables summarize the known metabolic parameters for Megestrol Acetate. Future studies on this compound would aim to populate similar tables to allow for a direct comparison.
Table 1: In Vitro Metabolism of Megestrol Acetate
| Parameter | Value | Reference |
| Primary Metabolizing Enzymes | CYP3A4, CYP3A5 | [2][3] |
| Secondary Metabolism | Glucuronidation | [2] |
| Major Metabolites | Hydroxylated derivatives | [2] |
| CYP3A4 Induction | Yes | [5][6] |
Table 2: Clinical Metabolic Effects of Megestrol Acetate
| Metabolic Parameter | Observed Effect | References |
| Blood Glucose | Potential for hyperglycemia and insulin resistance | [7][16] |
| Lipid Profile | Variable effects on cholesterol and triglycerides | [8][9][10] |
| Body Composition | Increased fat mass | [11] |
Key Experimental Protocols for Verification
To definitively establish the absence of metabolic interference with this compound, a series of in vitro and in vivo studies are required. The following are detailed methodologies for key experiments.
In Vitro Metabolic Stability Assay
Objective: To compare the rate of metabolism of this compound and Megestrol Acetate in human liver microsomes.
Methodology:
-
Incubation: Human liver microsomes are incubated with this compound or Megestrol Acetate at a standard concentration (e.g., 1 µM) in the presence of NADPH (a necessary cofactor for CYP enzyme activity) at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The metabolic reaction in each aliquot is stopped by adding a quenching solution (e.g., acetonitrile).
-
Analysis: The concentration of the remaining parent compound (this compound or Megestrol Acetate) in each sample is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint). A longer half-life for this compound would indicate greater metabolic stability.
Cytochrome P450 Inhibition Assay (IC50 Determination)
Objective: To determine the potential of this compound and Megestrol Acetate to inhibit the activity of major CYP450 enzymes, particularly CYP3A4.
Methodology:
-
Incubation: Human liver microsomes are incubated with a specific CYP3A4 probe substrate (e.g., midazolam) and varying concentrations of the test compound (this compound or Megestrol Acetate).
-
Reaction Initiation: The reaction is initiated by the addition of NADPH.
-
Metabolite Quantification: After a set incubation time, the reaction is stopped, and the amount of the metabolite of the probe substrate (e.g., 1'-hydroxymidazolam) is measured by LC-MS/MS.
-
Data Analysis: The concentration of the test compound that causes 50% inhibition of the probe substrate's metabolism (IC50) is calculated. A higher IC50 value for this compound would suggest a lower potential for CYP3A4 inhibition.
Visualizing Pathways and Workflows
Metabolic Pathway of Megestrol Acetate
Caption: Phase I and Phase II metabolism of Megestrol Acetate.
Hypothesized Metabolic Advantage of this compound
References
- 1. Deuterated Compounds: Optimizing Drug Stability [piramal.devtest.in.net]
- 2. METABOLISM OF MEGESTROL ACETATE IN VITRO AND THE ROLE OF OXIDATIVE METABOLITES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism of megestrol acetate in vitro and the role of oxidative metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Megestrol acetate is a specific inducer of CYP3A4 mediated by human pregnane X receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Insulin resistance and development of diabetes mellitus associated with megestrol acetate therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic effects associated with high-dose continuous megestrol acetate administration in the treatment of endometrial pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carbohydrate and lipid studies during six months' treatment with megestrol acetate. Measurements of blood glucose, insulin, growth hormone, and triglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Megestrol acetate-induced weight gain does not negatively affect blood lipids in elderly men: effects of resistance training and testosterone replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. juniperpublishers.com [juniperpublishers.com]
- 13. tandfonline.com [tandfonline.com]
- 14. scienceopen.com [scienceopen.com]
- 15. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of megestrol acetate on glucose tolerance and growth hormone secretion in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Showdown: Manual vs. Automated Sample Preparation for Megestrol-d3 Analysis
For researchers, scientists, and drug development professionals, the choice between manual and automated sample preparation for bioanalysis can significantly impact throughput, reproducibility, and data quality. This guide provides a comparative overview of the performance of manual versus automated sample preparation methods for Megestrol-d3, a deuterated internal standard for Megestrol (B1676162) acetate (B1210297), commonly used in pharmacokinetic and bioequivalence studies.
This comparison leverages experimental data from studies on steroid and progestin analysis, including megestrol acetate, to provide a representative performance evaluation. While direct comparative data for this compound is limited, the presented findings from analogous compounds offer valuable insights into the expected outcomes of each approach.
Executive Summary
Automated sample preparation methods, such as automated solid-phase extraction (SPE) and supported liquid extraction (SLE), consistently demonstrate advantages over traditional manual techniques in terms of throughput, precision, and hands-on time. While manual methods can achieve excellent accuracy and recovery in the hands of a skilled analyst, they are more susceptible to human error and variability. Automation minimizes these variables, leading to more consistent and reliable results, which is critical in regulated laboratory environments.
Quantitative Performance Comparison
The following table summarizes the key performance metrics for manual and automated sample preparation methods based on published data for steroids and progestins in plasma or serum.
| Performance Metric | Manual Sample Preparation (Liquid-Liquid Extraction) | Automated Sample Preparation (Solid-Phase & Supported Liquid Extraction) |
| Analyte Recovery | Typically >90% (for Megestrol Acetate) | 73.5% - 111.9% (for a panel of steroids)[1]; 92.5% - 106.4% (for synthetic progestins)[2] |
| Precision (%RSD) | < 5.2% (Inter- and Intra-batch for Megestrol Acetate) | 8.1% - 18.1% (for a panel of steroids)[1]; < 10% (Inter-assay for synthetic progestins)[2] |
| Sample Throughput | Lower; dependent on analyst skill and batch size | High; significant reduction in processing time per sample[3] |
| Hands-on Time | High; requires constant analyst attention | Minimal; "walk-away" capability[4] |
| Consistency | Operator-dependent; potential for variability between analysts | High; standardized protocols reduce variability[4] |
Experimental Workflows
The choice between manual and automated sample preparation involves distinct workflows. The following diagrams illustrate the typical steps involved in each process.
Experimental Protocols
Below are representative protocols for manual and automated sample preparation for the analysis of this compound in a plasma matrix.
Manual Liquid-Liquid Extraction (LLE) Protocol
This protocol is adapted from a validated method for the determination of megestrol acetate in human plasma.
-
Sample Aliquoting: Transfer 200 µL of human plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 20 µL of this compound working solution (internal standard) to each plasma sample.
-
Protein Precipitation: Add 400 µL of acetonitrile (B52724) to precipitate plasma proteins.
-
Mixing: Vortex the mixture for 1 minute.
-
Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Liquid-Liquid Extraction: Add 1 mL of methyl tert-butyl ether (MTBE) to the supernatant.
-
Extraction Mixing: Vortex the mixture for 2 minutes.
-
Phase Separation: Centrifuge at 10,000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Organic Layer Collection: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water).
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system for analysis.
Automated Online Solid-Phase Extraction (SPE) Protocol
This protocol outlines a typical automated online SPE procedure for the analysis of progestins in human plasma.[2]
-
System Setup: Prime the automated liquid handling system and the online SPE module.
-
Sample and Reagent Loading: Place plasma samples, internal standard solution, and SPE conditioning, wash, and elution solvents onto the deck of the liquid handler.
-
Method Initiation: Start the pre-programmed automated method.
-
Automated Sample Pre-treatment: The liquid handler performs the following steps automatically:
-
Aspirates a defined volume of plasma.
-
Adds the internal standard (this compound).
-
Performs protein precipitation and centrifugation (if the system has this capability) or dilution.
-
-
Online SPE:
-
Conditioning: The SPE cartridge is automatically conditioned with appropriate solvents (e.g., methanol (B129727) followed by water).
-
Loading: The pre-treated sample is loaded onto the SPE cartridge.
-
Washing: The cartridge is washed with a weak solvent to remove interferences.
-
Elution: The retained analytes, including this compound, are eluted from the SPE cartridge directly into the LC-MS/MS system's injection loop using a strong solvent.
-
-
LC-MS/MS Analysis: The eluted sample is automatically injected and analyzed.
Logical Relationship: Preparation Method to Performance
The choice of sample preparation method directly influences key performance outcomes in a bioanalytical workflow.
Conclusion
The automation of sample preparation for this compound analysis offers substantial benefits in terms of increased throughput, improved precision, and enhanced data reliability. While manual methods can provide high-quality data, they are inherently more variable and labor-intensive. For laboratories with high sample volumes and a need for stringent quality control, investing in automated systems can lead to significant long-term gains in efficiency and data integrity. The choice of the specific automated technique (e.g., online SPE, SLE) will depend on the specific analytical requirements, matrix complexity, and available instrumentation.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous online SPE-LC-MS/MS quantification of six widely used synthetic progestins in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of plasma sample purification by manual liquid-liquid extraction, automated 96-well liquid-liquid extraction and automated 96-well solid-phase extraction for analysis by high-performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biotage.com [biotage.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of Megestrol-d3
For researchers, scientists, and drug development professionals, the proper management and disposal of hazardous materials like Megestrol-d3 are paramount for ensuring laboratory safety, regulatory compliance, and environmental protection. This compound, a deuterated form of the synthetic progestin Megestrol acetate (B1210297), is classified as a hazardous drug, necessitating stringent disposal protocols. This guide provides immediate, step-by-step instructions for its safe handling and disposal.
Waste Identification and Hazard Classification
Megestrol acetate is recognized by the National Institute for Occupational Safety and Health (NIOSH) as a Group 1 antineoplastic drug, meaning it is a hazardous agent used in cancer treatment.[1] While not specifically assigned a 'P' or 'U' hazardous waste code by the Environmental Protection Agency (EPA), its potential carcinogenicity and reproductive toxicity require it to be managed as a hazardous pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[2][3][4] Therefore, all this compound waste must be segregated from general laboratory trash and disposed of as hazardous waste.
Key Safety Precautions:
-
Personal Protective Equipment (PPE): When handling this compound waste, always wear two pairs of chemotherapy-grade gloves, a disposable gown, and safety glasses or goggles.[5] If there is a risk of aerosolization, a NIOSH-approved respirator is required.
-
Avoid Contamination: Do not allow this compound to enter drains or sewer systems.[5]
Step-by-Step Disposal Protocol
The correct disposal procedure for this compound depends on the type of waste generated. Hazardous drug waste is typically segregated into two categories: "bulk" and "trace."
A. Disposal of Bulk this compound Waste
Bulk waste includes any quantity of pure or unused this compound, expired product, or materials heavily contaminated during a spill.[3][6]
-
Secure the Material: Ensure the primary container holding the this compound is sealed tightly.
-
Containerize: Place the sealed primary container into a designated black RCRA hazardous waste container.[3] These containers must be leak-proof, puncture-resistant, and clearly labeled "Hazardous Waste - Incinerate Only."
-
Labeling: Ensure the container is labeled with the contents ("this compound waste"), the accumulation start date, and the generator's contact information.
-
Storage: Store the sealed black container in a designated, secure hazardous waste accumulation area, away from general laboratory traffic, until pickup.
-
Final Disposal: Arrange for a licensed hazardous waste disposal service to collect the container for incineration.[5]
B. Disposal of Trace this compound Waste
Trace waste consists of items with minimal residual contamination, such as empty vials, used syringes, contaminated PPE (gloves, gowns), and labware.[3][6]
-
Segregate at Point of Use: Immediately place all items with trace contamination into a designated yellow chemotherapy waste container.[3]
-
Container Specifications: The yellow container should be leak-proof, puncture-resistant, and clearly labeled "Trace Chemotherapy Waste" or "Trace Hazardous Waste."
-
Seal Securely: Once the container is full (do not exceed the fill line), securely close and lock the lid.
-
Storage and Disposal: Store the sealed yellow container in the designated hazardous waste area for collection and incineration by a licensed waste vendor.[3]
Spill Management Protocol
In the event of a this compound spill, immediate and proper cleanup is critical.
-
Secure the Area: Alert personnel and restrict access to the spill area.
-
Don PPE: Wear a full complement of PPE, including two pairs of chemotherapy gloves, a gown, eye protection, and a respirator if the material is powdered.
-
Contain the Spill: Use a chemotherapy spill kit. For powders, gently cover with a damp absorbent pad to prevent aerosolization.
-
Clean the Area: Thoroughly clean the spill site with a detergent solution, followed by a disinfectant.
-
Dispose of Cleanup Materials: All materials used for cleanup are considered bulk hazardous waste and must be placed in the black RCRA hazardous waste container for disposal.
Data Presentation: this compound Waste Management Summary
| Waste Category | Examples | Required Container | Disposal Method |
| Bulk Hazardous Waste | Unused/expired this compound, spill cleanup materials, grossly contaminated items. | Black RCRA-approved, labeled "Hazardous Waste".[3] | Incineration via a licensed hazardous waste facility.[5] |
| Trace Hazardous Waste | Empty vials and packaging, used PPE (gloves, gowns), contaminated labware. | Yellow sharps or waste container, labeled "Trace Chemotherapy Waste".[3] | Incineration via a licensed medical or hazardous waste facility.[3] |
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe and compliant disposal of this compound waste.
References
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
